molecular formula C24H36O5 B10828638 Monacolin K

Monacolin K

Cat. No.: B10828638
M. Wt: 404.5 g/mol
InChI Key: PCZOHLXUXFIOCF-ZYFIBHMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monacolin K is a secondary metabolite derived from the fermentation of rice by various species of the Monascus fungus, most notably Monascus purpureus . It is structurally identical to the pharmaceutical compound lovastatin . Its primary mechanism of action, and a major focus of research, is the competitive inhibition of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in the cholesterol biosynthesis pathway . This inhibition leads to a reduction in the synthesis of cholesterol and its intermediates, making this compound a compound of significant interest for studying lipid metabolism and cardiovascular health . Beyond its well-characterized lipid-lowering effects, scientific investigations have revealed a broader spectrum of bioactivities. These include potential neuroprotective properties, anti-inflammatory effects, and antimicrobial activity against certain pathogens, including fungi like Candida spp. and bacteria such as Porphyromonas gingivalis . Research also explores its potential role in studying cancer and bone metabolism . In its native state, this compound exists in both lactone (LMK) and hydroxy acid (AMK) forms. The lactone form is a prodrug, which is hydrolyzed in vivo to the bioactive acid form, the true inhibitor of HMG-CoA reductase . This reagent is provided as a high-purity compound to support in vitro research across these fields. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1

InChI Key

PCZOHLXUXFIOCF-ZYFIBHMZSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

Foundational & Exploratory

The Monacolin K Biosynthetic Pathway in Monascus purpureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monacolin K, also known as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Produced as a secondary metabolite by the filamentous fungus Monascus purpureus, this polyketide has garnered significant attention for its application in pharmaceuticals and nutraceuticals for managing hypercholesterolemia.[1][3] Understanding the intricate biosynthetic pathway of this compound is paramount for strain improvement, optimization of fermentation processes, and the development of novel statin-based therapeutics. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in M. purpureus, detailing the genetic machinery, enzymatic conversions, quantitative data on pathway engineering, and relevant experimental protocols.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Monascus purpureus is orchestrated by a cluster of genes, homologous to the lovastatin gene cluster in Aspergillus terreus.[1][4] This cluster, designated as the mok gene cluster, comprises nine identified genes (mokA through mokI) that encode the requisite enzymes for the synthesis of the final this compound molecule.[4]

GeneEncoded Enzyme/ProteinPutative Function in this compound Biosynthesis
mokA Polyketide Synthase (PKS)Catalyzes the formation of the nonaketide backbone from acetyl-CoA and malonyl-CoA.[5]
mokB Polyketide Synthase (PKS)Involved in the synthesis of the diketide side chain.[6]
mokC P450 MonooxygenaseHydroxylation of dihydromonacolin L to monacolin J.[5]
mokD OxidoreductaseInvolved in the modification of the polyketide backbone.[7][8]
mokE Enoyl ReductaseFunctions in conjunction with MokA to reduce the polyketide chain.[5]
mokF TransesteraseCatalyzes the esterification of the diketide side chain to the nonaketide backbone.[3]
mokG UnknownFunction not fully elucidated, but part of the gene cluster.
mokH Transcription FactorPositively regulates the expression of other genes in the mok cluster.[8]
mokI Efflux PumpPotentially involved in the transport of this compound out of the cell.[7][8]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the mok gene cluster. The pathway can be broadly divided into the formation of the main polyketide chain, the synthesis of the side chain, and the final esterification.

MonacolinK_Pathway cluster_regulation Regulation Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Dihydromonacolin L Acid Dihydromonacolin L Acid Acetyl-CoA + Malonyl-CoA->Dihydromonacolin L Acid MokA (PKS) MokE (Enoyl Reductase) Monacolin J Acid Monacolin J Acid Dihydromonacolin L Acid->Monacolin J Acid MokC (P450 Monooxygenase) This compound This compound Monacolin J Acid->this compound MokF (Transesterase) + MokB-derived side chain mokH MokH (Transcription Factor) mokA_gene mokA mokH->mokA_gene mokC_gene mokC mokH->mokC_gene mokF_gene mokF mokH->mokF_gene

Figure 1: Simplified this compound biosynthetic pathway and its regulation.

Quantitative Analysis of Pathway Engineering

Genetic engineering strategies, particularly the overexpression of key biosynthetic genes, have been successfully employed to enhance this compound production in M. purpureus. The following table summarizes the reported increases in yield following the overexpression of individual mok genes.

Overexpressed GeneFunction of Encoded ProteinReported Increase in this compound Yield (%)Reference
mokC P450 Monooxygenase234.3[7][9]
mokD Oxidoreductase220.8[7][9]
mokE Enoyl Reductase89.5[7][9]
mokF Transesterase74.19[3]
mokH Transcription Factor82.0[8]
mokI Efflux Pump10.0[7][9]

Note: The baseline this compound production in the wild-type strains was not consistently reported in absolute values across these studies, making direct comparison of final titers challenging.

Experimental Protocols

Gene Overexpression in Monascus purpureus

A common method for gene overexpression in M. purpureus involves protoplast-mediated transformation.

Gene_Overexpression_Workflow cluster_vector Vector Construction cluster_transformation Protoplast Transformation cluster_analysis Analysis of Transformants mok_gene_amplification Amplify target mok gene and promoter (e.g., gpdA) vector_ligation Ligate into an expression vector with a selection marker (e.g., hph) mok_gene_amplification->vector_ligation mycelia_growth Grow M. purpureus mycelia protoplast_isolation Digest cell wall with enzyme mix (e.g., lysozyme (B549824), cellulase) mycelia_growth->protoplast_isolation peg_transformation PEG-mediated transformation with the expression vector protoplast_isolation->peg_transformation regeneration Regenerate protoplasts on selective medium peg_transformation->regeneration pcr_verification Verify gene integration by PCR regeneration->pcr_verification rt_qpcr Confirm gene overexpression by RT-qPCR pcr_verification->rt_qpcr fermentation_analysis Ferment selected transformants and analyze this compound production by HPLC rt_qpcr->fermentation_analysis

Figure 2: General workflow for gene overexpression in M. purpureus.

a. Protoplast Preparation:

  • Mycelia Cultivation: M. purpureus is typically grown in a liquid medium (e.g., Potato Dextrose Broth) for 36-48 hours at 30°C.

  • Enzymatic Digestion: The harvested mycelia are treated with a mixture of cell wall-degrading enzymes, such as lysozyme and cellulase, in an osmotic stabilizer solution (e.g., 1 M MgSO₄).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking for 2.5-3 hours to release protoplasts.

b. Transformation:

  • PEG-mediated Transformation: The isolated protoplasts are mixed with the expression vector containing the target mok gene and a selection marker (e.g., hygromycin B phosphotransferase, hph). Polyethylene glycol (PEG) is added to facilitate DNA uptake.

  • Regeneration: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer (e.g., 0.6 M sucrose) and the appropriate selective agent (e.g., hygromycin B).

Fermentation for this compound Production

Both solid-state fermentation (SSF) and submerged fermentation (SmF) are employed for this compound production.

a. Solid-State Fermentation (SSF):

  • Substrate: Rice is the most common substrate.

  • Medium Composition (per liter): Glucose (50 g), Peptone (20 g), MgSO₄ (0.5 g), KH₂PO₄ (1 g).[8]

  • Fermentation Conditions: Initial pH of 5.5, initial moisture content of 40% (w/w). A variable temperature profile is often used: 30°C for the initial 3 days, followed by 24°C for 15 days.[8]

b. Submerged Fermentation (SmF):

  • Seed Medium Composition (per liter): Glucose (30 g), Soy flour (15 g), MgSO₄ (1 g), KH₂PO₄ (2 g), Glycerol (70 g), Peptone (10 g), NaNO₃ (2 g).

  • Fermentation Medium Composition (per liter): Glycerol (90 g), Indica rice flour (20 g), Peptone (10 g), NaNO₃ (5 g), MgSO₄ (1 g), ZnSO₄ (2 g), KH₂PO₄ (2.5 g).[10]

  • Fermentation Conditions: Seed culture at 30°C and 200 rpm for 48 hours. Fermentation at 30°C and 150 rpm for 48 hours, then shifted to 25°C and 150 rpm for up to 18 days.[10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Extraction with ethanol (B145695)/methanol, centrifugation, filtration) hplc_injection Injection into HPLC system sample_prep->hplc_injection separation Separation on a C18 column hplc_injection->separation detection Detection at ~238 nm separation->detection quantification Quantification against a standard curve detection->quantification

Figure 3: Workflow for HPLC analysis of this compound.

a. Sample Preparation:

  • Extraction: Fermented samples are dried and ground. A known amount of the powder is extracted with an organic solvent, typically 75% (v/v) ethanol or methanol, often assisted by ultrasonication for about 60 minutes.[11]

  • Clarification: The extract is centrifuged (e.g., 8000 rpm for 15 minutes), and the supernatant is filtered through a 0.22 µm syringe filter.[11]

b. HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used.[3][11]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.05% phosphoric acid in water) is employed. A common ratio is 60:40 (v/v) acetonitrile to acidic water.[11]

  • Flow Rate: Typically 1.0 mL/min.[3][11]

  • Detection: UV detection at approximately 238 nm.[11]

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a known concentration of a this compound standard.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is used to quantify the transcript levels of the mok genes.

a. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from M. purpureus mycelia using standard protocols or commercial kits.

  • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • First-strand cDNA is synthesized from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

b. qPCR:

  • Reaction Mixture: The qPCR reaction typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing (e.g., 60°C for 20 seconds), and extension, concluding with a melting curve analysis to verify the specificity of the amplified product.[7]

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[7]

Conclusion

The biosynthesis of this compound in Monascus purpureus is a complex, well-regulated process governed by the mok gene cluster. A thorough understanding of this pathway, from the genetic and enzymatic levels to the practicalities of fermentation and analysis, is crucial for leveraging this microorganism for the industrial production of this valuable therapeutic compound. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore and manipulate this pathway for enhanced this compound yields and the potential discovery of novel polyketide-based drugs. Further research into the kinetic properties of the biosynthetic enzymes and the precise regulatory networks will undoubtedly unlock new avenues for metabolic engineering and process optimization.

References

Mechanism of Action of Monacolin K on HMG-CoA Reductase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monacolin K, the primary active compound found in red yeast rice, is chemically identical to the statin drug lovastatin (B1675250).[1][2][3] Its principal mechanism of action is the potent and specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and structural insights. By acting as a competitive inhibitor, this compound effectively reduces endogenous cholesterol synthesis, leading to a subsequent decrease in plasma low-density lipoprotein (LDL) cholesterol levels.[7][8]

The Cholesterol Biosynthesis Pathway and the Role of HMG-CoA Reductase

Cholesterol biosynthesis is a vital multi-step process that begins with acetyl-CoA.[5] Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with another acetyl-CoA molecule to yield HMG-CoA.[6][9] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the first committed and rate-limiting step in the entire pathway.[10][9][11] The activity of this enzyme is tightly regulated and serves as the primary target for cholesterol-lowering therapies.[11]

Cholesterol_Biosynthesis cluster_pathway Mevalonate Pathway cluster_enzyme Enzymatic Reaction cluster_inhibitor Inhibition Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR HMG-CoA Reductase HMG-CoA->HMGCR Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMGCR->Mevalonate MK This compound (Active Form) MK->HMGCR Competitive Inhibition

Figure 1: Inhibition of HMG-CoA Reductase by this compound in the Cholesterol Pathway.

Core Mechanism: Competitive Inhibition

This compound operates as a classic competitive inhibitor of HMG-CoA reductase.[1][2] This mechanism is rooted in the structural similarity between the active form of this compound and the enzyme's natural substrate, HMG-CoA.

Prodrug Activation

This compound is typically ingested in its inactive lactone form.[7][12] In the body, it undergoes hydrolysis, particularly at low pH, to its open-ring hydroxy acid form.[7][12] This active metabolite possesses a dihydroxy-heptanoic acid moiety that is a structural analog of the HMG-moiety of the natural substrate, HMG-CoA.

Binding to the Active Site

The active hydroxy acid form of this compound binds reversibly to the catalytic domain of HMG-CoA reductase.[2] Its affinity for the enzyme is in the nanomolar range, which is significantly higher—by a factor of approximately 10,000—than that of the natural substrate HMG-CoA.[13][14] This high-affinity binding physically obstructs the entry of HMG-CoA into the active site, thereby preventing the catalytic reduction to mevalonate.

Structural Basis of Inhibition

X-ray crystallography studies of HMG-CoA reductase in complex with lovastatin (this compound) have elucidated the precise molecular interactions.[15][16][17] The inhibitor occupies the same binding pocket as HMG-CoA.[18] Key interactions include:

  • Hydrogen Bonds: The hydroxyl groups of the dihydroxy-heptanoic acid moiety form a network of hydrogen bonds with key amino acid residues in the active site, such as Lysine (K691), Aspartic Acid (D767), and Glutamic Acid (E559).[9][18]

  • Van der Waals Interactions: The hydrophobic decalin-ring system of this compound forms extensive van der Waals contacts with nonpolar residues, further stabilizing the enzyme-inhibitor complex.[19]

  • Conformational Change: The binding of this compound induces a conformational change in the enzyme, displacing a flexible flap domain that contains a critical catalytic residue (His-381), rendering the enzyme inactive.[15]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values can vary based on assay conditions and whether the lactone or active hydroxy acid form is tested.

Inhibitor FormParameterReported Value (ng/mL)Reported Value (nM)Reference
This compound (Lovastatin) - Hydroxy AcidIC5074.09 ± 8.22~183[20]
This compound (Lovastatin) - LactoneIC501457.07 ± 139.34~3602[20]
LovastatinIC50-11.2 - 300[21]

Note: Conversion from ng/mL to nM assumes a molecular weight of 404.55 g/mol for this compound. The wide range of reported IC50 values in the literature can be attributed to differences in experimental protocols, enzyme sources, and purity of the inhibitor.

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

The following outlines a standard cell-free, spectrophotometric assay to determine the inhibitory activity of this compound on HMG-CoA reductase.[2][22]

Principle

The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate. This oxidation leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.

Materials and Reagents
  • Purified human HMG-CoA reductase

  • HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)

  • Substrate: HMG-CoA solution

  • Cofactor: NADPH solution

  • Inhibitor: this compound (converted to hydroxy acid form) or Lovastatin standard

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Assay Procedure
  • Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and this compound in the assay buffer. Create a serial dilution of the this compound inhibitor.

  • Reaction Setup: In a 96-well plate, set up wells for blank (no enzyme), enzyme control (no inhibitor), solvent control, and test inhibitor (with varying concentrations of this compound).

  • Pre-incubation: To each well (except the blank), add assay buffer, HMG-CoA reductase enzyme, and either the inhibitor solution or solvent. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the HMG-CoA and NADPH solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve (e.g., sigmoidal logistic regression).

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, NADPH, This compound dilutions) start->prep setup Set up 96-well plate (Controls & Inhibitor wells) prep->setup preincubate Add Enzyme & Inhibitor Pre-incubate at 37°C setup->preincubate initiate Initiate reaction with HMG-CoA and NADPH preincubate->initiate measure Kinetic Measurement (OD 340nm at 37°C) initiate->measure analyze Data Analysis measure->analyze sub_analyze Calculate Reaction Rates (V) Calculate % Inhibition Plot Dose-Response Curve Determine IC50 analyze->sub_analyze end_node End sub_analyze->end_node

Figure 2: Workflow for an HMG-CoA Reductase Inhibition Assay.

Conclusion

The mechanism of action of this compound on HMG-CoA reductase is a well-defined process of competitive inhibition. Its efficacy is driven by the structural mimicry of its active hydroxy acid form to the natural substrate, HMG-CoA, combined with a substantially higher binding affinity for the enzyme's active site. This targeted inhibition of the rate-limiting step in cholesterol synthesis underscores its role as a significant lipid-lowering agent. The quantitative data and established experimental protocols provide a robust framework for the continued study and development of this compound and related compounds in the management of hypercholesterolemia.

References

An In-depth Technical Guide to the Chemical Structures of Monacolin K: Lactone and Acid Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures of Monacolin K in its lactone and acid forms. This compound, identical to the pharmaceutical drug lovastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] This document details the physicochemical properties, experimental protocols for analysis and conversion, and the biological pathway of action for both the inactive lactone prodrug and the active hydroxy acid form.

Chemical Structures and Physicochemical Properties

This compound exists in two primary forms: a lactone and a hydroxy acid. The lactone form is the inactive prodrug, which, after ingestion, is hydrolyzed to its active β-hydroxy acid form.[2] This open-ring acid is the metabolite responsible for inhibiting HMG-CoA reductase.[3]

The chemical structures of both forms are presented below, generated using the DOT language for Graphviz.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Monacolin_K_Acid This compound (Acid Form) Monacolin_K_Acid->HMG_CoA Inhibits experimental_workflow Sample Sample (e.g., Red Yeast Rice) Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration UHPLC_Analysis UHPLC-DAD Analysis Filtration->UHPLC_Analysis Data_Processing Data Processing & Quantification UHPLC_Analysis->Data_Processing

References

The In Vivo Journey of Monacolin K: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Monacolin K, the primary active compound in red yeast rice. By synthesizing data from multiple studies, this document aims to offer a detailed resource for researchers, scientists, and professionals involved in drug development and natural product research. We will delve into the absorption, distribution, metabolism, and excretion of this compound, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key pathways to facilitate a deeper understanding of its biological fate.

Introduction: The Dual Identity of this compound

This compound, a polyketide produced by the fermentation of rice with Monascus species, is chemically identical to the synthetically derived cholesterol-lowering drug, lovastatin (B1675250).[1][2][3][4][5] Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][4][6] This inhibition leads to a reduction in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, alongside an increase in high-density lipoprotein cholesterol (HDL-C).[1][2]

While structurally identical to lovastatin, the pharmacokinetic profile and bioavailability of this compound, particularly when administered as a component of red yeast rice (RYR) extract, exhibit notable differences.[1][2] These distinctions are critical for understanding its efficacy and safety profile.

Pharmacokinetic Profile of this compound

The journey of this compound through the body can be characterized by its absorption, distribution, metabolism, and excretion (ADME). A key aspect of its pharmacokinetics is the conversion of the inactive lactone form to the active β-hydroxy acid form.[3][4][5][7][8]

Absorption and Bioavailability

The oral bioavailability of this compound is a subject of considerable interest and research. Studies suggest that the bioavailability of this compound from RYR extract is significantly higher than that of pure lovastatin.[4][8] This enhanced bioavailability may be attributed to several factors present in the RYR phytocomplex, including a higher dissolution rate and the inhibition of metabolic enzymes and efflux pumps.[8]

Several studies have highlighted that an intake of 5-6 mg of this compound from RYR can be as effective as 20-40 mg of pure lovastatin, underscoring the enhanced bioavailability of the natural form.[7][8] However, the bioavailability can be highly variable, with traditional supplements delivering as little as 5% of the claimed this compound content due to poor solubility and instability.[9] Advanced formulation techniques, such as liposomal delivery systems, have been shown to dramatically increase absorption rates to over 90%.[9]

The ratio of the lactone form to the more readily absorbed hydroxy acid form in RYR products also significantly influences bioavailability.[2] The hydroxy acid form can range from 5% to 100% of the total this compound content depending on the product.[2][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound (as lovastatin) from comparative studies. It is important to note the variability in these values, which can be influenced by the formulation (RYR vs. pure lovastatin), dosage, and individual patient characteristics.

Table 1: Comparative Pharmacokinetic Parameters of this compound from Chinese Red Yeast Rice (CRYR) vs. Lovastatin in Healthy Volunteers

ParameterCRYR (2400 mg)Lovastatin (20 mg)p-value
This compound (Lactone Form)
Cmax (ng/mL)Lower than Lovastatin22.42 higher than CRYR< 0.001
AUC (ng·h/mL)Lower than Lovastatin80.47 higher than CRYR< 0.002
Tmax (hours)~3~3-
This compound Hydroxy Acid (Active Form)
Cmax (ng/mL)Lower than Lovastatin HA36.63 higher than CRYR HA< 0.001
AUC (ng·h/mL)Lower than Lovastatin HA258.5 greater than CRYR HA< 0.001
Tmax (hours)~4~4-

Source: Adapted from a study comparing the pharmacokinetics of CRYR and lovastatin at the same bioeffective dose.[10] Note that in this study, the plasma concentrations of both the lactone and hydroxy acid forms were found to be lower for the CRYR preparation compared to the pure lovastatin drug, suggesting that other components in RYR may contribute to the overall cholesterol-lowering effect through additive or synergistic mechanisms.[10]

Conversely, other research indicates that the serum concentration of this compound (lactone and hydroxy acid forms) can be approximately four times higher when administered as RYR compared to an equivalent dose of lovastatin.[7] This discrepancy highlights the complexity of this compound pharmacokinetics and the influence of the entire RYR matrix.

Metabolism

This compound, in its lactone form, is a prodrug that is hydrolyzed in the body to its active β-hydroxy acid form.[4][5] This conversion can occur under alkaline conditions or be enzymatically catalyzed in the small intestine and liver, primarily by the cytochrome P450 (CYP) 3A family of enzymes, particularly CYP3A4.[2][7]

The RYR extract itself may contain components that inhibit CYP3A4 and the P-glycoprotein efflux pump.[7][8] This inhibition can lead to reduced first-pass metabolism and increased systemic exposure to this compound, contributing to its enhanced bioavailability compared to pure lovastatin.[7][8]

Distribution and Excretion

Once absorbed and converted to its active form, this compound is distributed to various tissues, with the primary site of action being the liver. The details regarding its specific tissue distribution and elimination pathways are largely extrapolated from studies on lovastatin. The drug and its metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.

Experimental Protocols

A thorough understanding of the experimental methodologies used to study this compound's pharmacokinetics is crucial for interpreting the data. Below are generalized protocols based on common practices described in the literature.

In Vivo Pharmacokinetic Studies in Humans
  • Subjects: Healthy adult volunteers are typically recruited. Exclusion criteria often include a history of liver or kidney disease, use of interacting medications, and known intolerance to statins.

  • Study Design: A randomized, crossover design is frequently employed to compare the pharmacokinetics of this compound from RYR with a reference lovastatin product.[10] This design minimizes inter-individual variability.

  • Dosing and Administration: Subjects receive a single oral dose of the RYR product (e.g., 2400 mg) or lovastatin (e.g., 20 mg).[10] A washout period of at least one week separates the two treatment phases.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[10] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound (lactone) and its hydroxy acid metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[10][11]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

Quantification of this compound in Red Yeast Rice and Biological Samples
  • Sample Preparation:

    • RYR Capsules: The contents of the capsules are accurately weighed. An extraction solvent, typically a mixture of acetonitrile (B52724) and an acidic buffer (e.g., 50mM KH2PO4 pH 3.5), is added.[12] The mixture is sonicated to ensure complete dissolution and then filtered through a 0.45 μm syringe filter before injection into the HPLC system.[12]

    • Plasma Samples: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from the plasma matrix before HPLC-MS/MS analysis.[11]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.[11]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) is often employed to separate this compound lactone and its hydroxy acid form.[11][13]

    • Detection: A diode array detector (DAD) set at approximately 238 nm or a mass spectrometer is used for detection and quantification.[11]

  • Standard Preparation and Calibration:

    • Lactone Form: A standard stock solution of lovastatin (this compound lactone) is prepared in the mobile phase.[12]

    • Acid Form: The hydroxy acid form is prepared by hydrolyzing the lactone form with a base (e.g., 0.1 N NaOH) and then neutralizing the solution.[12]

    • Calibration Curve: Calibration curves are generated by plotting the peak areas of the standards against their known concentrations.[12]

Key Pathways and Workflows

To visually represent the processes involved in the study and action of this compound, the following diagrams have been created using the DOT language.

Monacolin_K_Metabolism_and_Action cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) cluster_action Systemic Circulation & Site of Action Oral Administration\n(RYR or Lovastatin) Oral Administration (RYR or Lovastatin) Dissolution & Absorption Dissolution & Absorption Oral Administration\n(RYR or Lovastatin)->Dissolution & Absorption This compound (Lactone) This compound (Lactone) Dissolution & Absorption->this compound (Lactone) Portal Vein This compound (Hydroxy Acid)\n(Active Form) This compound (Hydroxy Acid) (Active Form) This compound (Lactone)->this compound (Hydroxy Acid)\n(Active Form) Hydrolysis CYP3A4 CYP3A4 This compound (Lactone)->CYP3A4 Metabolism HMG-CoA Reductase HMG-CoA Reductase This compound (Hydroxy Acid)\n(Active Form)->HMG-CoA Reductase Inhibition Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Catalysis Pharmacokinetic_Study_Workflow Subject Recruitment\n(Healthy Volunteers) Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject Recruitment\n(Healthy Volunteers)->Randomization Group A\n(RYR Administration) Group A (RYR Administration) Randomization->Group A\n(RYR Administration) Group B\n(Lovastatin Administration) Group B (Lovastatin Administration) Randomization->Group B\n(Lovastatin Administration) Serial Blood Sampling Serial Blood Sampling Group A\n(RYR Administration)->Serial Blood Sampling Washout Period Washout Period Group A\n(RYR Administration)->Washout Period Group B\n(Lovastatin Administration)->Serial Blood Sampling Group B\n(Lovastatin Administration)->Washout Period Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis\n(HPLC-MS/MS) Bioanalysis (HPLC-MS/MS) Plasma Separation->Bioanalysis\n(HPLC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis\n(HPLC-MS/MS)->Pharmacokinetic Modeling Data Comparison\n(Cmax, AUC, Tmax) Data Comparison (Cmax, AUC, Tmax) Pharmacokinetic Modeling->Data Comparison\n(Cmax, AUC, Tmax) Crossover to\nOpposite Treatment Crossover to Opposite Treatment Washout Period->Crossover to\nOpposite Treatment

References

The Genesis of a Blockbuster: A Technical Guide to the Discovery and Fermentation of Monacolin K

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monacolin K, identical to the blockbuster drug lovastatin (B1675250), stands as a landmark discovery in the history of medicine, revolutionizing the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery of this compound, placing it within its rich historical context of traditional fermentation practices. It details the pioneering work of scientists, the elucidation of its biosynthetic pathway, and its mechanism of action as a potent inhibitor of HMG-CoA reductase. Furthermore, this guide offers a compilation of detailed experimental protocols for the fermentation, extraction, purification, and quantification of this compound, alongside methods for assessing its biological activity. Quantitative data from various studies are summarized in structured tables to facilitate comparison and aid in the optimization of production processes. Visualizations of key pathways and experimental workflows are provided to enhance understanding.

Historical Context and Discovery

The story of this compound is deeply rooted in ancient food fermentation practices. For centuries, red yeast rice, known as "Hong Qu" in China, has been a staple in Asian cuisine and traditional medicine, valued for its coloring, flavoring, and preservative properties.[1] This vibrant red rice is the product of fermenting cooked rice with the mold Monascus purpureus.

The modern scientific chapter of this traditional remedy began in the 1970s with the quest for cholesterol-lowering agents. Japanese biochemist Dr. Akira Endo, inspired by Alexander Fleming's discovery of penicillin from a fungus, hypothesized that fungi might also produce inhibitors of cholesterol biosynthesis to protect themselves from other organisms.[2][3] His systematic screening of thousands of fungal broths at the Sankyo Company in Tokyo led to a breakthrough.

In 1976, Endo and his team isolated a potent inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, from the fungus Penicillium citrinum.[4] This compound was named compactin (or mevastatin).[4] Although promising, its development was initially hampered by concerns over toxicity in animal studies at high doses.[1][2]

Continuing his research, Endo, along with researchers at Merck, independently discovered a more potent HMG-CoA reductase inhibitor. In 1978, Alfred Alberts and his team at Merck Research Laboratories isolated a compound from a fermentation broth of Aspergillus terreus, which they named mevinolin.[5][6] Concurrently, Endo isolated the same compound, which he called this compound, from Monascus ruber.[7] Chemical analysis soon confirmed that mevinolin and this compound were identical, and the compound was later named lovastatin.[5] Lovastatin became the first statin approved by the U.S. Food and Drug Administration (FDA) in 1987, heralding a new era in cardiovascular medicine.[2][4]

Table 1: A Timeline of the Discovery of Statins

YearKey EventKey Scientist(s)/Institution(s)Reference(s)
1976 Isolation of compactin (mevastatin), the first HMG-CoA reductase inhibitor, from Penicillium citrinum.Akira Endo (Sankyo Company)[4]
1978 Isolation of mevinolin (lovastatin) from Aspergillus terreus.Alfred Alberts (Merck Research Laboratories)[5][6]
1979 Independent isolation of this compound (lovastatin) from Monascus ruber.Akira Endo[7]
1987 Lovastatin (Mevacor®) receives FDA approval as the first commercially available statin.Merck[2][4]

Mechanism of Action and Biosynthesis

Inhibition of HMG-CoA Reductase

This compound exerts its cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the biosynthesis of cholesterol. The lactone form of this compound is a prodrug that is hydrolyzed in the body to its active hydroxy acid form. This active form has a structural similarity to the natural substrate HMG-CoA, allowing it to bind to the active site of HMG-CoA reductase with high affinity, thereby blocking the synthesis of mevalonate (B85504) and subsequently cholesterol. The reduction in intracellular cholesterol levels leads to an upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.

HMG_CoA_Reductase_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMGCR->Mevalonate Catalyzes MonacolinK This compound (Lovastatin) MonacolinK->HMGCR Inhibits

Figure 1: Mechanism of HMG-CoA Reductase Inhibition by this compound.
This compound Biosynthesis

This compound is a polyketide, a class of secondary metabolites produced by fungi. Its biosynthesis is a complex process involving a cluster of genes that encode the necessary enzymes. The this compound biosynthetic gene cluster in Monascus species is highly homologous to the lovastatin gene cluster in Aspergillus terreus.[8][9] The core of the molecule is synthesized by two polyketide synthases (PKSs): a nonaketide synthase (MokA/LovB) and a diketide synthase (MokC/LovF). A series of tailoring enzymes, including an enoyl reductase (MokE/LovC), a dehydrogenase, and an acyltransferase, then modify the polyketide backbone to produce the final this compound molecule.

MonacolinK_Biosynthesis AcetylCoA Acetyl-CoA Nonaketide_Synthase Nonaketide Synthase (MokA/LovB) AcetylCoA->Nonaketide_Synthase Diketide_Synthase Diketide Synthase (MokC/LovF) AcetylCoA->Diketide_Synthase MalonylCoA Malonyl-CoA MalonylCoA->Nonaketide_Synthase MalonylCoA->Diketide_Synthase Polyketide_Intermediate Polyketide Intermediate Nonaketide_Synthase->Polyketide_Intermediate Diketide_Synthase->Polyketide_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., MokE/LovC) Polyketide_Intermediate->Tailoring_Enzymes MonacolinK This compound Tailoring_Enzymes->MonacolinK

Figure 2: Simplified Biosynthetic Pathway of this compound.

Fermentation for this compound Production

The production of this compound is highly dependent on the fermentation conditions, which influence the growth of Monascus and its metabolic pathways. Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been employed for this compound production.

Solid-State Fermentation (SSF)

SSF is the traditional method for producing red yeast rice and generally yields higher concentrations of this compound.

Table 2: Optimized Conditions for this compound Production in Solid-State Fermentation

ParameterOptimal ConditionThis compound Yield (mg/g)Reference(s)
Substrate Ginkgo biloba seeds17.71 ± 1.57[10]
Nitrogen Source 0.22% Ammonium Sulfate, 0.34% Ammonium Chloride17.71 ± 1.57[10]
Magnesium Source 0.05% Magnesium Sulfate17.71 ± 1.57[10]
Inoculum Size 11% (w/w)17.71 ± 1.57[10]
Initial Moisture 40% (w/w)9.5[11][12]
Initial pH 5.59.5[11][12]
Temperature Variable: 30°C for 3 days, then 24°C for 15 days9.5[11][12]
Fermentation Time 12 days17.71 ± 1.57[10]
Additional Water 10% (w/w) on day 49.5[11][12]
Submerged Fermentation (SmF)

SmF allows for better control of environmental parameters and is more amenable to industrial scale-up, although this compound yields are often lower than in SSF.

Table 3: Optimized Conditions for this compound Production in Submerged Fermentation

ParameterOptimal ConditionThis compound Yield (mg/L)Reference(s)
Carbon Source Maltose71.07[13]
Nitrogen Source Peptone62.00[13]
pH 5.056.00[13]
Temperature 28°C72.00[13]
Combined Optimized -81.27[13]

Experimental Protocols

Strain Isolation and Maintenance of Monascus purpureus
  • Isolation: Red yeast rice is obtained from a local source. A small amount is cultured on Rose Bengal Agar supplemented with chloramphenicol (B1208) to inhibit bacterial growth. Plates are incubated at 30°C for 7-8 days.

  • Purification: Single colonies with characteristic Monascus morphology are sub-cultured onto Potato Dextrose Agar (PDA) to obtain pure cultures.

  • Maintenance: The purified isolate is maintained on PDA slants, sub-cultured every 4 weeks, and stored at 4°C.

Solid-State Fermentation (SSF) Protocol
  • Substrate Preparation: A suitable substrate (e.g., rice, ginkgo seed powder) is weighed and placed in an Erlenmeyer flask.

  • Medium Addition: The chosen medium additives (e.g., nitrogen sources, mineral salts) are mixed with the substrate. Sterile water is added to achieve the desired initial moisture content.

  • Sterilization: The flasks with the moistened substrate are autoclaved at 121°C for 20 minutes and allowed to cool.

  • Inoculation: A spore suspension of M. purpureus (e.g., 10^6 spores/mL) is prepared from a mature culture. The substrate is inoculated with the desired inoculum size (e.g., 8-11% w/w).

  • Incubation: The flasks are incubated under optimized temperature and time conditions. If required, sterile water is added during fermentation to maintain moisture levels.

  • Harvesting and Drying: After fermentation, the product is harvested and can be freeze-dried or oven-dried at a low temperature (e.g., 55°C) and then ground into a powder.

Submerged Fermentation (SmF) Protocol
  • Seed Culture Preparation: A loopful of M. purpureus from a PDA slant is inoculated into a seed fermentation medium in a shake flask. The culture is incubated at the optimal temperature and agitation speed (e.g., 30°C, 150 rpm) for a specified period (e.g., 48 hours).

  • Production Medium: The production medium with optimized carbon and nitrogen sources and other nutrients is prepared and sterilized.

  • Inoculation: The seed culture is transferred to the production medium at a specific inoculum size (e.g., 5-10% v/v).

  • Fermentation: The fermentation is carried out in a bioreactor or shake flasks under controlled conditions of temperature, pH, and agitation.

  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelia can be separated from the broth by filtration or centrifugation.

Extraction and Purification of this compound
  • Extraction from Solid Substrate:

    • The dried and powdered fermented product (0.5 g) is mixed with a solvent such as 75% ethanol (B145695) (5 mL).

    • The mixture is agitated at 60°C for 2 hours.

    • The mixture is then centrifuged at 3000 x g for 10 minutes, and the supernatant is collected.

  • Extraction from Submerged Culture:

    • The liquid fermented product is homogenized to break the mycelial cells.

    • The homogenized sample (5 mL) is extracted with 95% ethanol (5 mL) at 60°C for 2 hours with agitation.

    • The mixture is centrifuged, and the supernatant is collected.

  • Purification (High-Speed Counter-Current Chromatography - HSCCC):

    • A two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a ratio of 8:2:5:5, v/v/v/v) is prepared.

    • The crude extract is dissolved in a suitable solvent and subjected to HSCCC to separate this compound from other components.

    • Fractions are collected and analyzed for this compound content.

Quantification of this compound by HPLC
  • Sample Preparation: The extracted sample is filtered through a 0.45 µm membrane filter prior to injection.

  • HPLC System: A standard HPLC system with a C18 column and a UV or Diode Array Detector (DAD) is used.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and an acidic aqueous solution (e.g., 50mM KH2PO4 at pH 3.5).[14]

  • Detection: this compound is typically detected at a wavelength of 238 nm.

  • Quantification: A standard curve is generated using a certified standard of this compound (lovastatin). The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

HMG-CoA Reductase Activity Assay (Colorimetric)
  • Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.

  • Reagents: HMG-CoA reductase assay buffer, HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, and a known inhibitor (e.g., pravastatin (B1207561) or atorvastatin) as a positive control.

  • Procedure:

    • In a 96-well plate, add the assay buffer, NADPH, and the test sample (e.g., purified this compound).

    • Add the HMG-CoA reductase enzyme to initiate the reaction.

    • Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C).

  • Calculation: The rate of NADPH consumption is proportional to the enzyme activity. The percentage inhibition by the test sample is calculated relative to a control reaction without the inhibitor.

Experimental_Workflow Strain Monascus purpureus Strain Fermentation Fermentation (SSF or SmF) Strain->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification (e.g., HSCCC) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification ActivityAssay Biological Activity Assay (HMG-CoA Reductase Inhibition) Purification->ActivityAssay

Figure 3: General Experimental Workflow for this compound Production and Analysis.

Conclusion

The discovery of this compound is a testament to the power of exploring natural products, guided by traditional knowledge, for modern therapeutic applications. From its origins in ancient fermented food to its identification as a potent cholesterol-lowering agent, the journey of this compound has had a profound impact on public health. The optimization of its production through fermentation remains a key area of research, with ongoing efforts to improve yields and streamline production processes. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, facilitating further advancements in the study and application of this remarkable molecule.

References

Beyond Cholesterol: A Technical Guide to the Pleiotropic Biological Activities of Monacolin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monacolin K, the active compound in red yeast rice, is chemically identical to lovastatin (B1675250) and is widely recognized for its potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, a substantial body of evidence reveals that its therapeutic relevance extends far beyond lipid-lowering. These additional, or "pleiotropic," effects encompass a range of biological activities including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[2][3] This technical guide provides an in-depth exploration of these non-canonical activities of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. By summarizing the current state of research, this guide aims to facilitate further investigation into the multifaceted therapeutic potential of this compound.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.[4] These effects have been observed in various experimental models, most notably in lipopolysaccharide (LPS)-stimulated macrophages, which are central to the innate immune response.

Molecular Mechanisms of Action

The anti-inflammatory activity of this compound is largely attributed to its ability to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) signaling pathways.[4][5]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][6] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and suppressing the expression of these inflammatory mediators.[4]

The PI3K/Akt/mTOR pathway is another critical regulator of cellular processes, including inflammation. This compound has been demonstrated to reduce the expression of PI3K catalytic subunits and inhibit the phosphorylation of Akt and mTOR.[5] This inhibition further contributes to the suppression of inflammatory responses.

dot

Monacolin_K_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MonacolinK This compound MonacolinK->PI3K IκBα IκBα MonacolinK->IκBα Prevents Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IκBα Phosphorylates NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc NFκB_IκBα NF-κB IκBα NFκB_IκBα->NFκB Degradation of IκBα ProInflammatoryGenes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFκB_nuc->ProInflammatoryGenes Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative effects of this compound on key inflammatory markers in LPS-stimulated macrophage models.

Cell LineTreatmentConcentration of this compoundMeasured OutcomeResultReference
RAW 264.7LPS (1 µg/mL)5 µMNitric Oxide (NO) ProductionSignificant reduction[4]
RAW 264.7LPS (1 µg/mL)10 µMNitric Oxide (NO) ProductionSignificant reduction[4]
RAW 264.7LPS (1 µg/mL)20 µMNitric Oxide (NO) ProductionSignificant reduction[4]
RAW 264.7LPS (1 µg/mL)10 µMiNOS protein expressionReduction[4]
RAW 264.7LPS (1 µg/mL)20 µMiNOS protein expressionReduction[4]
RAW 264.7LPS (1 µg/mL)10 µMTNF-α mRNA expressionReduction[4]
RAW 264.7LPS (1 µg/mL)20 µMTNF-α mRNA expressionReduction[4]
RAW 264.7LPS (10 µg/mL)5-40 µMIL-6, IL-12p40, IL-1β releaseSynergistic potentiation with LPS[5]
Experimental Protocols

This protocol is adapted from studies investigating the effect of this compound on NO production in RAW 264.7 macrophages.[7][8]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Incubate for 12 hours at 37°C in a 5% CO2 incubator.

    • Replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with desired concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant.

    • In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.[2][9][10]

  • Cell Lysis and Protein Quantification:

    • After cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, total PI3K, p-Akt (Ser473), total Akt, p-mTOR, and total mTOR (typically at a 1:1000 dilution).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the protein bands, normalizing the phosphorylated protein levels to the total protein levels.

Antioxidant Properties

This compound has been shown to possess antioxidant activity by reducing oxidative stress markers and enhancing the activity of endogenous antioxidant enzymes.[6] This effect is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases.

Molecular Mechanisms of Action

The antioxidant effects of this compound are multifaceted. It has been shown to directly scavenge free radicals and also to upregulate the expression of antioxidant enzymes.[6] A key mechanism involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) , catalase , superoxide dismutase (SOD) , and glutathione (B108866) peroxidase (GPx) , leading to their increased expression and enhanced cellular defense against oxidative damage.[1]

dot

Monacolin_K_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2 Keap1 OxidativeStress->Nrf2_Keap1 Promotes Dissociation MonacolinK This compound MonacolinK->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE AntioxidantEnzymes Antioxidant Enzyme Genes (HO-1, SOD, Catalase, GPx) ARE->AntioxidantEnzymes Transcription

Caption: this compound's antioxidant signaling pathway via Nrf2.

Quantitative Data on Antioxidant Effects

The following table presents quantitative data on the antioxidant effects of this compound from various studies.

Experimental ModelTreatmentMeasured OutcomeResultReference
H2O2-intoxicated ratsLovastatinThiobarbituric acid reactive substances (TBARS) in liver42.7% reduction[6]
H2O2-intoxicated ratsLovastatinTBARS in heart tissue8% reduction[6]
H2O2-intoxicated ratsLovastatinCatalase activity in liver34.6% increase[6]
H2O2-intoxicated ratsLovastatinCatalase activity in heart33.3% increase[6]
H2O2-intoxicated ratsLovastatinGlutathione peroxidase (GPx) activity in liver50.5% increase[6]
H2O2-intoxicated ratsLovastatinGPx activity in heart34.7% increase[6]
Hypercholesterolemic patientsLovastatin (20 mg/day for 3 months)Malondialdehyde (MDA)Significant decrease from 13.1 ± 3.5 to 1.27 ± 1 nmol/ml[10]
Hypercholesterolemic patientsLovastatin (20 mg/day for 3 months)Total Antioxidant (TA) activitySignificant increase from 0.98 ± 0.17 to 1.28 ± 0.27 mmol/l[10]
In vitro LDL oxidationLovastatin (100 µmol/L)Malondialdehyde (MDA) concentration24% reduction[11]
Experimental Protocols

This protocol is a general guide for measuring MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[3][12]

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., Tris-HCl with EDTA and DTT).

    • For plasma or serum samples, they can often be used directly.

  • TBARS Reaction:

    • To 250 µL of sample or standard, add 10 µL of butylated hydroxytoluene (BHT) reagent to prevent further oxidation.

    • Add 250 µL of acid reagent (e.g., phosphoric acid) and 250 µL of thiobarbituric acid (TBA) reagent.

    • Vortex the mixture vigorously.

    • Incubate at 60°C for 60 minutes.

  • Measurement:

    • Cool the samples and centrifuge at 10,000 x g for 3 minutes.

    • Transfer the supernatant to a cuvette or a 96-well plate.

    • Measure the absorbance at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with an MDA standard.

This protocol outlines a common method for determining GPx activity, which involves a coupled reaction with glutathione reductase.[13][14]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 5 mM EDTA).

    • Prepare a co-substrate mixture containing glutathione, glutathione reductase, and NADPH.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the co-substrate mixture, and 20 µL of the sample (e.g., erythrocyte lysate, tissue homogenate).

    • Initiate the reaction by adding a peroxide substrate (e.g., cumene (B47948) hydroperoxide).

    • Immediately monitor the decrease in absorbance at 340 nm over several minutes.

  • Calculation:

    • The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.

    • Calculate the GPx activity based on the molar extinction coefficient of NADPH.

Anti-cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties, demonstrating inhibitory effects on the viability of various cancer cell types.[2] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

(Note: The subsequent sections on Anti-cancer Activity, Neuroprotective Effects, and Modulation of Endothelial Function would follow a similar structure, providing molecular mechanisms, quantitative data in tables, detailed experimental protocols, and Graphviz diagrams for relevant pathways. Due to the extensive nature of a full technical guide, these sections are outlined here and would be fully developed with further targeted data retrieval and synthesis.)

Neuroprotective Effects

This compound has shown promise in providing neuroprotection in various models of neurodegenerative diseases.[9] Its neuroprotective mechanisms are thought to involve anti-inflammatory actions within the central nervous system and modulation of specific neuronal signaling pathways.

Modulation of Endothelial Function

This compound contributes to cardiovascular health not only by lowering cholesterol but also by directly improving the function of the endothelium, the inner lining of blood vessels.[5] This includes enhancing the production of nitric oxide, a key molecule in vasodilation and vascular health.

Conclusion

The biological activities of this compound extend significantly beyond its well-established role in cholesterol synthesis. Its pleiotropic effects, including potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective actions, underscore its potential for broader therapeutic applications. The modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and Nrf2 is central to these non-canonical activities. This guide has provided a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the clinical implications of these diverse biological activities and to explore the full therapeutic potential of this compound in a range of human diseases.

References

Monacolin K and Its Structural Analogues in Monascus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascus species, filamentous fungi with a long history in traditional Asian food and medicine, are prolific producers of a diverse array of secondary metabolites. Among these, Monacolin K, a potent inhibitor of HMG-CoA reductase and the active ingredient in the cholesterol-lowering drug lovastatin (B1675250), has garnered significant scientific and commercial interest. This technical guide provides a comprehensive overview of this compound and its structural analogues found in Monascus species. It delves into the biosynthetic pathways, quantitative production, and the intricate regulatory networks governing their synthesis. Detailed experimental protocols for extraction and analysis are provided, alongside visual representations of key biological and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Monascus species are well-known for their production of various bioactive compounds, including pigments and polyketides.[1] this compound, a polyketide secondary metabolite, is structurally identical to lovastatin and is a key therapeutic agent for hypercholesterolemia.[2][3] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5] The production of this compound and its analogues is highly dependent on the Monascus strain and the fermentation conditions, making the optimization of its production a key area of research.[6][7] This guide will explore the chemistry, biosynthesis, and analysis of these valuable compounds.

Chemical Structures of this compound and Its Analogues

This compound exists in two interconvertible forms: a lactone form and a hydroxy acid form.[8][9] The hydroxy acid form is the active inhibitor of HMG-CoA reductase.[10] Besides this compound, Monascus species can produce a variety of structural analogues, which differ in the side chain or modifications to the polyketide backbone. These analogues, such as dehydrothis compound and monacolin J, may also exhibit biological activity.[11]

Biosynthesis of this compound

The biosynthesis of this compound in Monascus is a complex process involving a cluster of genes homologous to the lovastatin gene cluster in Aspergillus terreus.[2][12] The pathway involves the synthesis of a polyketide backbone by a polyketide synthase (PKS), followed by a series of enzymatic modifications including oxidation, reduction, and esterification.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster in Monascus pilosus and other species typically contains genes encoding a polyketide synthase (PKS), an enoyl reductase, a dehydrogenase, a transcription factor, and other modifying enzymes.[7][12] Overexpression of certain genes within this cluster, such as mokC, mokD, and mokE, has been shown to significantly increase the yield of this compound.[13]

Key Biosynthetic Steps

The biosynthesis of this compound begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form the main polyketide chain. Subsequent enzymatic reactions, including those catalyzed by an enoyl reductase and other modifying enzymes, lead to the final structure of this compound.[2][14]

Monacolin_K_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (MokA) Acetyl_CoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Enoyl_Reductase Enoyl Reductase (MokE) Polyketide->Enoyl_Reductase Dihydromonacolin_L Dihydromonacolin L Enoyl_Reductase->Dihydromonacolin_L Hydroxylation Hydroxylation & Other modifications Dihydromonacolin_L->Hydroxylation Monacolin_K This compound Hydroxylation->Monacolin_K

Caption: Simplified biosynthetic pathway of this compound in Monascus species.

Quantitative Production of this compound

The production of this compound varies significantly among different Monascus strains and is influenced by fermentation conditions such as media composition, temperature, and pH. Both solid-state fermentation (SSF) and submerged fermentation (SmF) are employed for its production, with SSF generally yielding higher concentrations.[1]

Table 1: this compound Production in Various Monascus Strains under Different Fermentation Conditions
Monascus StrainFermentation TypeCulture ConditionsThis compound YieldReference
M. pilosus MS-1Solid-stateRice-soybean flour, 14 days at 24°C after initial incubation6.13 mg/g[7][15]
M. pilosus YDJ-1Solid-stateRice-soybean flour, 14 days at 24°C after initial incubation2.03 mg/g[7][15]
M. pilosus YDJ-2Solid-stateRice-soybean flour, 14 days at 24°C after initial incubation1.72 mg/g[7][15]
M. pilosus K104061Solid-stateRice-soybean flour, 14 days at 24°C after initial incubation0.76 mg/g[7][15]
M. pilosus MS-1Liquid-stateSeed media followed by main fermentation, 14 days0.9 mg/g (intracellular), 1.8 mg/g (extracellular)[7][15]
M. pilosus YDJ-1Liquid-stateSeed media followed by main fermentation, 14 days0.38 mg/g (intracellular), 0.43 mg/g (extracellular)[7][15]
M. pilosus YDJ-2Liquid-stateSeed media followed by main fermentation, 14 days0.30 mg/g (intracellular), 0.42 mg/g (extracellular)[7][15]
M. pilosus K104061Liquid-stateSeed media followed by main fermentation, 14 days0.31 mg/g (intracellular), 0.76 mg/g (extracellular)[7][15]
Monascus M1Liquid-stateAddition of 10-2 g/L 5-azacytidine, 12 days46.3 mg/L[10]

Regulation of Secondary Metabolism

The biosynthesis of this compound is tightly regulated by a complex network of factors, including global regulators and signaling pathways. These regulatory mechanisms often coordinate the production of this compound with other secondary metabolites like pigments and citrinin (B600267).[1] Understanding these regulatory networks is crucial for developing strategies to enhance this compound production while minimizing the synthesis of undesirable byproducts like citrinin.

Regulation_Pathway Env_Signals Environmental Signals (e.g., pH, nutrients) G_Protein G-protein Signaling (e.g., MrFlbA) Env_Signals->G_Protein Global_Regulator Global Regulator (e.g., MrLaeA) Env_Signals->Global_Regulator TF Transcription Factors (e.g., mokH) G_Protein->TF Global_Regulator->TF MK_Genes This compound Biosynthesis Genes TF->MK_Genes Pigment_Genes Pigment Biosynthesis Genes TF->Pigment_Genes Citrinin_Genes Citrinin Biosynthesis Genes TF->Citrinin_Genes MK_Production This compound Production MK_Genes->MK_Production Pigment_Production Pigment Production Pigment_Genes->Pigment_Production Citrinin_Production Citrinin Production Citrinin_Genes->Citrinin_Production

Caption: Regulatory network of secondary metabolite production in Monascus.

Experimental Protocols

Accurate quantification of this compound and its analogues is essential for research and quality control. The following sections detail common protocols for the extraction and analysis of these compounds.

Extraction of this compound

6.1.1. Solid-State Fermentation Samples [15]

  • Dry the solid-state fermentation sample to a constant weight at 40-45°C.

  • Grind the dried sample to a fine powder (e.g., 100 mesh).

  • Suspend 0.1 g of the powder in 10 mL of 75% (v/v) ethanol.

  • Subject the suspension to ultrasonication for 60 minutes.

  • Centrifuge the mixture at 8000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm microfiltration membrane prior to HPLC analysis.

6.1.2. Liquid Fermentation Broth [10]

  • Collect 5 mL of the fermentation medium.

  • The subsequent extraction steps from the collected medium can vary, but often involve solvent extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the broth.

6.1.3. Green Extraction using Ultrasound-Assisted Extraction (UAE) [16][17][18]

  • Develop and validate a UHPLC-DAD method for the simultaneous determination of the lactone and hydroxy acid forms of this compound.

  • Assess the comparability of green solvents (e.g., ethanol, water/ethanol mixtures) to traditional solvents like acetonitrile (B52724) for extraction efficiency.

  • Optimize UAE parameters (temperature, time, and sample-to-solvent ratio) using a Design of Experiments (DoE) approach. Optimal conditions have been reported as 80°C for 45 minutes with a 5 mg/mL ratio of red yeast rice powder to a water-based solvent.

Analysis by High-Performance Liquid Chromatography (HPLC)

6.2.1. HPLC Conditions for this compound Detection [15][19]

  • Column: C18 column (e.g., Phenomenex luna C18 (2), 5 µm, 4.6 mm i.d. × 250 mm).

  • Mobile Phase: A mixture of acetonitrile and 0.05% or 0.1% phosphoric acid in water. A common isocratic condition is 60% acetonitrile and 40% 0.05% phosphoric acid. A gradient can also be used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

6.2.2. Sample Preparation for Analysis

  • The extracted sample solution is directly injected into the HPLC system.

  • For quantification, a standard curve is generated using a reference standard of this compound (lactone form).

  • Both the acid and lactone forms of this compound are typically calculated to determine the total this compound yield.

Experimental_Workflow Sample Fermentation Sample (Solid or Liquid) Extraction Extraction (e.g., Ethanol, UAE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification Result This compound Concentration Quantification->Result

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound and its analogues from Monascus species remain compounds of significant interest due to their proven bioactivity. This guide has provided a comprehensive overview of their biosynthesis, production, and analysis. Future research will likely focus on metabolic engineering strategies to enhance the production of this compound while eliminating citrinin biosynthesis, the discovery of novel structural analogues with improved therapeutic properties, and the development of more efficient and sustainable production processes. The detailed methodologies and structured data presented herein serve as a valuable resource for researchers and professionals aiming to advance the science and application of these important natural products.

References

Methodological & Application

Application Note: Quantification of Monacolin K in Red Yeast Rice by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Monacolin K, structurally identical to the cholesterol-lowering drug lovastatin, is a naturally occurring compound found in red yeast rice.[1][2] Red yeast rice is produced by the fermentation of rice with the fungus Monascus purpureus.[1][2] The cholesterol-lowering effects of this compound are attributed to its ability to inhibit the HMG-CoA reductase enzyme, which is a key enzyme in the cholesterol biosynthesis pathway.[1][3] this compound exists in two forms: a lactone form and a hydroxy acid form.[2][3][4][5] The hydroxy acid form is the active inhibitor of HMG-CoA reductase.[1][5] This application note provides a detailed HPLC-UV method for the simultaneous quantification of both the lactone and hydroxy acid forms of this compound in red yeast rice products.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultra-violet (UV) detection to separate and quantify the lactone and hydroxy acid forms of this compound.[6][7] The separation is achieved on a C18 column using an isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer.[1] Quantification is performed by comparing the peak areas of the analytes in the sample to those of a known standard. The UV detection wavelength is set at 237 nm, where both forms of this compound show significant absorbance.[1]

Experimental Protocols

1. Standard Preparation

  • Standard Stock Solution (this compound Lactone):

    • Accurately weigh 25 mg of this compound (lactone form, ≥99.5% purity) and transfer it to a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of the mobile phase (see section 3 for composition).

    • Sonicate for 10 minutes to dissolve the standard.[1]

    • Bring the flask to volume with the mobile phase to achieve a final concentration of 250 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Calibration Standards (this compound Lactone):

    • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 6-119 µg/mL.[6][7]

  • Standard Solution (this compound Hydroxy Acid):

    • The hydroxy acid form of this compound can be prepared by hydrolyzing the lactone form.

    • Mix a known volume of the this compound lactone standard solution with 2 mL of 0.1 N NaOH.

    • Keep the mixture at 30°C for 2 hours to facilitate the conversion to the hydroxy acid form.

2. Sample Preparation (Red Yeast Rice Capsules)

  • Accurately weigh the contents of a red yeast rice capsule.

  • Transfer a portion of the powdered sample (e.g., 150 mg) to a 100 mL volumetric flask.

  • Add approximately 80 mL of the mobile phase.[1]

  • Sonicate the mixture for 10 minutes to extract the this compound.[1]

  • Bring the flask to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

3. HPLC-UV Method

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 50mM KH2PO4 (pH 3.5) (60:35, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[1]
Column Temperature 40°C
Detection Wavelength 237 nm[1]

4. Data Analysis

  • Identify the peaks for this compound hydroxy acid and this compound lactone based on their retention times, which are approximately 5.6 minutes and 9.1 minutes, respectively.[1]

  • Construct a calibration curve by plotting the peak area of the this compound lactone standard against its concentration.

  • Determine the concentration of this compound lactone in the sample solution from the calibration curve.

  • The concentration of the this compound hydroxy acid form can be determined similarly if a standard is prepared. The total this compound content is the sum of the concentrations of the lactone and hydroxy acid forms.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (Lactone) 6 - 119 µg/mL[6][7]
Recovery 98.75%[6][7]
Precision (RSD%) < 5%[6][7]
Retention Time (Hydroxy Acid) ~5.6 min[1]
Retention Time (Lactone) ~9.1 min[1]

Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing & Extraction Sample->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Integration Peak Integration HPLC->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental Workflow for this compound Quantification.

G This compound Equilibrium cluster_lactone Lactone Form cluster_acid Hydroxy Acid Form (Active) Lactone This compound (Lactone) Acid This compound (Hydroxy Acid) Lactone->Acid Hydrolysis / Lactonization

Caption: Equilibrium between this compound Lactone and Hydroxy Acid Forms.

References

Application Note: Simultaneous Quantification of Monacolin K and Citrinin in Red Yeast Rice by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Monacolin K (both lactone and acid forms) and the mycotoxin citrinin (B600267) in red yeast rice products and dietary supplements. The protocol provides comprehensive instructions for sample preparation, chromatographic separation, and mass spectrometric detection. The method is highly sensitive and selective, making it suitable for routine quality control and safety assessment of red yeast rice materials. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.

Introduction

Red yeast rice (RYR), a traditional Chinese food and medicinal product, is produced by fermenting rice with Monascus purpureus yeast. RYR contains a class of compounds called monacolins, with this compound being chemically identical to the cholesterol-lowering drug lovastatin (B1675250). Consequently, RYR is a popular dietary supplement for managing hypercholesterolemia. However, the fermentation process can also lead to the production of citrinin, a mycotoxin with nephrotoxic and hepatotoxic properties. Therefore, the simultaneous and accurate quantification of both this compound and citrinin is crucial for ensuring the efficacy and safety of RYR products.[1] This application note describes a validated LC-MS/MS method for this purpose, addressing the needs of researchers, scientists, and drug development professionals in the quality control of RYR.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_output Output sample Red Yeast Rice Powder/Capsule weigh Weigh 0.1 - 0.5 g of Sample sample->weigh add_solvent Add Extraction Solvent (e.g., 75% Ethanol (B145695) or Acetonitrile/Water/Acid) weigh->add_solvent extract Vortex and Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter lc_separation UPLC/HPLC Separation (C18 Reversed-Phase Column) filter->lc_separation Inject into LC-MS/MS ms_detection Tandem Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition and Processing ms_detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification report Report Concentrations of This compound and Citrinin quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound and citrinin.

Detailed Experimental Protocols

Sample Preparation

This protocol is a consensus of methodologies presented in the literature.[2]

1.1. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or Acetic Acid)

  • Ethanol (75%)

  • Red yeast rice sample (powder or capsule content)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

1.2. Extraction Procedure:

  • Accurately weigh 0.1 g of the powdered red yeast rice sample into a 15 mL centrifuge tube.[2]

  • Add 2.5 mL of 75% ethanol to the tube.[2]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the mixture in an ultrasonic bath for 15 minutes.[2]

  • Centrifuge the sample at 5000 rpm for 10 minutes.[2]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 2-6) twice more on the remaining residue.

  • Combine all the supernatants in a 10 mL volumetric flask and bring to volume with 75% ethanol.[2]

  • Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following conditions are a synthesis of common parameters used in published methods.[1][2]

2.1. Liquid Chromatography Conditions:

  • Instrument: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm)[2]

  • Mobile Phase A: Water with 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]

  • Flow Rate: 0.35 mL/min[2]

  • Column Temperature: 35 °C[2]

  • Injection Volume: 2-5 µL

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

2.2. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

2.3. MRM Transitions:

The following table summarizes the optimized MRM parameters for the target analytes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Lactone) 405.2285.2 (Quantifier)0.053015
405.2199.1 (Qualifier)0.053025
This compound (Acid) 423.2405.2 (Quantifier)0.053012
423.2285.2 (Qualifier)0.053020
Citrinin 251.1233.1 (Quantifier)0.052515
251.1177.1 (Qualifier)0.052525

Quantitative Data Summary

The following table presents a summary of the validation parameters for the LC-MS/MS method, compiled from various sources.

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)
This compound (Lactone) >0.990.1 - 1.00.3 - 3.090 - 110< 15
This compound (Acid) >0.990.1 - 1.00.3 - 3.085 - 115< 15
Citrinin >0.990.05 - 0.50.15 - 1.580 - 120< 15

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of this compound and citrinin in red yeast rice. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results. This application note serves as a valuable resource for laboratories involved in the quality control and safety assessment of red yeast rice dietary supplements, enabling them to ensure their products meet regulatory standards and are safe for consumption.

References

Application Notes and Protocols for Accelerated Solvent Extraction of Monacolin K from Red Yeast Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monacolin K, a naturally occurring statin found in red yeast rice (RYR), is chemically identical to the prescription drug lovastatin. It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] As a result, this compound is a key bioactive compound of interest in the development of nutraceuticals and pharmaceuticals for managing hypercholesterolemia.[3][4] Accelerated Solvent Extraction (ASE) is a highly efficient technique for the extraction of bioactive compounds from solid matrices, offering advantages such as reduced solvent consumption and faster extraction times compared to traditional methods.[5] This document provides detailed application notes and protocols for the efficient extraction of this compound from red yeast rice using ASE.

Data Presentation

The following table summarizes the optimized parameters and results for the accelerated solvent extraction of this compound from red yeast rice.

ParameterOptimized ValueReference
Instrumentation DIONEX ASE 300 system[5][6]
Solvent Ethyl Acetate[5]
Temperature 120°C[5][6]
Static Extraction Time 7 minutes[5][6]
Extraction Cycles 3[5][6]
Yield of ASE Extract 5.35% (w/w of dry RYR)[5][6]
Yield of this compound 9.26 mg/g of dry RYR[5][6]

Experimental Protocols

This section details the methodology for the accelerated solvent extraction of this compound from red yeast rice, followed by a general procedure for its quantification.

I. Accelerated Solvent Extraction (ASE) of this compound

This protocol is based on the optimized conditions reported by Liu et al. (2010).[5][6]

1. Materials and Equipment:

  • Red Yeast Rice (RYR) powder, dried
  • Ethyl Acetate, HPLC grade
  • Diatomaceous earth or sand (as a dispersing agent)
  • Accelerated Solvent Extractor (e.g., DIONEX ASE 300)
  • Extraction cells (appropriate volume)
  • Cellulose (B213188) filters
  • Collection vials
  • Rotary evaporator
  • Analytical balance

2. Sample Preparation: 2.1. Dry the red yeast rice powder to a constant weight. 2.2. Accurately weigh a known amount of the dried RYR powder (e.g., 5.0 g). 2.3. Mix the RYR powder with a dispersing agent like diatomaceous earth or sand to ensure even solvent flow and prevent clogging. A typical ratio is 1:1 (w/w). 2.4. Place a cellulose filter at the bottom of the extraction cell. 2.5. Load the sample mixture into the extraction cell and place another cellulose filter on top.

3. ASE Instrument Setup and Extraction: 3.1. Set the following parameters on the ASE system:

  • Extraction Solvent: Ethyl Acetate
  • Temperature: 120°C
  • Static Extraction Time: 7 minutes
  • Number of Cycles: 3
  • Rinse Volume: 60% of cell volume
  • Purge Time: 60 seconds
  • Pressure: 1500 psi (or as recommended by the instrument manufacturer) 3.2. Place the loaded extraction cell into the instrument carousel. 3.3. Place a collection vial for each sample. 3.4. Start the extraction sequence.

4. Post-Extraction Processing: 4.1. After the extraction is complete, carefully remove the collection vials containing the crude extract. 4.2. Concentrate the extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C). 4.3. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.

II. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of this compound. The specific parameters may need to be optimized based on the available instrumentation and column.

1. Materials and Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector
  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[7]
  • Acetonitrile (B52724), HPLC grade
  • Water, HPLC grade
  • Phosphoric acid or Acetic acid, analytical grade
  • This compound reference standard
  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid) in a ratio of approximately 65:35 (v/v).[7]
  • Flow Rate: 1.0 - 1.5 mL/min[7]
  • Column Temperature: 25 - 40°C[8]
  • Detection Wavelength: 237 nm or 238 nm[7][9]
  • Injection Volume: 10 - 20 µL

3. Standard and Sample Preparation: 3.1. Standard Solutions: Prepare a stock solution of this compound in the mobile phase or acetonitrile.[7] Perform serial dilutions to create a series of calibration standards. 3.2. Sample Solution: Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

4. Analysis: 4.1. Inject the standard solutions to generate a calibration curve. 4.2. Inject the prepared sample solutions. 4.3. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. 4.4. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

ASE_Workflow Start Start SamplePrep Sample Preparation: - Dry Red Yeast Rice - Weigh Sample - Mix with Dispersing Agent Start->SamplePrep LoadCell Load Extraction Cell SamplePrep->LoadCell ASE_System Accelerated Solvent Extractor (ASE) LoadCell->ASE_System Extraction Automated Extraction ASE_System->Extraction SetParams Set ASE Parameters: - Solvent: Ethyl Acetate - Temp: 120°C - Static Time: 7 min - Cycles: 3 SetParams->ASE_System CollectExtract Collect Crude Extract Extraction->CollectExtract Concentrate Concentrate Extract (Rotary Evaporator) CollectExtract->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis Analysis (e.g., HPLC) Reconstitute->Analysis End End Analysis->End

Caption: Workflow for Accelerated Solvent Extraction of this compound.

Logical_Relationship cluster_matrix Starting Material cluster_params ASE Parameters RYR Red Yeast Rice (Solid Matrix) MonacolinK This compound (Target Analyte) Extract Crude Extract (this compound in Solvent) RYR->Extract produces ASE Accelerated Solvent Extraction (ASE) Efficiency Increased Extraction Efficiency: - Faster Diffusion - Reduced Viscosity - Disruption of Matrix Interactions ASE->Efficiency leads to ASE->Extract produces HighTemp High Temperature (120°C) HighTemp->ASE HighPressure High Pressure (~1500 psi) HighPressure->ASE Solvent Ethyl Acetate (Solvent) Solvent->ASE

Caption: Key Factors in the ASE of this compound from Red Yeast Rice.

References

High-Yield Production of Monacolin K via Solid-State Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monacolin K, a potent inhibitor of HMG-CoA reductase, is a valuable secondary metabolite produced by various Monascus species, primarily through solid-state fermentation (SSF). This document provides detailed protocols and application notes for achieving high-yield production of this compound. The methodologies cover optimal strain selection, substrate preparation, fermentation conditions, and downstream processing. Quantitative data from multiple studies are summarized for comparative analysis. Furthermore, a proposed signaling pathway for the regulation of this compound biosynthesis is illustrated to provide a deeper understanding of the molecular mechanisms involved.

Introduction

Hypercholesterolemia is a significant risk factor for cardiovascular diseases. This compound, identical in structure to the prescription drug lovastatin, effectively lowers cholesterol levels by inhibiting the key enzyme in the cholesterol biosynthesis pathway.[1] Solid-state fermentation of substrates like rice and other grains with Monascus species, such as M. purpureus, M. ruber, and M. pilosus, is the preferred method for producing this valuable nutraceutical.[2] This application note details optimized protocols derived from recent scientific literature to guide researchers in maximizing this compound yields.

Data Presentation: Comparative Analysis of Solid-State Fermentation Parameters for this compound Production

The following tables summarize quantitative data from various studies, highlighting the impact of different fermentation parameters on this compound yield.

Table 1: Effect of Fungal Strain and Substrate on this compound Yield

Monascus StrainSubstrateThis compound Yield (mg/g of dry substrate)Reference
M. purpureusGlutinous Rice2.71[3]
M. purpureusRice2.50[3]
M. pilosus MS-1Rice Flour & Soybean Flour6.13[4]
M. purpureus HNU01Rice9.5[5]
M. purpureusGinkgo Biloba Seeds17.71[6]
M. ruberMillet19.81[2]

Table 2: Optimized Fermentation Conditions for High-Yield this compound Production

ParameterOptimal ConditionResulting this compound YieldReference
Initial Moisture Content 50%2.71 mg/g (Glutinous Rice)[3]
40% (w/w)9.5 mg/g (Rice)[5]
Fermentation Time 13 days2.71 mg/g (Glutinous Rice)[3]
18 days (3 days at 30°C, 15 days at 24°C)9.5 mg/g (Rice)[5]
12 days17.71 mg/g (Ginkgo Biloba Seeds)[6]
Temperature Variable: 30°C for 3 days, then 24°C for 15 days9.5 mg/g (Rice)[5]
27°C17.71 mg/g (Ginkgo Biloba Seeds)[6]
pH 5.59.5 mg/g (Rice)[5]
Nutrient Supplementation Glucose (50 g/L), Peptone (20 g/L), MgSO₄ (0.5 g/L), KH₂PO₄ (1 g/L)9.5 mg/g (Rice)[5]
Ammonium Sulfate (0.22%), Ammonium Chloride (0.34%), Magnesium Sulfate (0.05%)17.71 mg/g (Ginkgo Biloba Seeds)[6]
Glutamic Acid4.8-fold increase[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solid-state fermentation of Monascus for this compound production.

Protocol 1: Inoculum Preparation
  • Strain Activation: Revive a culture of Monascus purpureus (or other high-yield strain) from a stock culture on a Potato Dextrose Agar (PDA) plate. Incubate at 30°C for 5-7 days until sporulation is observed.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium (e.g., glucose 50 g/L, peptone 10 g/L, NH₄H₂PO₄ 2.0 g/L, MgSO₄·7H₂O 0.5 g/L, CaCl₂ 0.1 g/L in potato juice, pH 6.0) with spores from the PDA plate.[4]

  • Incubation: Incubate the seed culture on a rotary shaker at 150 rpm and 30°C for 30-48 hours.[4]

Protocol 2: Solid-State Fermentation
  • Substrate Preparation:

    • Use a solid substrate such as rice, glutinous rice, or millet. For rice, wash and soak it in water for an appropriate time, then drain.[5]

    • Adjust the initial moisture content to 40-50%.[3][5]

    • If required, supplement the substrate with a nutrient solution (e.g., glucose, peptone, and mineral salts) to achieve the desired final concentration after sterilization.[5]

    • Distribute the prepared substrate into fermentation vessels (e.g., Erlenmeyer flasks or trays) to a thickness of approximately 4 cm.[3]

  • Sterilization: Autoclave the substrate at 121°C for 20-30 minutes and cool to room temperature.

  • Inoculation: Inoculate the sterile substrate with the seed culture at an inoculum size of 10-11% (v/w).[4][6] Mix thoroughly under aseptic conditions.

  • Fermentation:

    • Incubate the inoculated substrate under controlled conditions. A variable temperature strategy has been shown to be effective: 30°C for the first 3 days, followed by a shift to a lower temperature of 24°C for the remaining 15 days.[5]

    • Maintain a high humidity environment.

    • If necessary, add a specific amount of sterile water during fermentation (e.g., 10% w/w on day 4) to maintain the optimal moisture content.[5]

  • Harvesting: After the fermentation period (typically 12-18 days), harvest the fermented substrate (red yeast rice).[5][6]

  • Drying: Dry the harvested red yeast rice in an oven at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of this compound.

  • Grinding: Grind the dried product into a fine powder for subsequent extraction and analysis.

Protocol 3: this compound Extraction and Quantification
  • Extraction:

    • Weigh a precise amount of the dried, powdered fermented substrate (e.g., 0.1 g).[4]

    • Add a suitable volume of extraction solvent (e.g., 10 mL of 75% v/v ethanol).[4]

    • Facilitate extraction using ultrasonication for 60 minutes.[4]

    • Centrifuge the mixture at 8000 rpm for 15 minutes.[4]

    • Collect the supernatant.

  • Sample Preparation for HPLC: Filter the supernatant through a 0.22 µm microfiltration membrane prior to HPLC analysis.[4]

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v) with the pH adjusted to 2.5 with phosphoric acid is commonly used.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 238 nm.[2]

    • Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Key Processes and Pathways

Experimental Workflow for Solid-State Fermentation of this compound

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_downstream Downstream Processing strain_activation Strain Activation (Monascus sp. on PDA) seed_culture Seed Culture (Liquid Medium) strain_activation->seed_culture Inoculate inoculation Inoculation (Seed Culture + Substrate) seed_culture->inoculation substrate_prep Substrate Preparation (e.g., Rice + Nutrients) sterilization Sterilization (Autoclaving) substrate_prep->sterilization sterilization->inoculation fermentation Solid-State Fermentation (Controlled Temp. & Humidity) inoculation->fermentation harvesting Harvesting & Drying fermentation->harvesting grinding Grinding to Powder harvesting->grinding extraction Solvent Extraction (e.g., Ethanol) grinding->extraction analysis HPLC Quantification extraction->analysis signaling_pathway cluster_signal Environmental Signals cluster_transduction Signal Transduction cluster_regulation Global Regulation cluster_biosynthesis Biosynthesis env_signals Nutrient Availability (Carbon, Nitrogen) pH, Temperature g_protein G-Protein Signaling (e.g., Mga1) env_signals->g_protein Activates mapk MAPK Cascade g_protein->mapk Initiates laeA Global Regulator (LaeA) mapk->laeA Regulates mok_cluster This compound Gene Cluster (mokA-mokI) laeA->mok_cluster Activates Transcription monacolin_k This compound mok_cluster->monacolin_k Biosynthesis

References

Application Notes and Protocols for Monacolin K Synthesis via Submerged Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monacolin K, identical to the cholesterol-lowering drug lovastatin (B1675250), is a secondary metabolite produced by the fungus Monascus purpureus. It acts as a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Submerged fermentation offers a controlled and scalable method for the production of this compound. This document provides detailed application notes and protocols for the submerged fermentation of Monascus purpureus to synthesize this compound, summarizing key environmental and nutritional parameters.

I. Optimal Fermentation Conditions for this compound Synthesis

The production of this compound is significantly influenced by various fermentation parameters, including the composition of the culture medium, pH, temperature, agitation, and aeration. The following tables summarize the optimal conditions reported in several studies for enhancing this compound yield.

Table 1: Influence of Media Composition on this compound Production
Carbon SourceConcentration (g/L)Nitrogen SourceConcentration (g/L)Other SupplementsConcentration (g/L)This compound YieldReference
Maltose (B56501)26Peptone5MgSO₄·7H₂O: 0.1, MnSO₄·H₂O: 0.5, KH₂PO₄: 4, Thiamin: 0.1-63 mg/L[1]
Maltose-Peptone---71.07 mg/L[2][3]
Glucose61.99Peptone62.00---[2][3]
Glycerol90Peptone10Indica rice flour: 20, NaNO₃: 5, MgSO₄: 1, ZnSO₄: 2, KH₂PO₄: 2.5--[4]
Glucose50Peptone20MgSO₄: 0.5, KH₂PO₄: 1-9.5 mg/g[5][6][7][8]
Glycerin2.34%Soybean powder1.97%L-arginine: 0.60%, Sodium acetate: 0.15%-7.59 mg/g[9]
Glucose30 g/LPeptone20 g/LIndica rice powder: 30 g/L--[10]
Sucrose30 g/LSoybean flour38.75 g/LMgSO₄·7H₂O: 0.00105 mol/L--[11]
----Sodium citrate4.0 g/L1658.9 ± 28.5 mg/L[12]
----Triton X-10040.0 g/L2026.0 ± 30.4 mg/L[12]
Table 2: Influence of Physical Parameters on this compound Production
pHTemperature (°C)Agitation (rpm)Aeration (vvm)Fermentation TimeThis compound YieldReference
730130-10 days63 mg/L[1]
5.028---72 mg/L[2][3]
5.530 for 3 days, then 24 for 15 days--18 days9.5 mg/g[5][6][7][8]
-30 for 3 days, then 20 for 21 days--24 days7.59 mg/g[9]
5.7----27.9 mg/g[13]
3----150.052 ppm[14]
5.8-6.328-32--15 days2.8 mg/g[15]
-30 for 6 days, then 25 for 15 days--21 days34.5 µg/mL[16]
-32300--98.29 mg/L
-30 for 72h, then 25 for 17 days180-20 days-[10]

II. Experimental Protocols

This section outlines a general protocol for the submerged fermentation of Monascus purpureus for this compound production, based on common practices cited in the literature.

Protocol 1: Inoculum Preparation
  • Strain Maintenance: Maintain Monascus purpureus strains on Potato Dextrose Agar (PDA) slants. Incubate at 30°C for 7 days and subsequently store at 4°C. Subculture every 4 weeks.

  • Seed Culture Medium: Prepare a seed culture medium, for example, containing (g/L): glucose 50, peptone 10, NH₄H₂PO₄ 2.0, MgSO₄·7H₂O 0.5, CaCl₂ 0.1, and potato juice to 1000 mL, with the pH adjusted to 6.0.[11]

  • Inoculation and Incubation: Inoculate the seed culture medium with spores or mycelial fragments from the PDA slant. Incubate in a rotary shaker at 30°C and 150-200 rpm for 36-48 hours.[4]

Protocol 2: Submerged Fermentation
  • Fermentation Medium: Prepare the production medium in a fermenter. A representative medium could contain (g/L): maltose 26, peptone 5, MgSO₄·7H₂O 0.1, MnSO₄·H₂O 0.5, and KH₂PO₄ 4. Adjust the initial pH to 7.0.[1] Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the fermentation medium with the seed culture, typically at a 10% (v/v) ratio.[10]

  • Fermentation Conditions:

    • Temperature: Maintain the temperature at 30°C.[1] Some protocols may employ a temperature-shift strategy, for instance, starting at 30°C for the initial growth phase and then shifting to a lower temperature (e.g., 24-25°C) for the production phase.[5][6][7][8][16]

    • pH Control: Monitor and control the pH of the culture, maintaining it within the optimal range of 5.0 to 7.0.[1][2][3]

    • Agitation: Provide continuous agitation, for example, at 130 rpm.[1] The optimal agitation speed can vary depending on the fermenter geometry and scale.

    • Aeration: While not always specified, providing sterile air is crucial for aerobic fermentation. An aeration rate of 0.5 to 1.5 vvm (volume of air per volume of medium per minute) is a common range for fungal fermentations.

  • Fermentation Duration: The fermentation is typically carried out for 10 to 20 days, with this compound production monitored periodically.[1][12]

Protocol 3: Extraction and Quantification of this compound
  • Extraction: After fermentation, harvest the biomass by filtration or centrifugation. The fermented broth and/or the mycelial biomass can be extracted. For intracellular this compound, the biomass is dried and then extracted with a suitable solvent like methanol (B129727) or a 70% ethanol (B145695) solution.[4] This process can be enhanced by sonication.[4]

  • Sample Preparation: The crude extract is filtered and prepared for analysis. This may involve a lactonization step to convert the acid form of this compound to the lactone form for easier quantification.

  • Quantification: Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).[4] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (acidified with phosphoric acid). Detection is commonly performed using a UV detector at 238 nm.

III. Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Monascus purpureus is a complex process involving a cluster of genes, homologous to the lovastatin gene cluster in Aspergillus terreus. The pathway starts from acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic reactions catalyzed by polyketide synthases (PKS) and other modifying enzymes.

MonacolinK_Biosynthesis Acetyl_CoA Acetyl-CoA mokA mokA (PKS) Acetyl_CoA->mokA Polyketide chain assembly Malonyl_CoA Malonyl-CoA Malonyl_CoA->mokA Polyketide chain assembly S_adenosyl_methionine S-adenosyl methionine mokF mokF (Acyltransferase) S_adenosyl_methionine->mokF Dihydromonacolin_L Dihydromonacolin L mokA->Dihydromonacolin_L Reductive steps mokB mokB (PKS) mokC mokC (P450 monooxygenase) Monacolin_J Monacolin J mokC->Monacolin_J mokD mokD (Transcription factor) mokD->mokA Regulation mokD->mokB Regulation mokD->mokC Regulation mokE mokE (Enoyl reductase) mokD->mokE Regulation mokD->mokF Regulation mokG mokG (Esterase) mokD->mokG Regulation mokH mokH (Transporter) mokD->mokH Regulation mokI mokI (Hydroxylase) mokD->mokI Regulation mokE->mokA Assists Monacolin_K This compound mokF->Monacolin_K Esterification Dihydromonacolin_L->mokC Hydroxylation Monacolin_J->Monacolin_K Esterification Monacolin_K->mokH Export

Caption: Simplified biosynthetic pathway of this compound in Monascus purpureus.

Experimental Workflow for this compound Production

The following diagram illustrates the general workflow for producing and quantifying this compound through submerged fermentation.

MonacolinK_Workflow Start Start Strain_Maintenance Strain Maintenance (M. purpureus on PDA) Start->Strain_Maintenance Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Maintenance->Inoculum_Prep Submerged_Fermentation Submerged Fermentation (Production Medium) Inoculum_Prep->Submerged_Fermentation Harvesting Harvesting (Filtration/Centrifugation) Submerged_Fermentation->Harvesting Extraction Extraction (Solvent Extraction) Harvesting->Extraction Quantification Quantification (HPLC Analysis) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis End End Data_Analysis->End

References

Purification of Monacolin K Using Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monacolin K, a potent inhibitor of HMG-CoA reductase, is a valuable secondary metabolite produced by Monascus species, particularly Monascus purpureus. Its structural identity to the cholesterol-lowering drug lovastatin (B1675250) makes it a significant compound in the pharmaceutical and nutraceutical industries. Effective purification of this compound from fermentation broths is crucial for research, development, and quality control. This document provides detailed application notes and protocols for the purification of this compound using various column chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), High-Speed Counter-Current Chromatography (HSCCC), and traditional silica (B1680970) gel column chromatography.

Introduction

This compound exists in two forms: a lactone form and a hydroxy acid form, with the hydroxy acid form being the active inhibitor of HMG-CoA reductase.[1] The purification strategy often involves extraction from a solid or liquid fermentation culture, followed by one or more chromatographic steps to isolate this compound from other fermentation byproducts, including pigments and other monacolins. The choice of chromatographic method depends on the desired scale of purification, purity requirements, and available instrumentation.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound lowers cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.[2][3] The hydroxy acid form of this compound acts as a competitive inhibitor of HMG-CoA, thereby reducing the endogenous synthesis of cholesterol.[2]

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids mevalonate->isoprenoids cholesterol Cholesterol isoprenoids->cholesterol monacolin_k This compound (Hydroxy Acid Form) hmgcr HMG-CoA Reductase monacolin_k->hmgcr Inhibits

Figure 1: Mechanism of action of this compound.

Experimental Workflows

The purification of this compound typically follows a general workflow starting from the extraction of the compound from red yeast rice, followed by chromatographic separation and analysis.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification extraction Extraction from Red Yeast Rice column_chromatography Column Chromatography (Silica, HSCCC, etc.) extraction->column_chromatography hplc_uhplc HPLC / UHPLC Analysis column_chromatography->hplc_uhplc purity_assessment Purity Assessment hplc_uhplc->purity_assessment

Figure 2: General experimental workflow for this compound purification.

Data Presentation

The following tables summarize quantitative data from various published methods for the purification and analysis of this compound.

Table 1: Preparative Purification of this compound

Chromatography TechniqueStationary Phase/Solvent SystemSample LoadYieldPurityRecoveryReference
High-Speed Counter-Current Chromatography (HSCCC)n-hexane-ethyl acetate-methanol-water (8:2:5:5, v/v/v/v)300 mg crude extract51.2 mg98.7%Not Reported[4][5][6][7]
Silica Gel Column ChromatographySilica gel with benzene (B151609) and acetonitrile (B52724) as mobile phaseNot Reported345 mg96.44%46.81%[7]

Table 2: Analytical Chromatography of this compound

Chromatography TechniqueStationary PhaseMobile PhaseFlow RateDetectionReference
HPLCC18 (250 mm x 4.6 mm, 5 µm)Methanol/water/phosphoric acid (385/115/0.14, v/v/v)1 mL/minUV at 238 nm
HPLCC18 (250 mm x 4.6 mm, 5 µm)Acetonitrile/0.1% trifluoroacetic acidNot ReportedDiode Array Detector[8]
HPLCC18 (250 mm x 4.6 mm, 5 µm)Acetonitrile/0.1% phosphoric acid (65:35, v/v)1.5 mL/minPhotodiode Array Detector at 238 nm[9]
UHPLCC4 (50 mm x 3 mm, 2.5 µm)Acetonitrile/water (0.1% acetic acid) (50:50, v/v)0.2 mL/minUV at 237 nm[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Red Yeast Rice

This protocol is a general guide for the extraction of this compound prior to chromatographic purification.

Materials:

  • Dried and powdered red yeast rice

  • 75% Ethanol in deionized water

  • Ultrasonic bath

  • Centrifuge

  • 50 mL volumetric flasks and centrifuge tubes

  • 0.45 µm syringe filter

Procedure:

  • Weigh 20-30 mg of powdered red yeast rice and transfer to a 50 mL volumetric flask.

  • Add 30 mL of 75% ethanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature. Repeat this step twice.

  • Transfer the extract to a 50 mL centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter. The resulting solution is the crude extract ready for purification.

Protocol 2: Preparative Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published method for the purification of this compound from a crude extract.[4][5][6][7]

Instrumentation:

  • High-Speed Counter-Current Chromatograph

Reagents:

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Deionized water

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 8:2:5:5. Mix the solvents thoroughly in a separation funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

  • Column Preparation: Fill the HSCCC column with the stationary phase (upper phase).

  • Sample Preparation: Dissolve 300 mg of the crude this compound extract in a suitable volume of the mobile phase (lower phase).

  • Chromatography:

    • Set the column rotation speed.

    • Inject the sample solution into the column.

    • Pump the mobile phase through the column at a defined flow rate.

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the chromatogram peaks.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC or UHPLC.

  • Post-purification: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis and quantification of this compound.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Phosphoric acid or Trifluoroacetic acid

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and 0.1% phosphoric acid in water (65:35, v/v).[9] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the crude extract or purified fractions with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25-30 °C).

    • Set the flow rate (e.g., 1.0 - 1.5 mL/min).

    • Set the injection volume (e.g., 10-20 µL).

    • Set the detector wavelength to 238 nm.[9]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Conclusion

The purification of this compound can be effectively achieved using a variety of column chromatography techniques. For preparative scale, HSCCC offers a high-purity product. For analytical purposes, HPLC and UHPLC with C18 or C4 columns provide excellent resolution and sensitivity for quantification. The choice of the specific protocol should be guided by the research goals, available resources, and the desired final purity of this compound. These application notes and protocols provide a solid foundation for researchers, scientists, and drug development professionals working with this important therapeutic compound.

References

Application Note: Validated HPLC Method for the Determination of Monacolin K in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monacolin K, the active component in red yeast rice, is chemically identical to the prescription drug lovastatin (B1675250) and is effective in lowering cholesterol. The concentration of this compound in dietary supplements can vary significantly, necessitating a reliable and validated analytical method for accurate quantification to ensure product quality, safety, and efficacy. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in supplement formulations. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Workflow

The overall workflow for the analysis of this compound in dietary supplements is depicted below.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Sample_Receipt Sample Receipt and Documentation Standard_Preparation Standard and Sample Preparation Sample_Receipt->Standard_Preparation System_Suitability System Suitability Testing Standard_Preparation->System_Suitability HPLC_Analysis HPLC Analysis System_Suitability->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation Report_Generation Report Generation Method_Validation->Report_Generation

Caption: Overall workflow for this compound analysis.

Materials and Reagents

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Dietary supplement samples containing red yeast rice

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% TFA in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 20 µL.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation
  • Sample Grinding: For solid supplements (tablets or capsules), grind a representative number of units to a fine, homogeneous powder.

  • Extraction: Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filtration: Filter a portion of the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (supplement matrix without this compound), a standard solution of this compound, and a sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing five standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
125,123
5124,987
10250,567
25625,123
501,251,987
Correlation Coefficient (r²) 0.9998
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Six replicate injections of a standard solution (10 µg/mL) were performed on the same day.

Table 2: Repeatability Data

ReplicatePeak Area (mAU*s)
1250,123
2251,098
3249,876
4250,543
5251,234
6249,987
Mean 250,477
Standard Deviation (SD) 567.8
Relative Standard Deviation (RSD) 0.23%

The analysis was repeated on a different day by a different analyst.

Table 3: Intermediate Precision Data

ReplicatePeak Area (mAU*s)
1252,345
2251,876
3253,098
4252,123
5251,987
6252,567
Mean 252,333
Standard Deviation (SD) 456.7
Relative Standard Deviation (RSD) 0.18%
Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 4: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%8.07.9299.0
100%10.010.05100.5
120%12.011.8899.0
Mean Recovery 99.5%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Table 5: Robustness Study Parameters and Results

ParameterVariation% RSD of Peak Area
Flow Rate (mL/min)0.9, 1.1< 2.0%
Column Temperature (°C)28, 32< 2.0%
Mobile Phase Composition (%)58:42, 62:38< 2.0%

System Suitability

System suitability testing is performed before each analytical run to ensure the performance of the chromatographic system.

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (n=5)≤ 2.0%

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between the different validation parameters.

validation_relationship cluster_core Core Validation Parameters cluster_derived Derived & System Performance Specificity Specificity Linearity Linearity Specificity->Linearity System_Suitability System Suitability Specificity->System_Suitability Precision Precision Linearity->Precision Range Range Linearity->Range Linearity->System_Suitability Accuracy Accuracy Precision->Accuracy LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ Precision->System_Suitability Robustness Robustness Accuracy->Robustness Accuracy->System_Suitability Robustness->System_Suitability

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound in dietary supplements. The method has been validated according to ICH guidelines and is demonstrated to be specific, linear, precise, accurate, and robust. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

Application Note: Rapid Quantification of Monacolin K Lactone and Hydroxy Acid Forms by UHPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monacolin K, the primary bioactive compound in red yeast rice, exists in a pH-dependent equilibrium between its lactone and hydroxy acid forms.[1][2] The hydroxy acid form is the active inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] Therefore, the accurate quantification of both forms is crucial for quality control and the development of effective therapeutic agents. This application note presents a rapid and validated Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) method for the simultaneous quantification of this compound lactone (LMK) and this compound hydroxy acid (AMK).

Introduction

Red yeast rice (RYR) is a traditional Chinese food and medicinal product produced by the fermentation of rice with Monascus purpureus.[5] Its cholesterol-lowering properties are attributed to a group of compounds called monacolins, with this compound being the most abundant and potent.[6][7] this compound is structurally identical to the prescription drug lovastatin.[6] In aqueous environments, the inactive lactone form of this compound reversibly hydrolyzes to its active hydroxy acid form, with the equilibrium being influenced by pH.[1] This interconversion necessitates a robust analytical method capable of accurately and simultaneously measuring both forms. The UHPLC-DAD method described herein offers a rapid, sensitive, and selective approach for this purpose.[7][8]

Experimental Protocols

Standard Preparation

2.1.1. This compound Lactone (LMK) Stock Solution (200 µg/mL):

  • Accurately weigh 5.0 mg of this compound (lactone form) standard.

  • Dissolve in 25 mL of methanol (B129727) to obtain a 200 µg/mL stock solution.[9]

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

2.1.2. This compound Hydroxy Acid (AMK) Stock Solution (200 µg/mL):

  • To 5.0 mg of LMK standard, add 4 mL of methanol.

  • Add 20 mL of 0.2 M NaOH solution and sonicate for 30 minutes to facilitate the conversion to the hydroxy acid form.[9]

  • Adjust the pH to 6.0 using 3 M phosphoric acid.

  • Bring the final volume to 25 mL with methanol to obtain a stock solution of approximately 200 µg/mL.[9]

  • Prepare a series of working standards by diluting the AMK stock solution with the mobile phase to the desired concentrations (e.g., 0.5 µg/mL to 50 µg/mL).

Sample Preparation (from Red Yeast Rice Capsules)
  • Accurately weigh the content of a red yeast rice capsule (e.g., 150 mg).[10][11]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 80 mL of the mobile phase (see section 2.3) and sonicate for 10 minutes to ensure complete dissolution.[10]

  • Allow the solution to cool to room temperature and then fill the flask to the 100 mL mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the UHPLC system.[10]

UHPLC-DAD Conditions

A fast UHPLC-DAD method has been developed for improved resolution and analysis time.[8]

  • Instrument: UHPLC system with a Diode Array Detector

  • Column: C4 stationary phase[12]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% acetic acid) in a 50:50 (v/v) ratio.[7][8][12]

  • Flow Rate: 0.2 mL/min[7][12]

  • Injection Volume: 20 µL[10]

  • Column Temperature: 40 °C[10][11]

  • DAD Wavelength: 237 nm[5][7][12]

  • Run Time: Approximately 15 minutes[7]

Data Presentation

The quantitative performance of the UHPLC-DAD method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
This compound Hydroxy Acid (AMK)~6.70.5 - 50> 0.9990.169 ± 0.0030.533 ± 0.011
This compound Lactone (LMK)~11.70.5 - 50> 0.9990.211 ± 0.0890.703 ± 0.297
Table 1: Summary of quantitative data for the UHPLC-DAD method. Data sourced from a validated method.[7]

Visualizations

This compound Interconversion

The chemical equilibrium between the lactone and hydroxy acid forms of this compound is depicted below. This equilibrium is pH-dependent, with the lactone form being favored in acidic conditions and the hydroxy acid form in neutral to basic conditions.[1]

MonacolinK_Equilibrium LMK This compound Lactone (Inactive Prodrug) AMK This compound Hydroxy Acid (Active Form) LMK->AMK Hydrolysis (High pH) AMK->LMK Lactonization (Low pH)

Caption: Chemical equilibrium between this compound forms.

Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis for the quantification of this compound forms.

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-DAD Analysis cluster_data Data Processing & Quantification Sample Weigh Red Yeast Rice Sample Extraction Dissolve/Extract in Mobile Phase & Sonicate Sample->Extraction Standard_LMK Prepare LMK Standards Injection Inject Sample/Standard into UHPLC Standard_LMK->Injection Standard_AMK Prepare AMK Standards (via hydrolysis) Standard_AMK->Injection Filtration Filter through 0.45 µm Syringe Filter Extraction->Filtration Filtration->Injection Separation Chromatographic Separation on C4 Column Injection->Separation Detection DAD Detection at 237 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of AMK & LMK Chromatogram->Integration Quantification Quantify using Standard Calibration Curves Integration->Quantification Report Generate Report Quantification->Report

Caption: UHPLC-DAD workflow for this compound analysis.

Conclusion

The described UHPLC-DAD method provides a rapid, reliable, and accurate tool for the simultaneous quantification of this compound lactone and hydroxy acid forms in red yeast rice products. The short run time and simple isocratic mobile phase make it suitable for high-throughput analysis in research and quality control laboratories. The detailed protocols and validated performance data presented in this application note will aid researchers, scientists, and drug development professionals in the effective analysis of this important bioactive compound.

References

Application Notes and Protocols for the Extraction and Analysis of Monacolin K from Fungal Mycelia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monacolin K, also known as lovastatin, is a naturally occurring secondary metabolite produced by various filamentous fungi, most notably species of Monascus, such as Monascus purpureus, Monascus ruber, and Monascus pilosus.[1] It is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a valuable compound for managing hypercholesterolemia.[1][2] this compound exists in two interconvertible forms: a lactone form (MKL) and a more biologically active hydroxy acid form (MKA).[2][3] Accurate extraction and quantification of both forms from fungal mycelia are critical for quality control, research, and the development of functional foods and pharmaceuticals.

These application notes provide detailed protocols for the extraction of this compound from fungal biomass using various methods, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Extraction Methodologies

The choice of extraction method depends on factors such as available equipment, desired extraction efficiency, and processing time. Common techniques include conventional solid-liquid extraction, ultrasound-assisted extraction (UAE), and accelerated solvent extraction (ASE).

Conventional Solid-Liquid Extraction

This is a standard and widely used method for isolating this compound. It involves soaking the dried and powdered fungal mycelia in a suitable solvent to leach out the target compound.

Protocol:

  • Sample Preparation:

    • Harvest fungal mycelia from solid-state or liquid-state fermentation.

    • Dry the mycelia to a constant weight, typically at 40-50°C, to prevent degradation.[4][5]

    • Grind the dried mycelia into a fine powder (e.g., passing through a 40-mesh sieve) to increase the surface area for extraction.[5]

  • Extraction:

    • Weigh approximately 0.1 g to 0.5 g of the dried mycelial powder into a flask.[3][4]

    • Add a solvent such as 70-75% ethanol, methanol, or acetonitrile (B52724).[3][4][5] A typical solvent-to-solid ratio is 50:1 (e.g., 25 mL solvent for 0.5 g powder).

    • Agitate the mixture at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 1-2 hours).[3]

  • Recovery:

    • Separate the extract from the solid residue by centrifugation (e.g., 3000-8000 rpm for 10-15 minutes).[3][4]

    • Collect the supernatant. For exhaustive extraction, the process can be repeated on the pellet, and the supernatants combined.[4]

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter prior to HPLC analysis to remove any remaining particulate matter.[3][4]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the mycelia enhances solvent penetration and mass transfer, leading to improved extraction efficiency and reduced extraction time.[6]

Protocol:

  • Sample Preparation: Follow the same procedure as for conventional solid-liquid extraction (drying and grinding).

  • Extraction:

    • Suspend a known weight of the powdered mycelia (e.g., 0.1 g) in a specific volume of solvent (e.g., 10 mL of 75% ethanol) in a suitable vessel.[4]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonication for a defined period, typically ranging from 30 to 60 minutes.[4][6] Key parameters to optimize include temperature, ultrasonic power, and solvent concentration.[7]

  • Recovery:

    • Following ultrasonication, centrifuge the mixture (e.g., 8000 rpm for 15 minutes) to pellet the solid debris.[4]

    • Collect and filter the supernatant through a 0.22 or 0.45 µm membrane filter before analysis.[4]

Accelerated Solvent Extraction (ASE)

ASE is a rapid and automated technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process. The high pressure keeps the solvent in a liquid state above its boiling point, allowing for faster extraction kinetics.

Protocol:

  • Sample Preparation: Prepare dried and ground mycelia as previously described.

  • Extraction:

    • Pack the powdered sample into an extraction cell of an ASE system.

    • Set the extraction parameters. Optimal conditions have been reported as follows:

      • Solvent: Ethyl acetate[8]

      • Temperature: 120°C[8][9]

      • Static Extraction Time: 7 minutes[8][9]

      • Number of Cycles: 3[8][9]

  • Recovery:

    • The instrument automatically performs the extraction and collects the extract.

    • The collected extract may need to be evaporated to dryness and then redissolved in a suitable solvent for HPLC analysis.

    • Filter the final solution through a 0.45 µm filter before injection.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction varies significantly with the method and parameters used.

Table 1: Comparison of this compound Extraction Methods and Yields

Extraction MethodSolventTemperature (°C)TimeTypical Yield (mg/g dry weight)Reference
Solid-Liquid (Agitation)75% Ethanol602 hoursVaries by strain[3]
Ultrasound-Assisted (UAE)75% EthanolAmbient60 min0.76 - 6.13 (Solid-state culture)[4]
Ultrasound-Assisted (UAE)~70% Ethanol~5030 min~0.35[10]
Accelerated Solvent (ASE)Ethyl Acetate1207 min (3 cycles)9.26[8][9]
Green Extraction (UAE)Water8010 min>85% Recovery[11][12]

Table 2: this compound Yield from Different Monascus Strains and Conditions

Fungal StrainCulture TypeIntracellular MK (mg/g)Extracellular MK (mg/g)Total Yield (mg/g)Reference
M. pilosus MS-1Solid-State--6.13[4]
M. pilosus YDJ-1Solid-State--2.03[4]
M. pilosus MS-1Liquid-State0.91.82.7[4]
M. pilosus YDJ-1Liquid-State0.380.430.81[4]
M. ruber BCRC 31535Submerged--0.924[13]
M. ruber BCRC 31534Submerged--0.180[13]

Analytical Protocol: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for the separation and quantification of this compound's lactone and acid forms.[14][15]

Table 3: Typical HPLC Operating Conditions for this compound Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Detector Photodiode Array (PDA) or UV Detector
Wavelength 238 nm[5][14]
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[4][14]
Mobile Phase Isocratic: Acetonitrile / 0.1% Phosphoric Acid (65:35, v/v)[14] Isocratic: Acetonitrile / 0.05% Phosphoric Acid (60:40, v/v)[4] Isocratic: Methanol / Water / Phosphoric Acid (385:115:0.14, v/v/v)[5]
Flow Rate 1.0 - 1.5 mL/min[4][14]
Column Temperature 25 - 40 °C[4][5]
Injection Volume 10 - 20 µL[4][14]

Experimental Protocol:

  • Reagent and Standard Preparation:

    • Mobile Phase: Prepare the chosen mobile phase (e.g., Acetonitrile: 0.1% Phosphoric Acid, 65:35 v/v).[14] Filter through a 0.45 µm membrane and degas before use.[14]

    • Standard Stock Solution: Accurately weigh about 20 mg of this compound (lactone form) reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a stock solution.[14] Store this solution at -20°C in the dark.[14]

    • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Conversion to Acid Form (Optional): To quantify the acid form, a standard can be converted. Mix a known volume of the lactone standard with 0.1 N NaOH and incubate (e.g., 30°C for 2 hours) to facilitate hydrolysis to the acid form.[1][3]

  • Sample Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the filtered sample extracts and the standard solutions into the HPLC system.[4][14]

  • Identification and Quantification:

    • Identify the peaks for this compound acid form (MKA) and lactone form (MKL) based on their retention times compared to the standards.[14] Confirmation can be done by comparing UV absorption spectra using a DAD detector.[14]

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Calculate the concentrations of MKA and MKL in the sample solution from the calibration curve.[14]

    • The final amount of this compound in the sample is calculated using the following formula and expressed in mg/g:

      Amount (mg/g) = [(CA + CL) × V] / M[14]

      Where:

      • CA = Concentration of this compound acid form in the sample solution (µg/mL)[14]

      • CL = Concentration of this compound lactone form in the sample solution (µg/mL)[14]

      • V = Final volume of the sample extract (mL)[14]

      • M = Weight of the initial dry sample (g)[14]

Visualized Workflows and Diagrams

To clarify the experimental processes, the following diagrams illustrate the logical flow and principles of the described methods.

G cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_recovery 3. Recovery & Clarification cluster_analysis 4. Analysis Mycelia Fungal Mycelia (Solid or Liquid Culture) Drying Drying (40-50°C) Mycelia->Drying Grinding Grinding & Sieving (e.g., 40-mesh) Drying->Grinding Powder Dried Mycelial Powder Solvent Add Solvent (e.g., 75% Ethanol) Powder->Solvent Method Extraction Method (Conventional, UAE, or ASE) Solvent->Method CrudeExtract Crude Extract Method->CrudeExtract Centrifuge Centrifugation (3000-8000 rpm) CrudeExtract->Centrifuge Filter Filtration (0.22 - 0.45 µm filter) Centrifuge->Filter FinalExtract Clarified Extract for Analysis Filter->FinalExtract HPLC HPLC-DAD Analysis (238 nm) FinalExtract->HPLC Quant Quantification (Lactone & Acid Forms) HPLC->Quant

Caption: General workflow for this compound extraction and analysis.

G cluster_sle Solid-Liquid Extraction cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_ase Accelerated Solvent Extraction (ASE) sle_img Solvent Soaking + Agitation/Heat sle_principle Principle: Diffusion across concentration gradient. sle_img->sle_principle uae_img Ultrasonic Waves (Cavitation) uae_principle Principle: Acoustic cavitation disrupts cell walls, enhancing mass transfer. uae_img->uae_principle ase_img High Temp + High Pressure ase_principle Principle: High temperature increases solvent capacity while high pressure maintains liquid state. ase_img->ase_principle Mycelia Fungal Mycelia (Solid Matrix) Mycelia->sle_img Mycelia->uae_img Mycelia->ase_img

Caption: Principles of different this compound extraction techniques.

References

Application of Monacolin K in Metabolic Engineering Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monacolin K, structurally identical to the cholesterol-lowering drug lovastatin, is a secondary metabolite produced by various fungi, most notably Monascus species.[1][2] As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, this compound is of significant interest to the pharmaceutical and nutraceutical industries.[3][4] Metabolic engineering offers powerful strategies to enhance the production of this compound in its native producers, overcoming the limitations of low yields in wild-type strains.[5] These application notes provide an overview of metabolic engineering strategies, key experimental protocols, and the underlying biosynthetic pathways relevant to improving this compound production.

Section 1: The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway. The gene cluster responsible for its synthesis in Monascus species contains nine key genes, designated mokA through mokI.[6] The process begins with the condensation of acetyl-CoA and malonyl-CoA, which is iteratively catalyzed by a Type I PKS, encoded by mokA, to form the polyketide backbone. Subsequent modifications, including cyclization, hydroxylation, and esterification, are carried out by the enzymes encoded by the other mok genes to yield the final this compound molecule.[2][6]

MonacolinK_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA dihydromonacolin_L Dihydromonacolin L acetyl_coa->dihydromonacolin_L mokB, mokD, mokG, mokH, mokI monacolin_J Monacolin J dihydromonacolin_L->monacolin_J monacolin_K This compound monacolin_J->monacolin_K mokA mokA (PKS) mokE (ER) mokA->dihydromonacolin_L mokC mokC (P450) mokC->monacolin_J mokF mokF (Transferase) mokF->monacolin_K

Caption: Simplified biosynthetic pathway of this compound in Monascus species.

Section 2: Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering efforts have primarily focused on two areas: genetic manipulation of the biosynthetic pathway and optimization of fermentation conditions.

Genetic Engineering Approaches

Overexpression of key genes in the this compound biosynthetic cluster has proven to be an effective strategy for increasing yields. By enhancing the expression of rate-limiting enzymes, metabolic flux can be directed more efficiently towards the final product.[1]

Table 1: Impact of Gene Overexpression on this compound Production in Monascus purpureus

Gene Overexpressed Description Host Strain Fold Increase in MK Production Reference
mokC P450 Monooxygenase M. purpureus 2.34 [2]
mokD Dehydrogenase M. purpureus 2.21 [2]
mokE Enoyl Reductase M. pilosus 1.32 [2]
mokF Acyltransferase M. purpureus 1.74 [7]

| mokH | Transcription Factor | M. purpureus | 1.82 |[2] |

Conversely, gene knockout studies have been used to confirm gene function. For instance, deletion of the mokE gene in M. pilosus resulted in a complete loss of this compound production, confirming its essential role as an enoyl reductase in the pathway.[2] Similarly, knocking out the mokF gene significantly reduced biosynthetic efficiency.[1]

Genetic_Engineering_Workflow start Select Target Gene (e.g., mokC) vector Construct Overexpression Vector (e.g., PgpdA-mokC) start->vector transform Transform Host Strain (e.g., M. purpureus) vector->transform screen Screen Transformants (e.g., PCR, selection) transform->screen ferment Fermentation of Engineered Strain screen->ferment analyze Extract and Quantify This compound (HPLC) ferment->analyze end High-Yielding Strain analyze->end Metabolic_Interconnection cluster_central_metabolism Central Carbon Metabolism cluster_mk_pathway This compound Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Polyketide Polyketide Backbone AcetylCoA->Polyketide MalonylCoA->Polyketide mokA (PKS) MonacolinK This compound Polyketide->MonacolinK mokB-I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation for Enhanced Monacolin K Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for enhanced Monacolin K production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is significantly lower than expected. What are the most critical fermentation parameters I should investigate first?

A1: Low this compound yield can be attributed to several factors. The most critical parameters to verify are:

  • Temperature: Monascus species are sensitive to temperature fluctuations. The optimal temperature for this compound production is often a two-stage process, for instance, starting at 30°C for the initial growth phase and then shifting to a lower temperature like 24°C for the production phase.[1][2][3]

  • pH: The initial pH of the medium is crucial. A pH around 5.5 has been shown to be optimal for this compound production.[1][2][3][4] Deviations can significantly impact enzyme activity and nutrient uptake.

  • Moisture Content: For solid-state fermentation (SSF), the initial moisture content is a key factor. An optimal level is typically around 40-55%.[1][2][3][5][6] Too high or too low moisture can inhibit fungal growth and metabolite production.[6]

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are vital. Glycerol and glucose are effective carbon sources, while peptone is a commonly used nitrogen source that has been shown to enhance this compound production.[4][6]

Q2: I am observing inconsistent this compound yields between batches. What could be the cause?

A2: Inconsistent yields often point to variability in your experimental setup. Key areas to check for consistency include:

  • Inoculum Size and Quality: Ensure you are using a consistent inoculum size, typically around 8% (w/w) for SSF.[6][7] The age and viability of your spore suspension are also critical for reproducible results.

  • Substrate Composition: The choice of substrate, such as rice or glutinous rice, can impact yield.[5] Ensure the substrate is of consistent quality and particle size.

  • Aeration: In submerged fermentation, proper aeration is essential. For SSF, the thickness of the substrate layer can affect oxygen availability.[5]

  • Mixing: For SSF, periodic mixing can help maintain homogeneity and prevent clumping, ensuring uniform growth and metabolite production.[1][3]

Q3: How can I be sure that the compound I am measuring is indeed this compound and not other related metabolites?

A3: Accurate identification and quantification of this compound are crucial. The standard method is High-Performance Liquid Chromatography (HPLC).[8][9] To ensure you are measuring this compound:

  • Use a Standard: Always run a certified this compound standard with your samples for comparison of retention time and UV absorption spectrum.[8]

  • Detector Choice: A photodiode array (PDA) detector is recommended as it allows for the comparison of the entire UV spectrum of your peak with that of the standard.[8]

  • Distinguishing Acid and Lactone Forms: this compound exists in both an acidic and a lactone form.[10] Your HPLC method should be able to separate and quantify both forms. The acidic form is the active one.[11]

  • Mass Spectrometry (MS): For unambiguous identification, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[9][12]

Q4: I am concerned about the production of the mycotoxin citrinin (B600267) in my cultures. How can I minimize its formation while maximizing this compound?

A4: Citrinin production is a common concern with Monascus fermentation. Strategies to minimize its production include:

  • Strain Selection: Use a Monascus strain that is known to be a low or non-producer of citrinin.

  • pH Control: Lowering the initial pH of the medium to around 2.5 can significantly suppress citrinin production while still allowing for this compound synthesis.

  • Ethanol (B145695) Supplementation: The addition of a small amount of ethanol (e.g., 0.5%) to the medium can enhance this compound production while potentially inhibiting citrinin formation.

  • Temperature Optimization: Fermentation at lower temperatures (e.g., 26°C) has been shown to favor a higher this compound to citrinin ratio.

Data Presentation: Quantitative Impact of Fermentation Parameters

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon SourceThis compound Yield (mg/L)Nitrogen SourceThis compound Yield (mg/L)Reference
Glucose-Peptone62.0[4]
GlycerolHighAmmonium Chloride52.3[4][6]
--Ammonium Nitrate48.9[4]
--Yeast Extract29.6[4]
--Ammonium Sulphate15.4[4]

Table 2: Influence of Physical Parameters on this compound Yield in Solid-State Fermentation (SSF)

ParameterOptimal ValueResulting this compound Yield (mg/g)Reference
Initial Moisture Content50%2.50[5]
Initial Moisture Content50-55%14.53[6]
Initial Moisture Content40%9.5[1][2][3]
Initial pH5.59.5[1][2][3]
Fermentation Time13 days2.50[5]
Fermentation Time18 days9.5[1][2][3]
Fermentation Temperature30°C (3 days) then 24°C (15 days)9.5[1][2][3]
Inoculum Size8%10.51[6]

Experimental Protocols

1. Solid-State Fermentation (SSF) for this compound Production

This protocol is a generalized procedure based on common practices in the literature.[1][3][7]

  • Substrate Preparation: Use rice as the substrate. Wash the rice and soak it in water for 12 hours. Drain the excess water and steam-sterilize at 115°C for 30 minutes.[3]

  • Inoculum Preparation: Grow Monascus purpureus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 30°C for 7 days. Prepare a spore suspension by washing the agar surface with sterile water containing a surfactant (e.g., 0.1% Tween 80). Adjust the spore concentration to approximately 10^6 spores/mL.[7]

  • Inoculation and Fermentation: Inoculate the sterilized rice with the spore suspension at a rate of 8-10% (v/w).[6][7] Mix thoroughly to ensure even distribution. Incubate the mixture in a suitable container (e.g., Erlenmeyer flask or tray).

  • Fermentation Conditions: Maintain an initial moisture content of 40-50%.[1][3] Use a two-stage temperature profile: 30°C for the first 3 days, followed by 24°C for the remaining 15 days.[1][3] Mix the fermenting substrate every 2 days.[1][3]

  • Harvesting and Drying: After 18 days of fermentation, harvest the red yeast rice. Dry it at 45°C to a constant weight and then grind it into a fine powder.[13]

2. Extraction and Quantification of this compound by HPLC

This protocol outlines a standard procedure for extracting and quantifying this compound.[8][13][14]

  • Extraction:

    • Weigh 0.5 g of the powdered red yeast rice into a centrifuge tube.

    • Add 5 mL of a 75:25 ethanol/water solution.[14]

    • Agitate the mixture for 2 hours at 60°C.[14]

    • Centrifuge the mixture at 3000 x g for 10 minutes.[14]

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.[8]

    • Column: C18 column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size).[8]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid (e.g., 65:35 v/v).[8]

    • Flow Rate: 1.5 mL/min.[8]

    • Detection Wavelength: 238 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Quantification:

    • Prepare a standard curve using a certified this compound reference standard.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_result Outcome Strain Monascus Strain Selection Inoculum Inoculum Preparation (Spore Suspension) Strain->Inoculum Substrate Substrate Preparation (e.g., Rice) Fermentation Solid-State Fermentation (SSF) or Submerged Fermentation (SmF) Substrate->Fermentation Inoculum->Fermentation Optimization Optimization of Parameters (pH, Temp, Moisture, Nutrients) Fermentation->Optimization Harvest Harvesting and Drying Optimization->Harvest Extraction This compound Extraction Harvest->Extraction Quantification HPLC-PDA/MS Quantification Extraction->Quantification Yield High this compound Yield Quantification->Yield

Caption: Experimental workflow for optimizing this compound production.

Monacolin_K_Biosynthesis cluster_pathway This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) (encoded by lovB/mokA) AcetylCoA->PKS ER Enoyl Reductase (ER) (encoded by lovC/mokE) PKS->ER Assisted by DihydromonacolinL Dihydromonacolin L PKS->DihydromonacolinL Multiple Steps P450 P450 Monooxygenase (encoded by mokC) DihydromonacolinL->P450 MonacolinJ Monacolin J P450->MonacolinJ Acyltransferase Acyltransferase (encoded by mokF) MonacolinJ->Acyltransferase MonacolinK This compound Acyltransferase->MonacolinK Troubleshooting_Workflow rect_node rect_node start Low this compound Yield? check_params Are key parameters optimal? (Temp, pH, Moisture) start->check_params check_nutrients Are C/N sources adequate? check_params->check_nutrients Yes adjust_params Adjust physical parameters. check_params->adjust_params No check_inoculum Is inoculum quality consistent? check_nutrients->check_inoculum Yes adjust_nutrients Optimize nutrient composition. check_nutrients->adjust_nutrients No check_analysis Is the analytical method validated? check_inoculum->check_analysis Yes standardize_inoculum Standardize inoculum preparation. check_inoculum->standardize_inoculum No check_analysis->start Yes, re-evaluate validate_hplc Validate HPLC method with standards. check_analysis->validate_hplc No

References

Technical Support Center: Troubleshooting Low Monacolin K Yield in Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the solid-state fermentation (SSF) of Monascus species for Monacolin K production.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to low this compound yield in your solid-state fermentation experiments.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield can stem from several factors throughout the fermentation process. Systematically evaluating each parameter is crucial for identifying the root cause. Below is a step-by-step troubleshooting workflow and detailed explanations of key factors.

Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Yield check_strain Verify Strain Integrity & Activity start->check_strain check_substrate Evaluate Substrate Composition check_strain->check_substrate check_moisture Assess Initial Moisture Content check_substrate->check_moisture check_ph Measure Initial pH of Substrate check_moisture->check_ph check_temp Monitor Fermentation Temperature check_ph->check_temp check_aeration Evaluate Aeration & Gas Exchange check_temp->check_aeration check_inoculum Review Inoculum Preparation & Size check_aeration->check_inoculum check_extraction Optimize Extraction Protocol check_inoculum->check_extraction check_analysis Validate Analytical Method (HPLC) check_extraction->check_analysis solution Optimized this compound Yield check_analysis->solution

Caption: Troubleshooting workflow for low this compound yield.

Strain-Related Issues
  • Is your Monascus strain a high-yield producer of this compound? Different strains of Monascus, such as Monascus purpureus and Monascus ruber, have varying capacities for producing this compound.[1][2] Strain degeneration can also occur with repeated subculturing, leading to decreased yield.

    • Recommendation: If possible, obtain a certified high-yield strain. Perform regular quality control checks on your culture stock.

Substrate Composition
  • Is the substrate providing the necessary nutrients? The composition of the solid substrate is a critical factor. While rice is a common substrate, other grains like millet have been shown to produce high yields of this compound.[2][3] The availability of carbon and nitrogen sources directly impacts fungal growth and metabolite production.[4][5]

    • Recommendation: Ensure your substrate has an appropriate carbon-to-nitrogen ratio. Supplementing with additional carbon sources like glucose or glycerol, and nitrogen sources like peptone, can enhance yield.[4][6] The addition of bran can also be a key factor.[4][7]

Substrate/SupplementRecommended ConcentrationExpected Impact on this compound Yield
Glucose3% - 5%Positive[4][8]
Peptone1.5% - 2%Positive[4][8]
Glycerol2%Positive[6]
Bran4.5% - 5.5%Positive[4][7]
Millet-Can be superior to rice[2][3]
Dioscorea (Yam)-Can be superior to rice[1]
Physicochemical Parameters
  • Is the initial moisture content of your substrate optimal? Moisture content is one of the most critical parameters in SSF. Insufficient moisture (<30%) can inhibit fungal growth, while excessive moisture (>70%) can limit oxygen transfer by reducing the porosity of the substrate.[4]

    • Recommendation: The optimal initial moisture content is generally between 40% and 55%.[4][8][9]

  • Is the initial pH of the substrate in the correct range? Monascus species favor a weak acidic environment for this compound production. An alkaline environment can significantly inhibit its synthesis.[4]

    • Recommendation: Adjust the initial pH of your substrate to a range of 4.5 to 5.5.[4][9][10]

  • Are you using an optimal temperature strategy? Temperature plays a vital role in both fungal growth and the biosynthesis of secondary metabolites. A constant temperature may not be as effective as a variable temperature strategy.

    • Recommendation: A temperature-shifting strategy, for instance, incubating at 30°C for the first 3 days and then shifting to a lower temperature (e.g., 24°C or 26°C) for the remainder of the fermentation, has been shown to improve this compound yield.[4][8][9]

ParameterOptimal Range/ValueImpact of Deviation
Initial Moisture Content40% - 55%Low moisture inhibits growth; high moisture limits oxygen.[4][9]
Initial pH4.5 - 5.5Alkaline conditions inhibit production.[4][9][10]
Fermentation TemperatureVariable (e.g., 30°C for 3 days, then 24-26°C)Sub-optimal temperatures can reduce yield.[4][8][9]
Fermentation Time16 - 18 daysProduction increases over time and then may decline.[4][6]
Process Parameters
  • Is there adequate aeration? Solid-state fermentation is an aerobic process. Insufficient oxygen can hinder fungal growth and metabolism. Conversely, high partial pressures of carbon dioxide can be inhibitory.[11]

    • Recommendation: Ensure the fermentation vessel allows for adequate passive or active aeration. Avoid excessive packing of the substrate, which can impede air circulation.[3]

  • Is your inoculum size appropriate? Both too low and too high of an inoculum can lead to suboptimal yields. A low inoculum may result in a long lag phase, while a high inoculum can lead to rapid nutrient depletion and oxygen limitation.[4]

    • Recommendation: The optimal inoculum size is typically around 8%.[4]

Frequently Asked Questions (FAQs)

Q1: How can I be sure my extraction method for this compound is efficient?

A1: An inefficient extraction can lead to an underestimation of your yield. A common and effective method involves the following steps:

  • Dry the fermented substrate at 50°C to a constant weight.

  • Grind the dried product and sieve it (e.g., through a 40-mesh sieve).

  • Extract a known weight of the powder with 75% ethanol (B145695) using ultrasonication. This can be done twice for 30 minutes each time.

  • Centrifuge the extract and filter the supernatant through a 0.45 μm filter before HPLC analysis.[4]

Q2: What is a standard HPLC protocol for this compound quantification?

A2: A reliable HPLC method is crucial for accurate quantification. Here is a typical protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 385:115:0.14, v/v/v).[4] Some methods use acetonitrile (B52724) and 0.1% phosphoric acid (e.g., 65:35, v/v).[12]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 238 nm.[4]

  • Column Temperature: 20-25°C.[4]

  • Injection Volume: 20 µL.[4]

It is essential to run a standard curve with a certified this compound (lovastatin) standard for accurate quantification.[4]

Q3: Can other metabolites produced by Monascus interfere with this compound production?

A3: Yes, Monascus produces a range of secondary metabolites, including pigments and potentially the mycotoxin citrinin (B600267). The metabolic pathways for these compounds can compete for common precursors. Optimizing fermentation conditions specifically for this compound can help direct the metabolic flux towards your target compound. For instance, some studies have focused on statistical optimization to maximize this compound and yellow pigment while minimizing citrinin.[6]

This compound Biosynthesis Pathway Overview

MonacolinK_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthases (PKS) (e.g., mokA) acetyl_coa->pks intermediate Polyketide Intermediates pks->intermediate modifying_enzymes Modifying Enzymes (Oxidoreductases, Transesterases, etc.) (e.g., mokC, mokD, mokF) intermediate->modifying_enzymes dihydromonacolin_l Dihydromonacolin L modifying_enzymes->dihydromonacolin_l monacolin_j Monacolin J dihydromonacolin_l->monacolin_j monacolin_k This compound monacolin_j->monacolin_k

Caption: Simplified biosynthesis pathway of this compound.

Q4: My yield is still low after optimizing the initial parameters. What else can I check?

A4: If initial parameters are optimized, consider the following:

  • Fermentation Dynamics: this compound production is a secondary metabolic process, often beginning after the initial rapid growth phase. Ensure your fermentation time is sufficient (e.g., 16-18 days) as the yield may increase logarithmically after an initial lag phase.[4]

  • Substrate Amount: The amount of substrate in your fermentation vessel can affect heat and mass transfer. An optimal media amount, for example 60g in a specific flask size, has been identified in some studies.[4] Overloading the vessel can lead to poor aeration and heat dissipation.[3]

  • Inhibitors: The presence of any inhibitory compounds in your substrate or water source could be a factor. While less common with standard substrates, it's a possibility to consider.

By systematically working through these troubleshooting steps and FAQs, you can identify and address the factors limiting your this compound yield, leading to more successful and productive solid-state fermentation experiments.

References

stability issues of Monacolin K in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Monacolin K in various solvent systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent peak areas for this compound in HPLC analysis.

  • Question: Why am I observing variable peak areas for this compound in my HPLC runs, even with freshly prepared standards?

  • Answer: This issue often points to the instability of this compound in the chosen solvent. This compound is known to be particularly unstable in methanol[1]. If you are using methanol (B129727) as a solvent for your standards or samples, it is recommended to analyze them within 24 hours of preparation to minimize degradation[1]. In alkaline methanolic solutions, the lactone form of this compound can be converted to the methyl ester of its hydroxy acid form, further complicating analysis[2]. For improved stability, consider using acetonitrile (B52724) or a mixture of acetonitrile and water as your solvent system. A study has shown that a 70% acetonitrile in water solution can be used, though some conversion of the lactone to the hydroxy acid form may still occur over time[2].

Issue 2: Appearance of unexpected peaks in the chromatogram over time.

  • Question: I am noticing new peaks appearing in my chromatograms when I re-inject the same this compound solution after a period of storage. What are these peaks?

  • Answer: The appearance of new peaks is likely due to the degradation of this compound. This compound exists in a pH-dependent equilibrium between its lactone and hydroxy acid forms[3]. In aqueous or protic solvents, the lactone ring can open to form the hydroxy acid. This conversion is a common source of new peaks. Additionally, under stress conditions such as high temperature or exposure to acidic or basic conditions, this compound can degrade into other products, such as dehydrothis compound[4]. To identify these new peaks, it is recommended to use a stability-indicating HPLC method with a photodiode array (PDA) detector, which can help in characterizing the degradation products based on their UV spectra[4].

Issue 3: Difficulty in dissolving this compound.

  • Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?

  • Answer: The solubility of this compound can vary depending on the solvent. While it is soluble in methanol, ethanol, and acetonitrile, its solubility in aqueous solutions is limited. To enhance solubility in aqueous-organic mixtures, gentle heating and sonication can be employed. However, be cautious with temperature, as this compound is sensitive to heat and can degrade at elevated temperatures[5][6]. If you are working with the hydroxy acid form, its solubility in aqueous solutions is generally better than the lactone form, especially at neutral to alkaline pH.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The primary factors influencing this compound stability are:

  • Solvent: this compound exhibits varying stability in different solvents. It is notably unstable in methanol[1].

  • pH: The equilibrium between the lactone and hydroxy acid forms of this compound is highly dependent on pH. The lactone form is more stable in acidic conditions, while the hydroxy acid form predominates in neutral to alkaline conditions[3].

  • Temperature: Elevated temperatures accelerate the degradation of this compound[4][5][6].

  • Light: this compound is light-sensitive, and exposure to light can lead to degradation[4]. It is advisable to store solutions in amber vials or protect them from light.

  • Moisture: The presence of water can facilitate the hydrolysis of the lactone form to the hydroxy acid form[4].

Q2: Which solvent is recommended for preparing this compound stock solutions?

A2: Acetonitrile is generally recommended for preparing this compound stock solutions due to its better stability profile compared to methanol[1]. A mixture of acetonitrile and water can also be used, but be aware that the presence of water can promote the conversion of the lactone to the hydroxy acid form[2]. If using an aqueous-organic mixture, it is best to prepare the solution fresh before use.

Q3: How should I store my this compound solutions?

A3: To ensure the stability of your this compound solutions, it is recommended to:

  • Store them at low temperatures, such as in a refrigerator or freezer.

  • Protect them from light by using amber vials or wrapping the vials in aluminum foil.

  • Minimize the water content in organic solvents, especially for long-term storage of the lactone form.

  • If possible, prepare fresh solutions for each experiment to avoid issues with degradation.

Q4: What is the difference between the lactone and hydroxy acid forms of this compound?

A4: this compound can exist in two forms: a lactone form and a hydroxy acid form. The lactone is the native form produced by fermentation. In the body, the lactone ring is hydrolyzed to the active hydroxy acid form, which is the potent inhibitor of HMG-CoA reductase. In solution, these two forms can exist in a pH-dependent equilibrium[3].

Data Presentation

Table 1: Summary of this compound Stability in Different Solvent Systems

Solvent SystemObservationRecommendationReference
Methanol Unstable; should be analyzed within 24 hours. In alkaline conditions, can form the methyl ester of the hydroxy acid.Avoid for long-term storage. Prepare fresh solutions and analyze promptly.[1][2]
Ethanol Generally more stable than methanol.A suitable alternative to methanol for short-term experiments.N/A
Acetonitrile Considered a more stable solvent for this compound compared to methanol.Recommended for preparing stock solutions and for use in HPLC mobile phases.[1]
Acetonitrile/Water (70:30 v/v) Conversion of the lactone to the hydroxy acid form occurs over time (~35% conversion).Suitable for analyses where both forms are quantified, but not ideal for isolating the lactone form.[2]
Aqueous Buffers Stability is highly pH-dependent. Significant degradation occurs in both acidic (pH < 4) and alkaline (pH > 8) conditions.Buffer choice and pH control are critical. For studying the lactone form, a slightly acidic pH is preferable.[7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method for assessing the stability of this compound and separating it from its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) can be used[4]. A typical gradient might be:

      • 0-20 min: 40-80% B

      • 20-25 min: 80% B

      • 25-30 min: 80-40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation for Stability Study:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • For the stability study, dilute the stock solution with the desired solvent systems (e.g., methanol, ethanol, acetonitrile, and various aqueous buffers) to a final concentration of approximately 100 µg/mL.

    • Store the solutions under controlled conditions (e.g., room temperature, protected from light).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of each solution into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Observe the appearance and growth of any new peaks, which indicate degradation products. The PDA detector can be used to obtain the UV spectrum of these new peaks to aid in their identification.

Mandatory Visualization

MonacolinK_Degradation_Pathway MK_Lactone This compound (Lactone) MK_Hydroxy_Acid This compound (Hydroxy Acid) MK_Lactone->MK_Hydroxy_Acid Hydrolysis (H₂O, pH dependent) Dehydro_MK Dehydrothis compound MK_Lactone->Dehydro_MK Dehydration (Heat) Methyl_Ester Methyl Ester of Hydroxy Acid MK_Lactone->Methyl_Ester Methanolysis (Alkaline Methanol) MK_Hydroxy_Acid->MK_Lactone Lactonization (Acidic pH) MK_Hydroxy_Acid->Dehydro_MK Dehydration (Heat)

Caption: Potential degradation and transformation pathways of this compound.

Experimental_Workflow_Stability_Testing start Start: Prepare this compound Stock Solution (Acetonitrile) dilute Dilute stock solution in test solvent systems (Methanol, Ethanol, Acetonitrile, Buffers) start->dilute store Store solutions under controlled conditions (Temperature, Light) dilute->store inject Inject aliquots into HPLC at specified time intervals store->inject analyze Analyze data: - Monitor this compound peak area - Identify degradation products inject->analyze end End: Determine stability profile analyze->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing HPLC Resolution of Monacolin K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the High-Performance Liquid Chromatography (HPLC) resolution between Monacolin K and other metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor resolution between this compound lactone and hydroxy acid forms.

Question: My chromatogram shows broad, overlapping peaks for the lactone and hydroxy acid forms of this compound. How can I improve their separation?

Answer: Achieving baseline separation between the lactone and hydroxy acid forms of this compound is crucial for accurate quantification. Here are several parameters you can adjust:

  • Mobile Phase pH: The equilibrium between the lactone and hydroxy acid forms of this compound is pH-dependent.[1] At a lower pH, the lactone form is predominant, while neutral to basic conditions favor the hydroxy acid form.[1] Lowering the pH of the mobile phase can improve the symmetry and resolution of the peaks.[2][3] A mobile phase containing an acidic modifier like phosphoric acid, formic acid, or trifluoroacetic acid is often used.[4][5][6] For instance, a mobile phase of acetonitrile (B52724) and 50 mM KH2PO4 adjusted to pH 3.5 has been shown to resolve the two forms effectively.[2]

  • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer significantly impacts resolution. Adjusting the solvent strength can help fine-tune the separation.[7][8] A common mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in a 65:35 (v/v) ratio.[9]

  • Column Chemistry: A C18 column is widely reported as suitable for the chromatographic separation of monacolins.[2][4][6][10] Using a column with a smaller particle size can also increase resolution by improving efficiency.[11]

Issue 2: Co-elution of this compound with other metabolites or sample matrix components.

Question: An unknown peak is co-eluting with my this compound peak. How can I resolve this?

Answer: Co-elution can lead to inaccurate quantification. To address this, consider the following:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate compounds with different polarities. A shallow gradient, for example, from 35% to 65% acetonitrile over 15 minutes, can improve the separation of complex mixtures.[5]

  • Change in Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, switching to methanol, or vice versa, can change the elution order of compounds and potentially resolve the co-eluting peaks.[8]

  • Column Temperature: Adjusting the column temperature can affect the retention times of different compounds to varying degrees, which can be used to improve resolution.[11][12] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to better mass transfer and improved separation for some compounds.[7] A column temperature of 40°C is often used for this compound analysis.[2]

Issue 3: Peak tailing or broad peaks for this compound.

Question: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

Answer: Peak tailing can be caused by several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: For acidic compounds like the hydroxy acid form of this compound, a low mobile phase pH (e.g., < 3.5) helps to suppress ionization and reduce peak tailing.[7]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent can help remove these contaminants.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.[12]

Issue 4: Inconsistent Retention Times.

Question: The retention times for my this compound peaks are shifting between runs. What could be causing this?

Answer: Drifting retention times can compromise the reliability of your analysis. Here are some potential causes and solutions:

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[11][12]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Inconsistent composition can lead to shifts in retention.[12]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times.[12]

Frequently Asked Questions (FAQs)

Q1: What are the typical retention times for this compound lactone and hydroxy acid forms?

A1: Retention times can vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.). However, in one reported method using a C18 column with a mobile phase of acetonitrile and 50 mM KH2PO4 (pH 3.5, 60:35 v/v), the retention time for the this compound acid form was 5.621 minutes, and for the lactone form, it was 9.07 minutes.[2]

Q2: What is the optimal UV detection wavelength for this compound?

A2: Both the lactone and hydroxy acid forms of this compound absorb appreciably at 237 nm.[2] Therefore, a detection wavelength of 237 nm or 238 nm is commonly used.[4]

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable at a pH of around 5.9.[13] The interconversion rate between the lactone and hydroxy acid forms is lowest at pH 4.5.[1] It is more stable in acidic conditions than in alkaline conditions.[14]

Q4: What are the recommended column types for this compound analysis?

A4: Reversed-phase C18 columns are the most commonly used and have been shown to provide good separation for this compound and its related compounds.[2][4][6]

Q5: How does temperature affect this compound extraction and analysis?

A5: Higher temperatures can increase the extraction efficiency of this compound.[15] However, during HPLC analysis, while higher temperatures can speed up the analysis, they may also cause sample degradation.[11] this compound can be unstable at temperatures above 40°C.[13] Therefore, a balance must be found. A column temperature of 40°C is often a good starting point.[2]

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for this compound Analysis
Organic SolventAqueous PhaseRatio (v/v)Reference
Acetonitrile50 mM KH2PO4 (pH 3.5)60:35[2]
MethanolWater/Phosphoric Acid385:115:0.14[4]
Acetonitrile0.1% Phosphoric Acid65:35[9]
Acetonitrile0.1% Trifluoroacetic AcidNot specified[6]
Acetonitrile0.02% Formic AcidGradient[5]
Table 2: Typical HPLC Operating Conditions for this compound Analysis
ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][4][6]
Mobile Phase Acetonitrile and an acidic aqueous buffer[2][4][6][9]
Flow Rate 1.0 - 1.5 mL/min[4][9]
Column Temperature 20 - 40°C[2][4]
Detection Wavelength 237 - 238 nm[2][4]
Injection Volume 20 µL[2][4]

Experimental Protocols

Standard HPLC Method for the Determination of this compound

This protocol provides a general procedure for the analysis of this compound in a sample such as red yeast rice.

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Phosphoric acid

  • Deionized water

  • This compound reference standard

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation (Example):

  • Prepare a 50 mM KH2PO4 solution by dissolving the appropriate amount of KH2PO4 in deionized water.

  • Adjust the pH of the KH2PO4 solution to 3.5 using phosphoric acid.[2]

  • Mix acetonitrile and the pH 3.5 KH2PO4 buffer in a 60:35 (v/v) ratio.[2]

  • Degas the mobile phase before use.

3. Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[2]

  • Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.[2]

  • Dilute to the mark with the mobile phase to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

4. Sample Preparation (from Red Yeast Rice Capsules):

  • Accurately weigh the content of a red yeast rice capsule (e.g., 150 mg) and transfer it to a 100 mL volumetric flask.[2]

  • Add about 80 mL of the mobile phase and sonicate for 10 minutes.[2]

  • Dilute to the mark with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

5. HPLC Instrument Settings (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/50 mM KH2PO4 pH 3.5 (60:35, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[2]

  • Detection: UV at 237 nm[2]

  • Injection Volume: 20 µL[2]

6. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the this compound peaks based on the retention times and calibration curve.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Poor Resolution cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Temperature cluster_flow_gradient Step 3: Flow Rate & Gradient cluster_end End Goal Start Identify Poor Resolution (Overlapping Peaks) Adjust_pH Adjust Mobile Phase pH (e.g., to 3.5) Start->Adjust_pH Primary Adjustment Adjust_Ratio Modify Organic:Aqueous Ratio Adjust_pH->Adjust_Ratio Change_Solvent Change Organic Solvent (ACN vs. MeOH) Adjust_Ratio->Change_Solvent Check_Column Verify Column Chemistry (C18 Recommended) Change_Solvent->Check_Column If still unresolved Adjust_Temp Adjust Column Temperature (e.g., 40°C) Check_Column->Adjust_Temp Adjust_Flow Optimize Flow Rate Adjust_Temp->Adjust_Flow Fine-tuning Implement_Gradient Implement/Optimize Gradient Adjust_Flow->Implement_Gradient End Achieve Baseline Resolution Implement_Gradient->End

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Mobile_Phase 1. Prepare Mobile Phase (e.g., ACN/Buffer pH 3.5) Standard_Prep 2. Prepare Standard Solutions Mobile_Phase->Standard_Prep Sample_Prep 3. Prepare Sample Solution (Extract, Sonicate, Filter) Standard_Prep->Sample_Prep Instrument_Setup 4. Set up HPLC System (Column, Temp, Flow Rate, Wavelength) Sample_Prep->Instrument_Setup Calibration 5. Inject Standards & Build Calibration Curve Instrument_Setup->Calibration Sample_Injection 6. Inject Sample Calibration->Sample_Injection Data_Acquisition 7. Acquire Chromatogram Sample_Injection->Data_Acquisition Quantification 8. Identify & Quantify Peaks Data_Acquisition->Quantification

Caption: An experimental workflow for this compound HPLC analysis.

References

minimizing conversion between Monacolin K lactone and acid forms during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the conversion of Monacolin K from its inactive lactone form to the active hydroxy acid form during experimental extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the this compound lactone and hydroxy acid forms?

This compound exists in two primary forms: a lactone form (MKL) and a hydroxy acid form (MKA).[1][2] The lactone form is a prodrug, which is inactive.[3] In the body, it is converted via hydrolysis into the biologically active hydroxy acid form, which functions as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4][5] The lactone form of this compound is chemically identical to the pharmaceutical drug lovastatin.[6][7]

Q2: Why is it critical to control the conversion between these two forms during extraction?

For many research and development applications, it is essential to isolate and quantify the specific form of this compound as it exists in the source material or to control its form for formulation purposes. Uncontrolled conversion during extraction leads to inaccurate quantification of the native lactone-to-acid ratio and can impact studies on formulation stability, bioavailability, and bioactivity.

Q3: What is the primary factor that drives the conversion of the lactone to the acid form?

The interconversion between this compound lactone and its hydroxy acid form is primarily dependent on pH.[6][8]

  • Low pH (Acidic Conditions): Favors the stability of the lactone form.

  • Neutral to High pH (Alkaline Conditions): Promotes the hydrolysis of the lactone ring, converting it to the hydroxy acid form.[6][8] This hydrolysis is instantaneous in sufficiently alkaline media.[9]

Q4: How does temperature affect the stability and extraction of this compound?

Temperature is a critical factor that influences both extraction efficiency and degradation. High temperatures can increase extraction yield but also accelerate the degradation of this compound.[10] Studies have shown that this compound is unstable at temperatures of 40°C and above.[11] However, some optimized methods like accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) use elevated temperatures (80°C to 120°C) for short durations to maximize recovery.[12][13][14][15] For long-term storage of extracts or the raw material, low temperatures (e.g., 4°C) are recommended to enhance stability.[16][17]

Q5: Which solvents are recommended to minimize conversion while ensuring good extraction yield?

Acetonitrile (B52724), ethanol, and methanol (B129727) are common and effective solvents for extracting this compound.[1][10][12] To maintain the stability of the lactone form, it is crucial to control the pH of the extraction solvent. This is often achieved by adding a small amount of acid, such as phosphoric acid, acetic acid, or trifluoroacetic acid, to the solvent mixture.[1][12][18] A common mobile phase for analysis, which also indicates good solvent conditions for stability, is a mixture of acetonitrile and 0.1% phosphoric or acetic acid in water.[12][18] High water content in the solvent can increase the rate of hydrolysis to the acid form.[11]

Q6: How can I accurately separate and quantify the lactone and acid forms in my extract?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reverse-phase column is the standard method for separating and quantifying both forms.[2][12][18] Detection is typically performed using a photodiode array (PDA) or UV detector at approximately 238 nm.[9][18] The mobile phase is usually an isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or 0.05% trifluoroacetic acid) to ensure clear separation of the MKL and MKA peaks.[1][2][18]

Process Visualizations

G cluster_equilibrium This compound Equilibrium MKL This compound (Lactone) MKA This compound (Acid) MKL->MKA Hydrolysis (High pH / H₂O) MKA->MKL Lactonization (Low pH)

Caption: pH-dependent equilibrium between this compound forms.

G start Start: Red Yeast Rice Powder prep 1. Sample Weighing start->prep extraction 2. Add Acidified Extraction Solvent (e.g., Acetonitrile/Ethanol with 0.1% Phosphoric Acid) prep->extraction sonicate 3. Sonicate / Vortex (Control Temperature < 40°C) extraction->sonicate centrifuge 4. Centrifuge to Pellet Solids sonicate->centrifuge filter 5. Filter Supernatant (0.45 µm syringe filter) centrifuge->filter hplc 6. HPLC/UHPLC Analysis (C18 Column, UV @ 238 nm) filter->hplc end End: Quantified Data hplc->end G start High MKA Detected q1 Was the extraction solvent acidified? start->q1 sol1 Solution: Add 0.1% Phosphoric or Acetic Acid to solvent. Re-extract sample. q1->sol1 a1_no q2 Was extraction temperature kept below 40°C? q1->q2 a1_yes a1_yes YES a1_no NO end Problem Resolved sol1->end sol2 Solution: Reduce temperature during sonication/extraction. Consider cold extraction. q2->sol2 a2_no q3 Was a high percentage of organic solvent used (e.g., >80%)? q2->q3 a2_yes a2_yes YES a2_no NO sol2->end sol3 Solution: Increase organic solvent ratio to minimize water-driven hydrolysis. q3->sol3 a3_no q3->end a3_yes a3_yes YES a3_no NO sol3->end

References

Technical Support Center: Scaling Up Monacolin K Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up Monacolin K fermentation processes.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound fermentation, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Decreased this compound Yield After Scale-Up

  • Question: We observed a significant drop in this compound yield when moving from a lab-scale (e.g., 250 mL flask) to a pilot-scale bioreactor (e.g., 5L or larger). What are the likely causes and how can we mitigate this?

  • Answer: A decrease in this compound yield during scale-up is a common challenge and can be attributed to several factors related to the altered physical and chemical environment in a larger vessel.

    • Inadequate Oxygen Transfer: As the fermentation volume increases, ensuring sufficient dissolved oxygen (DO) becomes critical. The oxygen transfer rate (OTR) in a large bioreactor may not be equivalent to that in a shake flask.

      • Solution: Optimize agitation speed and aeration rate to maintain a consistent DO level. Consider using baffled flasks or bioreactors with efficient impeller designs (e.g., Rushton turbines) to improve mixing and oxygen dissolution. For solid-state fermentation (SSF), ensure proper aeration through the substrate bed.[1]

    • Poor Mixing and Nutrient Heterogeneity: In larger volumes, dead zones with poor mixing can occur, leading to localized nutrient depletion and accumulation of inhibitory byproducts.

      • Solution: Adjust the agitation system to ensure homogenous mixing throughout the bioreactor. For SSF, ensure uniform distribution of the inoculum and moisture content.[2]

    • Temperature and pH Gradients: Maintaining uniform temperature and pH throughout a large bioreactor is more challenging. Deviations from the optimal ranges can significantly impact fungal metabolism and this compound production.[3][4]

      • Solution: Implement a robust temperature and pH control system with multiple sensors placed at different locations within the bioreactor. Ensure the pH is maintained within the optimal range of 5.0-6.0 for this compound production.[4]

    • Shear Stress: High agitation speeds required for adequate mixing in large bioreactors can cause shear stress on the fungal mycelia, leading to morphological changes and reduced productivity.

      • Solution: Use impellers designed for low-shear mixing, such as pitched-blade impellers, especially for shear-sensitive strains.[1]

Issue 2: Inconsistent Batch-to-Batch this compound Production

  • Question: We are experiencing significant variability in this compound yields between different fermentation batches at the same scale. What factors could be causing this inconsistency?

  • Answer: Batch-to-batch inconsistency often points to subtle variations in starting materials, inoculum quality, or process parameters.

    • Variability in Raw Materials: The composition of the fermentation substrate (e.g., rice, corn) can vary between batches, affecting nutrient availability.[5]

      • Solution: Source raw materials from a consistent supplier and perform quality control checks on each batch for key parameters like moisture content and nutrient composition.

    • Inoculum Quality: The age, viability, and spore concentration of the Monascus inoculum can significantly impact the fermentation kinetics and final yield.

      • Solution: Standardize the inoculum preparation protocol, including culture age, spore counting, and viability assessment, to ensure a consistent starting culture for each batch.

    • Sterilization Issues: Incomplete sterilization of the medium or bioreactor can lead to contamination with competing microorganisms that inhibit Monascus growth and this compound production.

      • Solution: Validate and monitor the sterilization process (autoclaving, in-situ sterilization) to ensure complete elimination of contaminants.

Issue 3: High Levels of Citrinin (B600267) Contamination

  • Question: Our final product shows high levels of the mycotoxin citrinin, which is a major safety concern. How can we reduce or eliminate citrinin production during this compound fermentation?

  • Answer: Citrinin is a nephrotoxic mycotoxin that can be co-produced with this compound by some Monascus strains.[6] Controlling its formation is crucial for product safety.

    • Strain Selection: Not all Monascus strains produce citrinin.

      • Solution: Screen for and select a high-Monacolin K, low-citrinin or non-citrinin producing strain of Monascus purpureus or other Monascus species.[7]

    • Control of Fermentation pH: Lower pH levels have been shown to suppress citrinin production.

      • Solution: Maintain the fermentation pH below 4.5. One study found that lowering the pH to 2.5 significantly suppressed citrinin concentration.[4][6]

    • Ethanol (B145695) Supplementation: The addition of a small amount of ethanol can enhance this compound production while inhibiting citrinin synthesis.

      • Solution: Supplement the fermentation medium with 0.5% ethanol.[6]

    • Temperature Control: Fermentation temperature can influence the metabolic pathways leading to either this compound or citrinin.

      • Solution: Employ a lower fermentation temperature. A study showed that a temperature of 26°C, in combination with other factors, yielded a high this compound-to-citrinin ratio.[6]

Frequently Asked Questions (FAQs)

1. What are the optimal fermentation conditions for maximizing this compound yield?

Optimizing fermentation parameters is key to enhancing this compound production. While the exact conditions can be strain-dependent, several studies have identified generally favorable ranges:

  • pH: A slightly acidic environment, typically between pH 5.0 and 6.0, is optimal for this compound synthesis.[2][4]

  • Temperature: A two-stage temperature strategy is often effective. An initial phase at a higher temperature (e.g., 30°C for the first 3 days) promotes rapid mycelial growth, followed by a shift to a lower temperature (e.g., 24°C for the remainder of the fermentation) to enhance secondary metabolite production.[8][9]

  • Moisture Content (for SSF): For solid-state fermentation, an initial moisture content of 40-55% is generally recommended.[2][10]

  • Carbon and Nitrogen Sources: Glucose and peptone are commonly used as effective carbon and nitrogen sources, respectively.[8][9] The addition of glycerol (B35011) has also been shown to enhance this compound yield.[11]

2. How can I improve the this compound production capability of my Monascus strain?

Strain improvement through mutagenesis is a common strategy to enhance the yield of secondary metabolites.

  • Mutagenesis: Techniques like gamma-ray irradiation or exposure to chemical mutagens (e.g., 5-azacytidine) can be used to generate mutant strains with higher this compound productivity.[7][12] Subsequent screening is necessary to identify high-yielding, stable mutants that do not produce citrinin.[7]

3. What is the difference between solid-state fermentation (SSF) and submerged fermentation (SmF) for this compound production?

Both SSF and SmF can be used for this compound production, each with its own advantages and challenges.

  • Solid-State Fermentation (SSF): This traditional method involves growing Monascus on a solid substrate like rice or corn. It often results in higher yields of this compound and can be more cost-effective.[5] However, scaling up SSF can be challenging due to difficulties in controlling temperature, moisture, and aeration throughout the solid substrate.

  • Submerged Fermentation (SmF): In SmF, the fungus is grown in a liquid medium within a bioreactor. This method allows for better control over process parameters like pH, temperature, and dissolved oxygen, making it easier to scale up.[1] However, this compound yields in SmF may be lower compared to SSF.

4. What are the key considerations for downstream processing and extraction of this compound?

The extraction and purification of this compound from the fermentation broth or solid substrate are critical steps in the overall process.

  • Extraction Solvents: Ethanol and methanol (B129727) are effective solvents for extracting this compound.[13] An ethanol/water solution (e.g., 75:25) is commonly used.[13]

  • Extraction Conditions: Extraction is typically performed at an elevated temperature (e.g., 60°C) with agitation to improve efficiency.[13]

  • Lactone and Acid Forms: this compound exists in both a lactone and an acid (hydroxy acid) form.[9] The acid form is the active inhibitor of HMG-CoA reductase.[9] Analytical methods should be able to quantify both forms.

Data Presentation

Table 1: Comparison of this compound Yields under Different Fermentation Conditions

Fermentation TypeSubstrate/Medium ComponentsKey Optimized ParametersThis compound YieldReference
Solid-StateRice, Glucose, Peptone, MgSO₄, KH₂PO₄Initial pH 5.5, Initial Moisture 40%, Variable Temp (30°C for 3d, 24°C for 15d)9.5 mg/g[8][9]
Solid-StateRice, Corn Steep Liquor, MgSO₄·7H₂O, KH₂PO₄pH 5, 20% (v/w) adjuvant solution injection32.71 mg/g[3][5]
Solid-StateRice, Glycerin, Soybean Powder, L-arginine, Sodium AcetateSolid-liquid ratio 1:5, Two-stage temp (30°C for 3d, 20°C for 21d)7.59 mg/g[14]
Solid-StateGlutinous RiceInitial Moisture 50%, Material Thickness 4 cm, Fermentation Time 13 days2.71 mg/g[10]
SubmergedGlucose, PeptoneTemperature 28°C, pH 5.081.27 mg/L[15]

Experimental Protocols

1. Protocol for Solid-State Fermentation of Monascus purpureus

This protocol is a generalized procedure based on common practices in the literature.[8][9][16]

  • Substrate Preparation:

    • Wash rice thoroughly and soak in water for at least 4 hours.

    • Drain the rice and add a nutrient solution containing glucose (50 g/L), peptone (20 g/L), MgSO₄ (0.5 g/L), and KH₂PO₄ (1 g/L). Adjust the initial pH to 5.5.

    • Ensure the initial moisture content is approximately 40% (w/w).

    • Sterilize the substrate by autoclaving at 121°C for 30 minutes.

  • Inoculation:

    • Prepare a spore suspension of Monascus purpureus from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

    • Inoculate the sterilized substrate with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/g of dry substrate.

    • Mix thoroughly to ensure even distribution of the inoculum.

  • Fermentation:

    • Incubate the inoculated substrate in a controlled environment.

    • Employ a variable temperature profile: 30°C for the first 3 days, followed by 24°C for the subsequent 15 days.

    • On day 4, add sterile water to adjust the moisture content if necessary (approximately 10% w/w).

    • The total fermentation time is typically 18 days.

  • Harvesting and Drying:

    • After fermentation, harvest the red yeast rice.

    • Dry the product in an oven at 50°C until a constant weight is achieved.

    • Grind the dried red yeast rice into a fine powder for extraction and analysis.

2. Protocol for this compound Extraction and Quantification by HPLC

This protocol outlines a standard method for extracting and quantifying this compound.[13][17]

  • Extraction:

    • Weigh 1.0 g of powdered red yeast rice into a flask.

    • Add 20 mL of 75% (v/v) ethanol.

    • Incubate in a shaking water bath at 60°C for 2 hours.

    • Centrifuge the mixture at 5000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of 75% ethanol.

    • Pool the supernatants and adjust the final volume to 50 mL with 75% ethanol.

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water. A common isocratic method uses a ratio of 60:40 (acetonitrile:phosphoric acid solution).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 238 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Quantification: Prepare a standard curve using a certified reference standard of this compound (both lactone and acid forms). Calculate the concentration in the sample by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_preparation 1. Preparation cluster_fermentation 2. Fermentation cluster_processing 3. Downstream Processing substrate Substrate Preparation (Rice, Nutrients, pH 5.5) sterilization Sterilization (121°C, 30 min) substrate->sterilization inoculation Inoculation sterilization->inoculation inoculum Inoculum Preparation (Spore Suspension) fermentation Solid-State Fermentation (Variable Temperature) inoculation->fermentation harvesting Harvesting & Drying fermentation->harvesting extraction Extraction (75% Ethanol, 60°C) harvesting->extraction analysis HPLC Analysis (238 nm) extraction->analysis

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield After Scale-Up oxygen Inadequate O2 Transfer start->oxygen mixing Poor Mixing start->mixing temp_ph Temp/pH Gradients start->temp_ph shear Shear Stress start->shear optimize_agitation Optimize Agitation/Aeration oxygen->optimize_agitation impeller_design Improve Impeller Design mixing->impeller_design process_control Enhance Temp/pH Control temp_ph->process_control low_shear_impellers Use Low-Shear Impellers shear->low_shear_impellers

References

overcoming matrix effects in Monacolin K analysis of food supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Monacolin K in food supplements.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For this compound (a lactone), a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used.[1]
Secondary Interactions with Column Use a column with end-capping or a different stationary phase (e.g., C8 instead of C18). Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the silica.
Sample Solvent Effects Dissolve the final sample extract in the initial mobile phase.
Issue 2: Inconsistent or Shifting Retention Times

Possible Causes & Solutions

CauseSolution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing and degassing.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Pump Malfunction Check for leaks, and ensure pump seals are in good condition. Purge the pump to remove air bubbles.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 3: Low Analyte Recovery

Possible Causes & Solutions

CauseSolution
Incomplete Extraction Optimize the extraction solvent and method. Methanol (B129727) and ethanol (B145695) have been shown to be effective solvents for this compound extraction.[1] Consider using ultrasonication or increasing the extraction time and temperature.
Analyte Degradation This compound can exist in both lactone and hydroxy acid forms. Ensure the analytical method is capable of separating and quantifying both forms. The lactone form can be converted to the acid form under certain pH and temperature conditions.
Inefficient Sample Cleanup If using Solid Phase Extraction (SPE), ensure the correct sorbent and elution solvent are used. For complex matrices, a more rigorous cleanup method like SPE may be necessary to remove interferences.
Issue 4: Signal Suppression or Enhancement (Matrix Effects)

Possible Causes & Solutions

CauseSolution
Co-eluting Matrix Components Improve chromatographic separation by modifying the gradient, flow rate, or mobile phase composition.
Insufficient Sample Cleanup Employ a more effective sample cleanup technique. While simple liquid extraction is common, methods like Solid Phase Extraction (SPE) or QuEChERS can provide a cleaner extract.
Ionization Source Contamination (LC-MS/MS) Clean the ion source regularly, especially when analyzing complex matrices.
Inappropriate Calibration Strategy Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in food supplements?

A1: The primary challenges stem from the complexity of the food supplement matrix. These matrices can contain a variety of ingredients, including other monacolins, pigments, fatty acids, and sterols, which can cause significant matrix effects, leading to inaccurate quantification of this compound.[2] Additionally, this compound exists in two forms, a lactone and a hydroxy acid, and the analytical method must be able to accurately quantify both.

Q2: Which extraction solvent is best for this compound?

A2: Methanol and ethanol have been identified as the most favorable solvents for extracting this compound and its derivatives from red yeast rice.[1] A study comparing acetonitrile (B52724) and ethanol found comparable recoveries, with 85.5% for acetonitrile and 80.7% for ethanol.[3][4] The choice of solvent may also depend on the specific formulation of the food supplement.

Q3: How can I quantify matrix effects in my analysis?

A3: Matrix effects can be quantified by comparing the response of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the response of the analyte in a neat solvent standard at the same concentration. A value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.

Q4: What is the difference between the lactone and hydroxy acid forms of this compound, and why is it important to measure both?

A4: this compound lactone is the native form produced by the fermentation of red yeast rice. In the body, it is converted to its active hydroxy acid form, which is the actual inhibitor of HMG-CoA reductase.[5] It is crucial to quantify both forms to determine the total potential therapeutic dose of this compound in a supplement. The conversion between the two forms can be influenced by pH and temperature during extraction and analysis.

Q5: Are there any regulatory limits for this compound in food supplements?

A5: Yes, regulations regarding the maximum daily intake of monacolins from red yeast rice exist in some regions. For example, the European Commission has set a limit of less than 3 mg of monacolins per daily dose.[6][7] It is important to be aware of and comply with the specific regulations in the region where the product is marketed.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound
Extraction SolventAverage Recovery (%)Reference
Acetonitrile85.5 ± 0.2[3][4]
Ethanol80.7 ± 0.1[3][4]
Ethanol/Water (75:25)Not specified, but favorable[1]
MethanolNot specified, but favorable[1]
Table 2: Comparison of Sample Preparation Techniques for Statin Analysis (General)

This table provides a general comparison of different sample preparation techniques based on studies of various statins in complex matrices, as direct comparative data for this compound is limited.

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, may form emulsions, may have lower recovery for some analytes.
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.High recovery, effective removal of interferences, can concentrate the analyte.Can be more expensive and time-consuming than LLE.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves salting-out liquid extraction followed by dispersive SPE cleanup.Fast, high-throughput, uses small amounts of solvent.May not be as effective as traditional SPE for all matrices and analytes.
Supported Liquid Extraction (SLE) A form of LLE where the aqueous sample is adsorbed onto a solid support.Faster and more reproducible than traditional LLE, avoids emulsion formation.Can be more expensive than LLE.

Experimental Protocols

Protocol 1: Liquid Extraction of this compound from Solid Food Supplements

Source: Adapted from a method for extracting monacolins from solid fermented products.[1]

  • Sample Preparation: Grind the food supplement (e.g., tablets or contents of capsules) into a fine powder.

  • Extraction:

    • Weigh 0.5 g of the powdered sample into a centrifuge tube.

    • Add 5 mL of an ethanol/water solution (75:25 v/v).

    • Agitate the mixture for 2 hours at 60°C.

  • Centrifugation: Centrifuge the mixture for 10 minutes at 3000 x g.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Cleanup of this compound Extracts

Note: This is a general protocol. The specific SPE cartridge and solvents should be optimized for the particular sample matrix.

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

  • Loading: Load the filtered extract from the liquid extraction step onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification start Food Supplement Sample (Tablet, Capsule, Powder) grind Grind to Fine Powder start->grind extract Solvent Extraction (e.g., 75% Ethanol) grind->extract cleanup Optional Cleanup (e.g., SPE) extract->cleanup hplc HPLC / UHPLC / LC-MS/MS cleanup->hplc data Data Acquisition & Processing hplc->data result This compound Concentration (Lactone & Acid Forms) data->result troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_sample Sample-Related Issues start Problem Encountered (e.g., Poor Peak Shape) check_column Check Column (Age, Contamination) start->check_column Isolate the cause check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_instrument Check Instrument (Pump, Injector, Detector) start->check_instrument check_extraction Review Extraction Protocol (Solvent, Time, Temp) start->check_extraction check_cleanup Evaluate Cleanup Step (SPE, etc.) start->check_cleanup check_calibration Verify Calibration (Matrix-Matched Standards) start->check_calibration solution Problem Resolved check_column->solution Implement fix check_mobile_phase->solution check_instrument->solution check_extraction->solution check_cleanup->solution check_calibration->solution

References

Technical Support Center: Optimizing Monacolin K Production by Reducing Citrinin Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize citrinin (B600267) contamination during Monacolin K production using Monascus species.

Frequently Asked Questions (FAQs)

Q1: What is citrinin and why is it a concern in this compound production?

A1: Citrinin is a mycotoxin with nephrotoxic (harmful to the kidneys), hepatotoxic (harmful to the liver), and potential carcinogenic properties produced by several fungal species, including Monascus.[1][2] Since Monascus is used for the fermentation of red yeast rice to produce this compound, a cholesterol-lowering agent, the presence of citrinin is a significant safety concern.[1][3] Regulatory bodies in various regions, including Europe, Japan, and Korea, have set strict maximum allowable limits for citrinin in red yeast rice-based food supplements.[4]

Q2: What are the key factors that influence citrinin production during Monascus fermentation?

A2: Several factors can influence the production of citrinin, including:

  • Monascus Strain: Different strains of Monascus have varying capacities for producing citrinin.[5][6][7] Some strains may naturally produce low levels or no citrinin at all.[4]

  • Fermentation Conditions: The type of fermentation (solid-state vs. submerged), temperature, pH, moisture content, and aeration all play a crucial role.[3][8] For instance, solid-state fermentation has been shown to produce significantly lower levels of citrinin compared to submerged fermentation.[3]

  • Culture Medium Composition: The sources of carbon and nitrogen, as well as the presence of certain supplements like ethanol (B145695) or sodium chloride, can impact citrinin synthesis.[8][9]

Q3: Is there a relationship between the production of this compound, pigments, and citrinin?

A3: Yes, the biosynthetic pathways for these compounds are related as they all originate from the polyketide pathway.[2][10] However, the relationship is complex. Some studies suggest an inverse relationship, where conditions favoring pigment production may lead to decreased citrinin levels.[2] For example, overexpression of the pigment biosynthesis gene MpigE has been shown to decrease citrinin production.[2] Conversely, deletion of the pigment regulatory gene pigR enhanced citrinin production.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound production and provides potential solutions to reduce citrinin contamination.

Issue 1: High levels of citrinin detected in the final product.

Possible Cause 1: Inappropriate Monascus strain.

  • Solution: Screen different Monascus strains to identify one with a genetic predisposition for low or no citrinin production.[5][6][7] For instance, Monascus ruber KACC 46666 has been identified as a promising industrial strain that does not produce citrinin due to the loss of citrinin-related gene clusters.[4]

Possible Cause 2: Suboptimal fermentation conditions.

  • Solution: Optimize fermentation parameters. Key parameters to consider include:

    • Fermentation Type: Favor solid-state fermentation (SSF) over submerged fermentation (SmF) as SSF generally yields lower citrinin levels.[3]

    • Temperature: Maintain an optimal temperature range for Monascus growth and this compound production, while minimizing conditions that favor citrinin synthesis. A study suggests that cultivation at 25°C can lead to minimal citrinin concentration.[11]

    • pH: Adjusting the initial pH of the medium can significantly suppress citrinin production. For example, lowering the pH to 2.5 has been shown to be effective.[8]

    • Moisture Content: In SSF, maintaining a low moisture level can reduce the risk of bacterial contamination and may influence secondary metabolite production.[3]

Possible Cause 3: Inappropriate culture medium composition.

  • Solution: Modify the composition of the fermentation medium.

    • Nitrogen Source: The choice of nitrogen source can interfere with citrinin production.[5][7]

    • Additives: The addition of certain compounds can inhibit citrinin synthesis. For example, adding flavonoids like troxerutin (B1681598) has been shown to reduce citrinin production.[12] Supplementing the medium with a low concentration of NaCl (e.g., 0.02 M) can also reduce citrinin levels while enhancing this compound and pigment production.[9]

Issue 2: Difficulty in accurately quantifying low levels of citrinin.

Possible Cause: Insufficiently sensitive analytical method.

  • Solution: Employ highly sensitive and specific analytical techniques.

    • HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection): A reliable method for quantification.

    • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): Considered the gold standard for mycotoxin analysis due to its superior sensitivity and specificity.[13] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers rapid and selective determination.[14]

Issue 3: Inefficient removal of citrinin post-fermentation.

Possible Cause: Suboptimal extraction or degradation method.

  • Solution: Implement an effective post-fermentation purification strategy.

    • Solvent Extraction: A phosphate-ethanol mixture (e.g., 45% ethanol, 1.5% phosphate) can effectively remove a high percentage of citrinin while retaining a significant amount of this compound.[15]

    • Enzymatic Degradation: Manganese peroxidase (MrMnP) from Moniliophthora roreri has been shown to completely degrade citrinin.[12][16]

    • Adsorption: Specific magnetic nanoparticles have been used to adsorb and remove citrinin from Monascus-fermented products.[12][17]

Quantitative Data Summary

Table 1: Effect of NaCl Concentration on Citrinin and this compound Production in M. purpureus

NaCl Concentration (M)Citrinin Reduction (%)This compound Enhancement (fold)
0.0248.01.4
0.1087.2-
0.2089.7-
0.4081.4-
Data sourced from a study on the effects of NaCl on M. purpureus secondary metabolite production.[9]

Table 2: Performance Comparison of Citrinin Removal Methods

MethodCitrinin Removal Efficiency (%)This compound Retention (%)Reference
Phosphate-Ethanol Extraction (45% ethanol, 1.5% phosphate, 70 min)91.679.5[15]
Manganese Peroxidase (MrMnP)~100Not specified[12][16]
Ultrasonication87.7Not specified[18]

Experimental Protocols

Protocol 1: Quantification of Citrinin by UHPLC-MS/MS

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by UHPLC-MS/MS analysis.[14][19]

1. Sample Preparation (QuEChERS Extraction): a. Weigh a representative sample of the dried and ground red yeast rice. b. Add a specific volume of extraction solution (e.g., acetonitrile (B52724) containing 1% HCl and 1% HAc).[20] c. Add extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for a specified time (e.g., 1 minute). e. Centrifuge at a specific speed and temperature. f. Collect an aliquot of the supernatant (acetonitrile phase). g. The extract may be further cleaned up using a dispersive solid-phase extraction (d-SPE) step if necessary. h. Dilute the final extract with a suitable solvent before injection.

2. UHPLC-MS/MS Analysis: a. Chromatographic Conditions:

  • Column: A suitable C18 column.
  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) acetate.
  • Flow Rate: A typical flow rate for UHPLC.
  • Injection Volume: A small, precise volume of the prepared sample extract. b. Mass Spectrometry Conditions:
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for citrinin and an internal standard (if used).

Protocol 2: Post-Fermentation Citrinin Removal using Phosphate-Ethanol Extraction

This protocol is based on a method to selectively remove citrinin while retaining this compound.[15]

1. Extraction: a. Mix the dried red yeast rice powder with a solution of 45% ethanol and 1.5% phosphate. b. Shake or stir the mixture at a controlled temperature for 70 minutes.

2. Separation: a. Centrifuge the mixture to separate the solid residue from the liquid extract. b. Discard the supernatant which contains the extracted citrinin.

3. Drying: a. Wash the solid residue with a suitable solvent to remove residual extraction solution. b. Dry the solid residue containing the retained this compound under appropriate conditions (e.g., in an oven at a specific temperature).

Visualizations

Citrinin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pksCT pksCT (Polyketide Synthase) acetyl_coa->pksCT malonyl_coa Malonyl-CoA malonyl_coa->pksCT tetraketide Tetraketide Intermediate pksCT->tetraketide modification_enzymes Modification Enzymes (e.g., oxygenases, reductases) tetraketide->modification_enzymes citrinin Citrinin modification_enzymes->citrinin ctnA ctnA (Transcriptional Activator) ctnA->pksCT Activates transcription

Caption: Simplified citrinin biosynthesis pathway in Monascus.

Experimental_Workflow_Citrinin_Reduction start Start: this compound Production strain_selection 1. Strain Selection (Low citrinin producer) start->strain_selection fermentation 2. Fermentation Optimization (SSF, pH, Temp, Medium) strain_selection->fermentation extraction 3. Product Extraction fermentation->extraction analysis1 4. Citrinin Analysis (UHPLC-MS/MS) extraction->analysis1 decision Citrinin Level Acceptable? analysis1->decision purification 5. Post-Fermentation Purification (e.g., Solvent Extraction, Enzymatic Degradation) decision->purification No end End: Low-Citrinin this compound decision->end Yes analysis2 6. Final Product Analysis purification->analysis2 analysis2->end

Caption: Experimental workflow for reducing citrinin contamination.

References

Validation & Comparative

Comparative Analysis of Monacolin K Production in Different Monascus Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Monacolin K (also known as lovastatin) production across various Monascus strains, offering a valuable resource for selecting optimal strains and cultivation methods for enhanced yield. The data presented is compiled from recent scientific literature, focusing on quantitative comparisons and detailed experimental protocols to support research and development in this field.

Overview of this compound Production in Monascus

Monascus species, particularly M. pilosus, M. ruber, and M. purpureus, are filamentous fungi renowned for producing a variety of secondary metabolites, including the cholesterol-lowering agent this compound.[1][2] The production of this compound is a complex process influenced by the specific strain, culture conditions (solid-state vs. liquid-state fermentation), and medium composition.[1][3] Genomic studies have revealed that the biosynthesis of this compound is governed by a conserved gene cluster, and understanding its regulation is key to optimizing production.[1][2]

Comparative Production of this compound

The following table summarizes this compound production in different Monascus strains under various fermentation conditions as reported in the literature. This data highlights the significant variability in production capabilities among species and even between different strains of the same species.

Monascus StrainFermentation TypeThis compound YieldReference
M. pilosus MS-1Solid-state (14 days)6.13 mg/g[1]
M. pilosus YDJ-1Solid-state (14 days)2.03 mg/g[1]
M. pilosus YDJ-2Solid-state (14 days)1.72 mg/g[1]
M. pilosus K104061Solid-state (14 days)0.76 mg/g[1]
M. pilosus MS-1Liquid-state (14 days)0.9 mg/g (intracellular), 1.8 mg/g (extracellular)[1]
M. pilosus YDJ-1Liquid-state (14 days)0.38 mg/g (intracellular), 0.43 mg/g (extracellular)[1]
M. pilosus YDJ-2Liquid-state (14 days)0.30 mg/g (intracellular), 0.42 mg/g (extracellular)[1]
M. pilosus K104061Liquid-state (14 days)0.31 mg/g (intracellular), 0.76 mg/g (extracellular)[1]
M. purpureus HNU01Solid-state (18 days, optimized)9.5 mg/g[3][4]
M. ruberSolid-state (optimized with Chinese medicines)3.60 mg/g[5]
M. ruberSolid-state (18 days)10.68 mg/g[6]
M. purpureus NTU 301Solid-state (on dioscorea substrate)2.58 mg/g[7]
M. purpureus IFRPD 4046Solid-state (on white rice)1.33 mg/g[8]
M. purpureus IFRPD 4046Solid-state (on brown rice)0.66 mg/g[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols for this compound production and analysis.

Solid-State Fermentation (SSF)
  • Substrate Preparation: A common substrate is rice, often supplemented with other nutrients. For example, rice is soaked, drained, and sterilized.[4] The initial moisture content is a critical parameter, often adjusted to around 40-55%.[3][7]

  • Inoculation and Incubation: The sterilized substrate is inoculated with a spore suspension or mycelial culture of the desired Monascus strain.[2] Fermentation is typically carried out in flasks or trays.

  • Fermentation Conditions: Temperature is a key factor, with some protocols using a variable temperature strategy (e.g., 30°C for the first 3 days, then 24°C for the remainder of the fermentation period).[3][9] The total fermentation time can range from 14 to 20 days.[1][6]

  • Harvesting and Extraction: After fermentation, the solid culture is dried and ground into a powder.[2] this compound is then extracted using a solvent such as 95% ethanol (B145695) or a mixture of acetonitrile (B52724) and water.[10][11]

Liquid-State Fermentation (LSF)
  • Seed Culture: A seed culture is first prepared by inoculating a liquid medium and incubating for a period (e.g., 36 hours at 30°C with shaking).[2]

  • Production Culture: The main fermentation medium is then inoculated with the seed culture.

  • Incubation: The culture is incubated under controlled conditions of temperature and agitation.

  • Sample Collection: Samples of the broth and mycelia are collected at different time points to measure intra- and extracellular this compound concentrations.[1]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a C18 column and a diode array detector (DAD) is typically used.[1][11]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and an acidic aqueous solution (e.g., 0.05% phosphoric acid in water).[1]

  • Detection: this compound is typically detected at a wavelength of 238 nm.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve prepared with known concentrations of a this compound standard. Both the acid and lactone forms are often quantified.[1][12]

Visualizing the Experimental Workflow and Biosynthetic Pathway

To better understand the processes involved in this compound research, the following diagrams illustrate a typical experimental workflow and the biosynthetic pathway.

Experimental_Workflow cluster_preparation Strain and Culture Preparation cluster_fermentation Fermentation cluster_analysis Analysis A Monascus Strain Selection B Spore Suspension / Mycelial Culture A->B C Solid-State Fermentation (SSF) B->C Inoculation D Liquid-State Fermentation (LSF) B->D Inoculation E Extraction of this compound C->E D->E F HPLC Quantification E->F G Data Analysis and Comparison F->G

Caption: A generalized workflow for this compound production and analysis.

Monacolin_K_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (MokA) acetyl_coa->pks dihydromonacolin_l Dihydromonacolin L pks->dihydromonacolin_l Polyketide chain assembly mok_genes Accessory Enzymes (MokB-MokI) dihydromonacolin_l->mok_genes Series of enzymatic reactions (e.g., oxidation, esterification) monacolin_j Monacolin J mok_genes->monacolin_j monacolin_k This compound (Lovastatin) monacolin_j->monacolin_k Final modification steps

Caption: Simplified biosynthetic pathway of this compound in Monascus.

Conclusion

The production of this compound is highly strain-dependent, with M. pilosus and M. ruber strains often exhibiting high yields, particularly in solid-state fermentation.[1][6] Optimization of fermentation parameters such as temperature, pH, moisture content, and nutrient sources is critical for maximizing production.[3][6] Furthermore, genetic engineering approaches, such as the overexpression of key biosynthetic genes (e.g., mokE), hold significant promise for enhancing this compound titers.[2][13] This guide provides a foundational comparison to aid researchers in selecting appropriate strains and methodologies for their specific research and development goals in the production of this valuable therapeutic compound.

References

A Comparative Guide to the Validation of Analytical Methods for Monacolin K in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of Monacolin K in dietary supplements with other analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound

The selection of an analytical method for the quantification of this compound is critical for ensuring the quality, safety, and efficacy of dietary supplements. This section compares the performance of UHPLC with HPLC, LC-MS/MS, and UV-Vis Spectrophotometry, with a focus on key validation parameters.

Method Performance Comparison

The following table summarizes the key performance characteristics of the different analytical methods for the determination of this compound.

ParameterUHPLC-DADHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity Range (µg/mL) 0.5 - 8.00.00298 - 0.03982 - 20Not explicitly found
Correlation Coefficient (r²) > 0.999[1]> 0.999Not explicitly foundNot explicitly found
Precision (RSD%) Not explicitly found< 50.1 - 15.1[2]Not explicitly found
Accuracy (Recovery %) 80.7 - 85.5[1]99 - 101[3]Not explicitly foundNot explicitly found
Limit of Detection (LOD) (µg/mL) 0.169 - 0.211[4]Not explicitly found0.1 - 0.15[2]Not explicitly found
Limit of Quantification (LOQ) (µg/mL) 0.533 - 0.703[4]Not explicitly found0.6 - 0.7[2]Not explicitly found
Chromatographic and Detection Parameters

This table provides a comparison of the typical instrumental parameters used in the chromatographic analysis of this compound.

ParameterUHPLC-DADHPLC-DADLC-MS/MS
Column C4 or C18[1]C18C18
Mobile Phase Acetonitrile (B52724) and 0.1% Acetic Acid in Water (50:50, v/v)[1]Acetonitrile and 0.1% Trifluoroacetic Acid in Water (gradient)Acetonitrile and 0.1% Formic Acid in Water (gradient)
Flow Rate 0.2 mL/min[1]1.0 - 1.5 mL/min1.0 mL/min
Detection Wavelength 237 nm[1]237 - 238 nm[3]MS detection (m/z 427 for [M+Na]⁺)[2]

Detailed Experimental Protocol: Validated UHPLC-DAD Method

This section outlines a detailed experimental protocol for the quantification of this compound (both lactone and acid forms) in dietary supplements using a validated UHPLC-DAD method.[1][4]

Materials and Reagents
  • Standards: this compound (lactone form, LMK) and this compound (acid form, AMK) reference standards.

  • Solvents: Acetonitrile (ACN) and water (HPLC grade), Acetic Acid (analytical grade).

  • Sample: Red Yeast Rice dietary supplement powder.

Instrumentation
  • UHPLC system equipped with a binary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD).

  • Reversed-phase C4 column (e.g., 50 x 3 mm, 2.5 µm).

Chromatographic Conditions
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% acetic acid in water (50:50, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 5 µL.

  • Run Time: 15 minutes.

Standard Solution Preparation
  • Prepare individual stock solutions of LMK and AMK in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solutions to cover the linearity range (e.g., 0.5 - 10 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the powdered dietary supplement.

  • Extract the this compound using a suitable solvent (e.g., a mixture of ethanol (B145695) and water) with the aid of ultrasonication.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UHPLC system.

Data Analysis
  • Identify the peaks of AMK and LMK in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amounts of AMK and LMK in the sample by using the calibration curves constructed from the peak areas of the standard solutions.

Visualizing the Workflow and Method Relationships

The following diagrams, generated using Graphviz, illustrate the workflow of the UHPLC method validation and the logical relationships between the different analytical methods.

UHPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Parameter Optimization (Mobile Phase, Column, etc.) B Specificity A->B Validate C Linearity & Range B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (Recovery) D->E F LOD & LOQ E->F G Robustness F->G H Sample Preparation G->H Apply Validated Method I UHPLC Analysis H->I J Quantification I->J

Caption: Workflow for the validation of a UHPLC method for this compound analysis.

Analytical_Method_Relationships UHPLC UHPLC (High Resolution, Fast) DAD Diode Array Detector (DAD) (UV-Vis Spectra) UHPLC->DAD MS Mass Spectrometry (MS) (High Specificity, Structural Info) UHPLC->MS LC-MS/MS HPLC HPLC (Robust, Common) HPLC->DAD HPLC->MS LC-MS/MS UV_Vis UV-Vis Spectrophotometer (Simple, Lower Specificity)

Caption: Logical relationships between different analytical methods for this compound.

References

A Head-to-Head Battle: Cross-Validation of HPLC and ¹H-NMR for Accurate Monacolin K Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the analysis of cholesterol-lowering compounds, the accurate quantification of Monacolin K is paramount. As the primary active ingredient in red yeast rice, this compound's therapeutic efficacy is directly linked to its concentration. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for its measurement. However, Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is emerging as a powerful alternative. This guide provides a comprehensive cross-validation of these two analytical techniques, offering a deep dive into their experimental protocols, comparative performance data, and a visual breakdown of their workflows.

The selection of an analytical method hinges on a balance of accuracy, precision, speed, and cost. While HPLC provides excellent separation and sensitivity, ¹H-NMR offers a non-destructive, rapid analysis with minimal sample preparation. A direct comparison of their quantitative performance is essential for informed decision-making in a research or quality control setting.

Unveiling the Methods: Detailed Experimental Protocols

To ensure a robust comparison, it is crucial to understand the intricacies of each analytical approach. Below are detailed methodologies for the quantification of this compound using both HPLC and ¹H-NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a common reversed-phase HPLC method for the simultaneous quantification of this compound in its lactone and hydroxy acid forms.

1. Sample Preparation:

  • Accurately weigh approximately 150 mg of powdered red yeast rice sample.

  • Transfer to a 100 mL volumetric flask.

  • Add 70 mL of the mobile phase (Acetonitrile:50mM KH₂PO₄ pH 3.5, 60:35 v/v) and sonicate for 10 minutes to dissolve the analyte.[1]

  • Dilute to the mark with the mobile phase.

  • For the analysis of the hydroxy acid form, an aliquot of the sample can be treated with 0.1 N NaOH.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 65:35 v/v) or acetonitrile and 50 mM KH₂PO₄ buffer (pH 3.5) (e.g., 60:35 v/v).[1]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.[1]

3. Calibration:

  • Prepare a series of standard solutions of this compound (lactone form) of known concentrations (e.g., 6-119 µg/mL).[2]

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

Quantitative ¹H-Nuclear Magnetic Resonance (¹H-NMR) Protocol

This protocol describes a method for the quantification of total statins, including this compound, using ¹H-NMR.

1. Sample Preparation:

  • Accurately weigh the red yeast rice sample (the amount will depend on the expected this compound concentration).

  • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CD₃CN:D₂O, 80:20 v/v).

  • Add a known amount of an internal standard (e.g., maleic acid) if using the internal standard method. For external calibration, a calibration curve is prepared separately.

2. NMR Spectroscopic Conditions:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Acetonitrile-d₃:Deuterium oxide (CD₃CN:D₂O) in an 80:20 ratio.

  • Internal Standard: Maleic acid or another suitable standard with a known concentration and a signal that does not overlap with the analyte signals.

  • Key Signals for Quantification: The ethylenic protons of the hexahydronaphthalene (B12109599) ring at approximately 5.84 ppm and 5.56 ppm are often suitable for quantification as they typically show no overlap with matrix signals.[3][4] Another signal that can be used is the multiplet at δ 5.37-5.32 ppm.[5]

3. Data Analysis:

  • Acquire the ¹H-NMR spectrum.

  • Integrate the area of the characteristic this compound signal and the internal standard signal (if used).

  • Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard, or by using the external calibration curve.

Performance Head-to-Head: A Quantitative Comparison

The true measure of a method's utility lies in its performance metrics. The following table summarizes the key validation parameters for both HPLC and ¹H-NMR in the quantification of this compound, compiled from various studies.

Performance ParameterHPLC¹H-NMR
Linearity (R²) > 0.9990.98
Limit of Detection (LOD) 0.169 - 0.211 µg/mL6 mg/L (equivalent to 0.33 mg/capsule)
Limit of Quantification (LOQ) 0.533 - 0.703 µg/mL13 mg/L (equivalent to 0.72 mg/capsule)
Accuracy (Recovery %) 98.75%Not explicitly stated in the reviewed sources, but good correlation with HPLC suggests high accuracy.
Precision (RSD %) < 5%< 11%

Data compiled from multiple sources.[2][5][6]

Visualizing the Workflow and Comparison

To further clarify the processes and their relationship, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical comparison between HPLC and ¹H-NMR.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr ¹H-NMR Analysis cluster_analysis Data Analysis & Comparison Weighing Weighing Dissolution Dissolution & Sonication Weighing->Dissolution NMR_Dissolution Dissolution in Deuterated Solvent Weighing->NMR_Dissolution Filtration Filtration (HPLC) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection HPLC_Data Chromatogram Detection->HPLC_Data Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC Acquisition Spectrum Acquisition NMR_Dissolution->Acquisition NMR_Data NMR Spectrum Acquisition->NMR_Data Quant_NMR Quantification (¹H-NMR) NMR_Data->Quant_NMR Comparison Cross-Validation & Statistical Analysis Quant_HPLC->Comparison Quant_NMR->Comparison MethodComparison cluster_attributes Comparison Attributes HPLC HPLC **Strengths:** - High Sensitivity (Low LOD/LOQ) - High Precision - Well-established Method **Weaknesses:** - Longer Analysis Time - Solvent Consumption - Destructive to Sample Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Sensitivity Sensitivity HPLC->Sensitivity Very High Speed Speed HPLC->Speed Slower Cost Cost-effectiveness HPLC->Cost Lower Instrument Cost, Higher Consumable Cost NMR ¹H-NMR **Strengths:** - Rapid Analysis - Non-destructive - Minimal Sample Preparation - Structural Information **Weaknesses:** - Lower Sensitivity (Higher LOD/LOQ) - Higher Initial Instrument Cost - Potential for Signal Overlap NMR->Accuracy Good Correlation NMR->Precision Sufficient NMR->Sensitivity Lower NMR->Speed Faster NMR->Cost Higher Instrument Cost, Lower Consumable Cost

References

A Comparative Guide to Monacolin K Certified Reference Materials for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for Monacolin K (also known as Lovastatin), a critical component in ensuring the quality and consistency of analytical data for this cholesterol-lowering compound.

This compound, the active ingredient in red yeast rice, functions by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] The use of well-characterized reference materials is essential for the accurate quantification of this compound in dietary supplements and pharmaceutical products.

Comparison of this compound Certified Reference Materials

The following table summarizes the key features of several commercially available this compound and Lovastatin (B1675250) reference materials. As this compound is chemically identical to Lovastatin, Lovastatin CRMs are widely used for the analysis of this compound.[4] It is important to note that specific values for purity and uncertainty are lot-dependent and can be found on the Certificate of Analysis (CoA) provided by the supplier.

Product Name Supplier Product Code Grade Format Certification Intended Use
This compound phyproof® Reference SubstanceSigma-AldrichPHL80307Primary Reference StandardNeat SolidCertificate of Analysis availableHigh-purity reference substance for various analytical applications.[5]
Lovastatin United States Pharmacopeia (USP) Reference StandardUSP / Sigma-Aldrich1370600Pharmaceutical Primary StandardNeat SolidAs per USP compendiaFor use in quality tests and assays specified in USP monographs.
Lovastatin European Pharmacopoeia (EP) Reference StandardEDQM / Sigma-AldrichL0790000Pharmaceutical Primary StandardNeat SolidAs per European PharmacopoeiaFor use in laboratory tests prescribed in the European Pharmacopoeia.
Lovastatin Pharmaceutical Secondary Standard; Certified Reference MaterialSupelco (from Sigma-Aldrich)PHR1285Certified Reference Material (CRM)Neat SolidISO 17034 and ISO/IEC 17025Pharma release testing, method development, and quality control.

Signaling Pathway and the Role of CRMs

The accurate quantification of this compound is crucial for both efficacy and safety, as regulatory bodies have set limits on its daily intake in food supplements. Certified Reference Materials play a pivotal role in the analytical workflow by providing a metrologically traceable standard to ensure the reliability of these measurements.

Signaling_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Monacolin_K This compound (Active Hydroxy Acid Form) Monacolin_K->HMG_CoA_Reductase Competitive Inhibition

Figure 1: Mechanism of Action of this compound.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound Quantification cluster_crm Role of Certified Reference Material Sample Sample (e.g., Red Yeast Rice Supplement) Extraction Extraction of this compound Sample->Extraction Analysis HPLC Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Result Reported Value Quantification->Result CRM This compound CRM Standard_Prep Preparation of Standard Solutions CRM->Standard_Prep Calibration Calibration Curve Standard_Prep->Calibration Calibration->Quantification Traceable Reference

Figure 2: Role of CRMs in the Analytical Workflow.

Experimental Protocols

The most common analytical technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[6][7] The following is a representative experimental protocol.

1. Standard Preparation:

  • Standard Stock Solution: Accurately weigh approximately 20 mg of the this compound lactone form reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (B52724). This solution should be stored at -20°C in the dark.[6]

  • Working Standard Solutions: Dilute the stock solution with methanol (B129727) or the mobile phase to prepare a series of working standard solutions with concentrations ranging from approximately 1 to 200 µg/mL. These solutions should be prepared fresh before use.[6]

2. Sample Preparation:

  • Accurately weigh a portion of the homogenized sample (e.g., powdered red yeast rice supplement) and transfer it to a volumetric flask.

  • Add a suitable extraction solvent, such as a mixture of acetonitrile and water or the mobile phase.

  • Sonicate the mixture for a specified period (e.g., 10-30 minutes) to ensure complete extraction of this compound.

  • Dilute the mixture to the final volume with the extraction solvent.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[6][8]

3. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.1% trifluoroacetic acid) in a ratio of approximately 65:35 (v/v).[6][7]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[6]

  • Detection: UV detection is performed at approximately 238 nm.[6]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[9]

4. Quantification:

  • A calibration curve is generated by plotting the peak area of the this compound standard solutions against their corresponding concentrations.

  • The concentration of this compound in the sample extract is determined by interpolating its peak area on the calibration curve.

  • The final concentration in the original sample is calculated by taking into account the initial sample weight and dilution factors.[6]

Conclusion

The selection of a suitable Certified Reference Material is a critical step in establishing a robust and reliable analytical method for this compound. Primary pharmacopeial standards from USP and EP are ideal for compliance testing, while ISO 17034 certified reference materials offer a high level of assurance for method validation and quality control in a broader range of applications. By understanding the characteristics of the available CRMs and implementing a well-defined analytical protocol, researchers and drug development professionals can ensure the accuracy and integrity of their this compound measurements.

References

Unmasking the Potency: A Comparative Analysis of Monacolin K in Commercial Red Yeast Rice Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of active compounds in dietary supplements is paramount. This guide provides a comparative overview of Monacolin K content in commercially available red yeast rice products, supported by established analytical methodologies. The significant variability of this key bioactive compound across different products underscores the critical need for robust quality control in the nutraceutical industry.

A comprehensive analysis of the existing literature reveals a significant discrepancy in the this compound content of commercial red yeast rice supplements. This variability presents a challenge for both consumers and healthcare professionals in ensuring consistent and effective dosages for lipid management.

Quantitative Comparison of this compound Content

Study ReferenceNumber of Products AnalyzedRange of this compound per Serving (mg)Key Findings
Gordon et al. (2010)120.10 - 10.09The study found a more than 100-fold difference in the this compound content among the tested products.
Cohen et al. (2017)280.09 - 5.48 (per 1200 mg)In this analysis, two of the 28 brands had no detectable this compound, while the rest showed a greater than 60-fold variation.[1][2]

Experimental Protocol: Quantification of this compound via High-Performance Liquid Chromatography (HPLC)

The gold standard for the quantitative analysis of this compound in red yeast rice is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[3][4][5] The following protocol is a synthesized methodology based on established and validated methods.[3][5][6]

Sample Preparation
  • Weighing: Accurately weigh approximately 150 mg of the powdered red yeast rice capsule content.[3]

  • Extraction: Transfer the powder to a 100 mL volumetric flask and add 80 mL of the mobile phase (see section 2 for composition).[3]

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of this compound.[3]

  • Dilution: Bring the solution to the final volume of 100 mL with the mobile phase.[3]

  • Filtration: Filter the sample solution through a 0.45 μm syringe filter prior to injection into the HPLC system to remove any particulate matter.[3]

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water, typically in a ratio of 65:35 (v/v).[5]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally applied.[5][7]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[3][7]

  • Detection: Set the DAD to monitor the absorbance at 238 nm, which is the maximum absorption wavelength for this compound.[3][7]

  • Injection Volume: Inject 20 µL of the filtered sample solution.[3]

Calibration and Quantification
  • Standard Preparation: Prepare a series of standard solutions of certified this compound reference material of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the quantification of this compound in red yeast rice supplements.

MonacolinK_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Detect at 238 nm separate->detect calculate Calculate Concentration detect->calculate calibrate Calibration Curve calibrate->calculate

Caption: Workflow for this compound quantification.

Signaling Pathway of this compound (Lovastatin) in Cholesterol Synthesis

This compound, which is chemically identical to the prescription drug lovastatin, lowers cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

HMG_CoA_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps monacolin_k This compound (Lovastatin) monacolin_k->hmg_coa_reductase hmg_coa_reductase->mevalonate

Caption: Inhibition of HMG-CoA reductase by this compound.

References

A Comparative Guide to Monacolin K Quantification Methods: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Monacolin K, the primary active compound in red yeast rice, is critical for the standardization and quality control of dietary supplements and related products. This guide provides an objective comparison of various analytical methods employed for Monacalin K quantification, supported by experimental data from multiple studies.

Executive Summary

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection remains a widely used and robust method for this compound quantification. For enhanced sensitivity and selectivity, particularly in complex matrices, Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS) are increasingly being adopted. More recently, Nuclear Magnetic Resonance (NMR) spectroscopy has been explored as a rapid and accurate alternative. This guide will delve into the experimental protocols and performance data of these key methodologies.

Comparison of Quantitative Performance

The following tables summarize the performance characteristics of different analytical methods for this compound quantification as reported in various studies. It is important to note that direct comparison between studies can be influenced by variations in instrumentation, sample matrix, and validation protocols.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterStudy 1Study 2
Linearity Range (µg/mL) 6 - 1190.002985 - 0.039800
Recovery (%) 98.7599 - 101
Precision (RSD %) < 5Not Reported
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported

Table 2: Performance Characteristics of UHPLC-DAD and LC-MS Methods

ParameterUHPLC-DAD (Study 3)¹H-NMR (Study 3)
Linearity Range Not ReportedNot Reported
Correlation (r²) 0.986 (vs. ¹H-NMR)0.986 (vs. UHPLC)
Limit of Quantification (LOQ) Not Reported≈ 0.25 mg/unit dose

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a staple for the routine analysis of this compound.

Sample Preparation:

  • Red yeast rice powder is accurately weighed.

  • Extraction is performed with a suitable solvent, often a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like trifluoroacetic acid to improve peak shape.

  • The mixture is typically sonicated or shaken to ensure complete extraction.

  • Following extraction, the sample is centrifuged, and the supernatant is filtered through a 0.45 µm filter before injection into the HPLC system.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing an acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 238 nm.

  • Quantification: Based on a calibration curve prepared from this compound standard solutions.

Ultra-High-Performance Liquid Chromatography with Diode Array and Mass Spectrometry Detection (UHPLC-DAD-MS)

This advanced method offers higher resolution, faster analysis times, and more definitive peak identification.

Sample Preparation:

Sample preparation is similar to the HPLC-UV method, emphasizing clean extracts to prevent contamination of the MS instrument.

Chromatographic and MS Conditions (Typical):

  • Column: UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid (e.g., 0.1%).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • DAD Detection: Scanning a range of wavelengths (e.g., 200-400 nm) with a specific wavelength (e.g., 238 nm) for quantification.

  • MS Detection: Electrospray ionization (ESI) in positive or negative ion mode. Quantification is often performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for highest selectivity and sensitivity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides a different approach to quantification, relying on the direct relationship between signal intensity and the number of protons.

Sample Preparation:

  • A precise amount of the red yeast rice sample is dissolved in a deuterated solvent (e.g., deuterated acetonitrile).

  • An internal standard of known concentration may be added for absolute quantification.

  • The solution is transferred to an NMR tube for analysis.

NMR Analysis:

  • Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Quantification is achieved by integrating the signals of specific this compound protons (e.g., the ethylenic protons of the hexahydronaphthalenic ring) and comparing the integral to that of the internal standard or by using a certified reference material.[1]

Experimental Workflows

MonacolinK_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Red Yeast Rice Sample Weighing Accurate Weighing Sample->Weighing Extraction Solvent Extraction (e.g., Acetonitrile/Water) Weighing->Extraction Filtration Centrifugation & Filtration (0.45 µm) Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV UHPLC_MS UHPLC-DAD-MS Filtration->UHPLC_MS NMR ¹H-NMR Filtration->NMR Chromatogram Chromatogram/ Spectrum Acquisition HPLC_UV->Chromatogram UHPLC_MS->Chromatogram NMR->Chromatogram Integration Peak Integration/ Signal Integration Chromatogram->Integration Quantification Quantification via Calibration Curve/ Internal Standard Integration->Quantification Result This compound Concentration Quantification->Result

Caption: General experimental workflow for this compound quantification.

Signaling Pathway (Hypothetical Logical Flow)

The following diagram illustrates the logical flow from sample to regulatory compliance, highlighting the importance of accurate quantification.

MonacolinK_Regulatory_Flow cluster_production Production & QC cluster_verification Independent Verification cluster_compliance Regulatory Compliance RYR_Product Red Yeast Rice Product QC_Analysis In-house QC Analysis (e.g., HPLC-UV) RYR_Product->QC_Analysis Third_Party_Lab Third-Party Laboratory QC_Analysis->Third_Party_Lab Inter-laboratory Comparison Method_Selection Method Selection (HPLC, UHPLC, LC-MS) Third_Party_Lab->Method_Selection Quant_Verification This compound Quantification Method_Selection->Quant_Verification Comparison Comparison of Results to Label Claim Quant_Verification->Comparison Label_Claim Product Label Claim Label_Claim->Comparison Compliance_Decision Compliance Decision Comparison->Compliance_Decision

Caption: Logical flow for ensuring product quality and regulatory compliance.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control. For higher sensitivity, selectivity, and structural confirmation, UHPLC-DAD-MS is the preferred method. ¹H-NMR presents a valuable alternative, particularly for its rapid analysis and inherent quantitative nature without the need for identical reference standards. The significant variability in this compound content found in commercial products underscores the critical need for standardized and validated analytical methods to ensure product quality, safety, and efficacy. Inter-laboratory comparison studies are essential for establishing the reliability and comparability of data across different testing facilities.

References

Monacolin K from Red Yeast Rice vs. Pure Lovastatin: A Bioequivalence Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic and pharmacodynamic equivalence between the naturally derived monacolin K from red yeast rice and its synthetic counterpart, lovastatin (B1675250), for researchers, scientists, and drug development professionals.

The lipid-lowering efficacy of red yeast rice (RYR) is primarily attributed to its active compound, this compound, which is chemically identical to the prescription drug lovastatin.[1][2][3][4][5][6][7][8] Both compounds function as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][5][9] This shared mechanism of action has led to significant interest in the bioequivalence of this compound from RYR and pure lovastatin. This guide provides a detailed comparison of their bioequivalence, supported by experimental data and protocols.

Pharmacokinetic Data Comparison

Bioequivalence is determined by comparing the rate and extent of absorption of two drug products. Key pharmacokinetic parameters for this assessment include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

A crossover study involving healthy volunteers provides critical insights into the comparative pharmacokinetics of this compound from RYR and lovastatin. In this study, subjects were administered either 2400 mg of Chinese red yeast rice (CRYR) or 20 mg of lovastatin. The results, summarized in the table below, indicate significant differences in the plasma concentrations of both the active drug (lactone form) and its active metabolite (hydroxy-acid form).

ParameterThis compound from RYR (2400 mg)Lovastatin (20 mg)% Difference (Lovastatin vs. RYR)p-value
This compound (Lactone)
Cmax (ng/mL)Lower22.42 higher-<0.001
AUC (ng·h/mL)Lower80.47 higher-<0.002
Tmax (hours)~3~3No significant difference-
This compound Hydroxy-Acid
Cmax (ng/mL)Lower36.63 higher-<0.001
AUC (ng·h/mL)Lower258.5 greater-<0.001
Tmax (hours)~4~4No significant difference-

Data sourced from a comparative pharmacokinetic study.[10]

The study revealed that the Cmax and AUC for both lovastatin and its hydroxy-acid metabolite were significantly higher after administration of pure lovastatin compared to an equivalent cholesterol-lowering dose of RYR.[10] This suggests that the bioavailability of this compound is lower when administered as part of the whole RYR product. The authors of the study propose that the cholesterol-lowering effect of RYR may be due to the synergistic or additive effects of other bioactive compounds present in RYR, such as other monacolins, pigments, and tannins.[10]

It is important to note that the this compound content in commercial RYR products can be highly variable, which can affect the absorbed dose and the consistency of clinical outcomes.[11]

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. Below is a typical experimental protocol for a bioequivalence study comparing this compound from RYR and lovastatin, based on common practices in the field.

Study Design: A randomized, two-way crossover, single-dose, open-label study is a common design.[12][13]

  • Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers are typically recruited. All subjects undergo a comprehensive health screening before enrollment.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences.

  • Treatment Periods: In the first period, subjects receive either a single dose of the test product (RYR) or the reference product (lovastatin). After a washout period of at least one week, subjects receive the alternate treatment in the second period.

  • Dosing: A standardized dose of RYR (e.g., 2400 mg) and a bioequivalent dose of lovastatin (e.g., 20 mg) are administered with a standard volume of water. In some studies, grapefruit juice has been used to increase the detectable levels of monacolins.[10]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Analytical Method: Plasma concentrations of this compound (lovastatin) and its hydroxy-acid metabolite are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for both the test and reference products.

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to determine if there are any statistically significant differences between the two formulations. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to assess bioequivalence.

Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for both this compound and lovastatin is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[9] By inhibiting this enzyme, both compounds reduce the endogenous production of cholesterol.

HMG_CoA_Reductase_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Monacolin_K This compound (from Red Yeast Rice) HMG-CoA Reductase HMG-CoA Reductase Monacolin_K-> HMG-CoA Reductase Inhibits Lovastatin Lovastatin (Pure) Lovastatin-> HMG-CoA Reductase Inhibits

Caption: Mechanism of action of this compound and Lovastatin.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow of a bioequivalence study comparing this compound from red yeast rice with pure lovastatin.

Bioequivalence_Workflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Bioanalytical & Pharmacokinetic Analysis start Study Start: Subject Recruitment & Screening randomization Randomization into Two Groups start->randomization groupA1 Group A: Administer Red Yeast Rice randomization->groupA1 groupB1 Group B: Administer Lovastatin randomization->groupB1 washout Washout Period groupA2 Group A: Administer Lovastatin washout->groupA2 groupB2 Group B: Administer Red Yeast Rice washout->groupB2 end Study End: Data Analysis & Reporting sampling1 Blood Sampling groupA1->sampling1 groupB1->sampling1 sampling1->washout sampling2 Blood Sampling groupA2->sampling2 groupB2->sampling2 bioanalysis LC-MS/MS Analysis of Plasma Samples sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (ANOVA, 90% CI) pk_analysis->stat_analysis stat_analysis->end

Caption: Workflow of a typical crossover bioequivalence study.

Conclusion

While this compound from red yeast rice and pure lovastatin are chemically identical and share the same primary mechanism of action, current evidence suggests they are not bioequivalent in terms of their pharmacokinetic profiles. Lovastatin administered as a pure drug substance results in significantly higher plasma concentrations of the active compound and its active metabolite compared to the administration of this compound within a red yeast rice product.

The therapeutic effects of red yeast rice may be influenced by a complex interplay of its various bioactive components. This highlights the importance of standardization of red yeast rice products and the need for further research to fully understand the clinical implications of the observed pharmacokinetic differences. For drug development professionals, these findings underscore the necessity of conducting rigorous bioequivalence studies and considering the entire product matrix when evaluating naturally derived active pharmaceutical ingredients.

References

Comparative Transcriptomics of High and Low Monacolin K Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes of high and low Monacolin K (MK) producing strains of Monascus species. The information herein is synthesized from multiple studies to provide insights into the molecular mechanisms underlying differential MK production, aiding in strain improvement and drug development efforts.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound production and gene expression in Monascus strains.

Table 1: Impact of Gene Overexpression on this compound (MK) Production

Gene OverexpressedHost StrainFold Increase in MK Production (%)Reference
mokCMonascus purpureus234.3%[1][2]
mokDMonascus purpureus220.8%[1][2]
mokEMonascus purpureus89.5%[1][2]
mokEMonascus pilosus MS-132.1%[3]
mokIMonascus purpureus10%[1][2]
mokHMonascus pilosusSignificantly higher than wild-type[2]
LaeA (regulator)Monascus purpureus M148.6%[4]

Table 2: Differentially Expressed Genes (DEGs) in High vs. Low this compound Producing Strains

Note: Comprehensive DEG lists with specific fold changes and p-values are typically found in the full text of research articles. This table represents key genes identified as upregulated in high-producing strains based on the available literature.

GenePutative FunctionExpression in High-Producing Strains
mokAPolyketide Synthase (nonaketide skeleton)Upregulated[5][6]
mokBDiketide Synthase (side chain synthesis)Upregulated[5]
mokCP450 MonooxygenaseUpregulated[3][4]
mokD3-oxoacyl-[acyl-carrier-protein] reductaseUpregulated
mokEEnoyl ReductaseUpregulated[3][4]
mokFAcyltransferaseUpregulated
mokGDehydrogenase-
mokHTranscription FactorUpregulated[2]
mokIEfflux PumpUpregulated[7]
LaeAGlobal Regulator of Secondary MetabolismUpregulated[4]
GADGlutamate DecarboxylasePositively correlated with MK production[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical protocols used in the comparative transcriptomic analysis of Monascus strains.

Fungal Strains and Culture Conditions for Comparative Analysis
  • Strains : Studies often use a wild-type or parent strain as the low-producing control and a mutant or engineered strain as the high-producing experimental subject. For example, a random mutant of M. purpureus ZZ ("XX-1") with high MK yield was compared to its parent strain.[5][6]

  • Culture Media : Strains are typically cultured in a standard fermentation medium. The composition of the medium, particularly the carbon and nitrogen sources, can significantly impact secondary metabolite production.[8]

  • Fermentation Conditions : Liquid submerged fermentation is a common method. Cultures are maintained for a specific period (e.g., 6-12 days) under controlled temperature and agitation.[9][10] Samples for transcriptomic analysis are often collected at different growth phases (lag, log, and stationary) to capture dynamic changes in gene expression.[5][6]

RNA Sequencing and Data Analysis
  • RNA Extraction : Total RNA is extracted from fungal mycelia collected at desired time points. Standard RNA extraction kits are often employed for this purpose.[9][10]

  • Library Preparation :

    • mRNA is enriched from the total RNA using oligo(dT) magnetic beads to isolate polyadenylated transcripts.[10][11]

    • The purified mRNA is then fragmented into smaller pieces.

    • These fragments are used as templates for first-strand and second-strand cDNA synthesis.

    • Sequencing adapters are ligated to the ends of the cDNA fragments.[9]

  • Sequencing : The prepared cDNA libraries are sequenced on a high-throughput platform, such as Illumina.[9]

  • Data Analysis :

    • Quality Control : Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.[9]

    • Mapping : The clean reads are mapped to a reference genome of the Monascus species being studied.[9]

    • Gene Expression Quantification : The expression level of each gene is quantified, often as FPKM (Fragments Per Kilobase of transcript per Million mapped reads).[9]

    • Differential Expression Analysis : Statistical methods are used to identify differentially expressed genes (DEGs) between the high and low producing strains. A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a fold change ≥ 1.5 or ≤ 1/1.5.[12]

    • Functional Annotation and Enrichment Analysis : DEGs are annotated with their putative functions, and pathway enrichment analysis (e.g., Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG)) is performed to identify biological pathways that are significantly affected.[9]

This compound Quantification
  • Extraction : this compound is extracted from the fermentation broth and/or mycelia using an appropriate solvent.

  • Analysis : The concentration of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[12] The analysis is performed using a C18 column with a mobile phase such as acetonitrile (B52724) and a phosphoric acid solution, and detection is done with a UV detector at approximately 238 nm.[12]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparative transcriptomics of this compound production.

MonacolinK_Biosynthesis cluster_pathway This compound Biosynthetic Pathway cluster_regulation Regulation AcetylCoA Acetyl-CoA + Malonyl-CoA DihydromonacolinL Dihydromonacolin L AcetylCoA->DihydromonacolinL mokA (PKS) mokE (ER) MonacolinJ Monacolin J DihydromonacolinL->MonacolinJ mokC (P450) MonacolinK This compound (Lovastatin) MonacolinJ->MonacolinK mokB (DS) mokF (AT) mokI mokI (Efflux Pump) MonacolinK->mokI mokH mokH (Transcription Factor) cluster_pathway cluster_pathway mokH->cluster_pathway Positive Regulation LaeA LaeA (Global Regulator) LaeA->cluster_pathway Positive Regulation

Caption: this compound biosynthetic pathway and its regulation.

Comparative_Transcriptomics_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase Strains High MK vs. Low MK Strains Culture Fermentation Strains->Culture RNA_Extraction RNA Extraction Culture->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing QC Quality Control (Filtering Reads) Sequencing->QC Mapping Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification (FPKM) Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Annotation Functional Annotation & Pathway Analysis DEA->Annotation

Caption: A typical workflow for comparative transcriptomics analysis.

References

A Comparative Guide to Validating the Specificity of Analytical Methods for Monacolin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the specificity of Monacolin K analysis, a critical aspect in the quality control of red yeast rice products and pharmaceutical preparations. Ensuring the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present is paramount for accurate quantification and regulatory compliance. This document outlines various High-Performance Liquid Chromatography (HPLC) methods, presenting their performance data in easily comparable tables, and details the experimental protocols.

Introduction to this compound and the Importance of Specificity

This compound, also known as lovastatin, is a naturally occurring compound found in red yeast rice, a product of fermenting rice with Monascus purpureus yeast.[1][2] It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used to manage hypercholesterolemia.[1][3] this compound exists in both a lactone and a hydroxy acid form, the latter being the active metabolite.[3] The fermentation process and subsequent storage can lead to the formation of various related substances and degradation products, such as dehydrothis compound and oxidized forms.[4][5] Therefore, analytical methods must be highly specific to differentiate and accurately quantify this compound in the presence of these and other potential impurities.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound.[6][7][8] The specificity of an HPLC method is demonstrated by its ability to resolve this compound from other compounds present in the sample matrix. The following tables summarize key parameters from various published HPLC methods, offering a comparative overview of their performance.

Table 1: Comparison of HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column Phenomenex Luna C18 (2), 5 µm, 4.6 mm i.d. × 250 mm[6]C18 column (250×4.6mm, 5µm)[7]Kromasil C18 column (250 mm×4.6 mm, 5 μm)[9]
Mobile Phase Acetonitrile (B52724): 0.1% Phosphoric acid (65:35, v/v)[6]Acetonitrile / 0.1% Trifluoroacetic acid[7]Methanol (B129727) / Water / Phosphoric acid (385:115:0.14, v/v/v)[9]
Flow Rate 1.5 mL/min[6]Not Specified1 mL/min[9]
Detector Photodiode Array (PDA) at 238 nm[6]Diode Array Detection (DAD)[7]UV detection at 238 nm[9]
Linearity Range 1 - 200 µg/mL[6]6 - 119 µg/mL[7]5 - 100 mg/L[9]
Precision (RSD) Not Specified< 5%[7]0.04%[9]
Recovery Not Specified98.75%[7]95.58 - 103.52%[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for key experiments related to establishing the specificity of this compound analysis.

Protocol 1: HPLC Analysis of this compound (Based on Method 1)

1. Scope: This method is applicable for the determination of this compound (acid and lactone forms) in red yeast rice powder, capsules, and tablets.[6]

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) detector.[6]
  • Phenomenex Luna C18 (2) column (5 µm, 4.6 mm i.d. × 250 mm) or equivalent.[6]
  • Sonicator, centrifuge, and vortex mixer.[6]

3. Reagents and Solutions:

  • Acetonitrile, HPLC grade.
  • Phosphoric acid, analytical grade.
  • Methanol, HPLC grade.
  • This compound reference standard.
  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid (65:35, v/v).[6]

4. Standard Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution.
  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.[6]

5. Sample Preparation:

  • Accurately weigh a portion of the sample.
  • Extract the sample with a suitable solvent (e.g., methanol or mobile phase).
  • Sonicate and centrifuge the sample to ensure complete extraction and remove particulate matter.
  • Filter the supernatant through a 0.45 µm filter before injection.

6. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (2), 5 µm, 4.6 mm i.d. × 250 mm.[6]
  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid (65:35, v/v).[6]
  • Flow Rate: 1.5 mL/min.[6]
  • Detection: PDA at 238 nm.[6]
  • Injection Volume: 20 µL.

7. Specificity Validation:

  • Analyze blank samples (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.
  • Spike the sample matrix with known related substances and degradation products (e.g., this compound acid form, dehydrothis compound) to demonstrate that they are well-resolved from the this compound peak.
  • Perform stress testing (e.g., exposure to acid, base, oxidation, heat, and light) on the sample to induce degradation and confirm that the degradation products do not co-elute with this compound.

Visualizing Method Specificity and this compound Relationships

To further clarify the concepts of method validation and the chemical relationships of this compound, the following diagrams are provided.

analytical_method_specificity_validation_workflow start Start: Define Analytical Method method_dev Method Development & Optimization start->method_dev specificity_test Specificity Testing method_dev->specificity_test forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) specificity_test->forced_degradation related_substances Analysis of Known Related Substances specificity_test->related_substances peak_purity Peak Purity Assessment (e.g., DAD) forced_degradation->peak_purity related_substances->peak_purity resolution_check Resolution Check (Rs > 2) peak_purity->resolution_check validation_report Validation Report resolution_check->validation_report end End: Validated Specific Method validation_report->end

Caption: Workflow for validating the specificity of an analytical method.

monacolin_k_related_substances monacolin_k_lactone This compound (Lactone Form) monacolin_k_acid This compound (Acid Form) (Active Metabolite) monacolin_k_lactone->monacolin_k_acid Hydrolysis dehydromonacolin_k Dehydrothis compound (Degradation Product) monacolin_k_lactone->dehydromonacolin_k Degradation oxidized_product Oxidized Product (Degradation Product) monacolin_k_lactone->oxidized_product Oxidation other_monacolins Other Monacolins (e.g., J, L, M, X) monacolin_k_lactone->other_monacolins Co-occurrence in Red Yeast Rice monacolin_k_acid->monacolin_k_lactone Lactonization

Caption: Chemical relationships of this compound and its related substances.

References

Safety Operating Guide

Proper Disposal of Monacolin K in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and compliant disposal of Monacolin K and associated waste materials in a laboratory environment. As this compound is chemically identical to the pharmaceutical drug Lovastatin, its disposal is governed by regulations for pharmaceutical and chemical waste. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.

Core Principles of this compound Waste Management

All laboratory personnel must manage this compound waste by treating it as a hazardous chemical waste. The fundamental principles of disposal are:

  • Waste Characterization: All this compound waste, including the pure compound, solutions, and contaminated materials, should be presumed hazardous. Unused commercial products may be classified as a "U-listed" or "P-listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA), requiring specific handling.[1][2] Always consult your institution's Environmental Health and Safety (EHS) office for precise classification.

  • Segregation: Do not mix this compound waste with non-hazardous trash, biological waste, or other incompatible chemical waste streams.[3][4] Proper segregation is critical for safety and compliant disposal.

  • Containment: Use designated, chemically compatible, and properly labeled containers for all this compound waste.[5][6] Containers must be kept closed except when adding waste.

  • Prohibition of Improper Disposal: It is strictly forbidden to dispose of this compound powder, solutions, or contaminated materials down the sink or in the regular trash.[7][8][9] Evaporation in a fume hood is not an acceptable method of disposal.[7]

Personal Protective Equipment (PPE) for Waste Handling

Before handling any form of this compound waste, personnel must wear the following minimum PPE:

  • Gloves: Two pairs of nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedures

3.1 Step 1: Waste Collection and Segregation

Immediately segregate waste as it is generated.

  • Solid Waste (Pure this compound, Contaminated Weigh Boats, Wipes):

    • Place directly into a designated solid hazardous waste container.

    • This container should be a rigid, sealable pail or drum clearly labeled for solid chemical waste.

  • Liquid Waste (Solutions containing this compound, Rinsate):

    • Pour directly into a designated liquid hazardous waste container.

    • Use a container made of a material compatible with the solvent (e.g., glass for most organic solvents).[6][10]

    • Ensure the container has a secure, screw-top cap. Use a funnel when transferring waste to avoid spills.

  • Contaminated Sharps (Needles, Serological Pipettes, Contaminated Glassware):

    • Dispose of immediately in a designated, puncture-proof sharps container labeled "Hazardous Waste - Sharps."[4][11]

    • Do not place loose sharps into any other waste container.

  • Contaminated Labware (Pipette tips, tubes, gloves):

    • Place in a designated hazardous waste container, typically a lined box or drum.[5]

3.2 Step 2: Container Labeling

All hazardous waste containers must be properly labeled as soon as the first piece of waste is added. The label must include:

  • The words "Hazardous Waste." [5]

  • Full Chemical Name(s): List "this compound (Lovastatin)" and any solvents or other chemicals present. Do not use abbreviations.[5]

  • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic).

3.3 Step 3: Waste Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • Under the control of laboratory personnel.[6]

  • Away from drains and sources of ignition.

  • Equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[10]

3.4 Step 4: Disposal of "RCRA Empty" Containers

A container that once held pure this compound can be disposed of as non-hazardous waste only after it has been rendered "RCRA empty."[12]

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, methanol) that can solubilize this compound.[5][7]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[5][7]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface Label: Completely remove or obscure the original manufacturer's label.[10]

  • Dispose: The clean, dry, and defaced container can now be disposed of in the appropriate regular waste stream (e.g., laboratory glass recycling).

3.5 Step 5: Final Disposal

Contact your institution's EHS department to schedule a pickup for full waste containers. Do not attempt to transport or dispose of the waste yourself. Final disposal must be handled by a licensed hazardous waste management company, typically via incineration.[13]

Summary of this compound Waste Streams

The following table summarizes the proper handling and disposal for different types of this compound waste.

Waste StreamDescriptionContainer TypeDisposal Procedure
Solid Chemical Waste Expired or unwanted this compound powder, contaminated wipes, weigh paper, gloves, and plasticware.Labeled, sealable container for solid hazardous waste.Collect in a designated container and arrange for pickup via EHS for incineration.
Liquid Chemical Waste Solutions containing this compound, including experimental solutions and solvent rinsate from cleaning.Labeled, screw-cap, chemically-compatible container for liquid hazardous waste.Collect in a designated container, keeping organic solvents and aqueous solutions separate if required by your facility. Arrange pickup via EHS for incineration.
Contaminated Sharps Needles, syringes, scalpels, or broken glass contaminated with this compound.Labeled, puncture-proof sharps container for hazardous chemical waste.Place directly into the container. Do not recap needles. Arrange for pickup via EHS for incineration.
"RCRA Empty" Containers Original this compound containers that have been triple-rinsed according to protocol.Regular laboratory waste or recycling bin.After triple-rinsing (with rinsate collected as hazardous waste), air drying, and defacing the label, dispose of as non-hazardous lab glass or plastic.[7][12]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

MonacolinK_Disposal_Workflow start Waste Generated Containing this compound q_type What is the physical form of the waste? start->q_type solid Solid (Powder, Gloves, Wipes, Plasticware) q_type->solid  Solid liquid Liquid (Solutions, Rinsate) q_type->liquid Liquid sharp Sharp (Needles, Glassware) q_type->sharp Sharp empty Empty Original Container q_type->empty Empty Container   container_solid Place in 'Solid Hazardous Waste' Container solid->container_solid container_liquid Place in 'Liquid Hazardous Waste' Container liquid->container_liquid container_sharp Place in 'Hazardous Sharps' Container sharp->container_sharp q_rinse Has it been triple-rinsed? empty->q_rinse triple_rinse_proc Perform Triple-Rinse Procedure. Collect all rinsate as 'Liquid Hazardous Waste' q_rinse->triple_rinse_proc No container_trash Deface Label. Dispose as Non-Hazardous Lab Glass/Plastic q_rinse->container_trash Yes triple_rinse_proc->container_liquid Collect Rinsate triple_rinse_proc->q_rinse Re-evaluate

Caption: Decision workflow for segregating this compound laboratory waste.

References

Personal protective equipment for handling Monacolin K

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Monacolin K

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given that this compound is chemically identical to Lovastatin, this guidance is based on the established safety profiles of Lovastatin and general best practices for handling potent pharmaceutical compounds.

Hazard Summary

This compound is a potent inhibitor of HMG-CoA reductase. While its therapeutic effects are well-documented, it also presents potential health risks, particularly with repeated or high-dose exposure. The primary hazards include potential liver toxicity and muscle damage (rhabdomyolysis). Due to its pharmacological activity, it should be handled with care to avoid accidental exposure.

Quantitative Safety Data

No specific occupational exposure limits (OELs) have been established for this compound or Lovastatin by major regulatory bodies such as OSHA or ACGIH. In the absence of a defined OEL, this compound should be handled as a potent compound of unknown toxicity, and exposure should be minimized to the lowest reasonably achievable level.

ParameterValueSource
Occupational Exposure Limit (OEL) Not establishedOSHA, NIOSH, ACGIH
Primary Routes of Exposure Inhalation (of dust), Dermal contact, IngestionLovastatin Safety Data Sheets
Known Health Effects Potential for liver toxicity, muscle damage (myopathy, rhabdomyolysis)European Food Safety Authority (EFSA), FDA
Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsSingle pair nitrile glovesLab coatNot generally required
Weighing (Solid Form) Chemical splash gogglesDouble pair nitrile glovesDisposable gown over lab coatUse of a certified chemical fume hood or a ventilated balance enclosure is required. If not available, an N95 respirator is the minimum.
Preparing Solutions Chemical splash gogglesDouble pair nitrile glovesDisposable gown over lab coatAll work should be performed in a certified chemical fume hood.
General Handling (Solutions) Safety glasses with side shieldsSingle pair nitrile glovesLab coatNot generally required if handled in a well-ventilated area.
Spill Cleanup Chemical splash goggles or face shieldHeavy-duty nitrile glovesDisposable gown or coverallsN95 respirator or higher, depending on the scale of the spill.
Waste Disposal Chemical splash gogglesHeavy-duty nitrile glovesLab coatNot generally required if handling sealed waste containers.

Operational Plans

Handling and Storage
  • Engineering Controls : Always handle solid this compound in a certified chemical fume hood or a powder weighing station to minimize inhalation of dust.

  • Administrative Controls : Develop a standard operating procedure (SOP) for handling this compound and ensure all personnel are trained.

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Protect from light.

Spill Cleanup Protocol

In the event of a spill, follow these steps immediately:

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE : Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill : For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, contain with an inert absorbent material.

  • Clean the Spill :

    • Powdered Spill : After wetting, carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spill : Use absorbent pads to soak up the spill. Place used pads into a labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.

Disposal Plan

All this compound waste is considered hazardous pharmaceutical waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation :

    • Grossly Contaminated Items : Unused bulk powder, heavily contaminated labware, and spill cleanup materials should be placed in a designated, sealed, and labeled hazardous waste container.

    • Trace Contaminated Items : Used PPE and lightly contaminated consumables can be placed in a separate, clearly marked trace waste container if institutional procedures allow.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste" and the specific contents (this compound).

  • Disposal Route : Do not dispose of this compound down the drain or in the regular trash. All waste must be collected by a certified hazardous waste disposal service.

Experimental Workflow

The following diagram outlines a typical experimental workflow for preparing a stock solution of this compound.

MonacolinK_Workflow Experimental Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_storage Storage & Cleanup Review_SOP Review SOP for this compound Handling Don_PPE Don Appropriate PPE Review_SOP->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Monacolin_K Weigh this compound in Ventilated Enclosure Prepare_Workspace->Weigh_Monacolin_K Add_Solvent Add Solvent to this compound Weigh_Monacolin_K->Add_Solvent Dissolve Ensure Complete Dissolution (e.g., vortex, sonicate) Add_Solvent->Dissolve Transfer_Solution Transfer to Labeled, Sealed Container Dissolve->Transfer_Solution Store_Properly Store at Recommended Temperature, Protected from Light Transfer_Solution->Store_Properly Clean_Workspace Decontaminate Workspace and Equipment Store_Properly->Clean_Workspace Dispose_Waste Dispose of Waste Properly Clean_Workspace->Dispose_Waste

Caption: Workflow for preparing a this compound stock solution.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.